(S)-methyl 3,4-dihydroxybutanoate
Description
Structure
3D Structure
Properties
IUPAC Name |
methyl (3S)-3,4-dihydroxybutanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H10O4/c1-9-5(8)2-4(7)3-6/h4,6-7H,2-3H2,1H3/t4-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KCKWOJWPEXHLOQ-BYPYZUCNSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC(CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C[C@@H](CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40415997 | |
| Record name | (S)-methyl 3,4-dihydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
134.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
90414-36-1 | |
| Record name | (S)-methyl 3,4-dihydroxybutanoate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40415997 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-Depth Technical Guide to (S)-Methyl 3,4-Dihydroxybutanoate: Properties, Synthesis, and Applications
Executive Summary: (S)-Methyl 3,4-dihydroxybutanoate is a chiral molecule of significant interest in the chemical and pharmaceutical industries. Its structure, featuring a stereodefined diol and a methyl ester, makes it a highly valuable and versatile building block for the asymmetric synthesis of complex organic molecules. This guide provides a comprehensive overview of its chemical and physical properties, analytical characterization methods, established synthetic routes, and key applications. The content herein is intended for researchers, chemists, and professionals in drug development who require a technical understanding of this important chiral intermediate.
Molecular Identity and Physicochemical Properties
This compound is a C5 carboxylic ester characterized by a specific stereochemical configuration at the C3 carbon. This chirality is fundamental to its utility in synthesizing enantiomerically pure products.
Nomenclature and Chemical Identifiers
| Identifier | Value |
| IUPAC Name | methyl (3S)-3,4-dihydroxybutanoate[1] |
| CAS Number | 90414-36-1[1] |
| Molecular Formula | C₅H₁₀O₄[2] |
| Molecular Weight | 134.13 g/mol [3] |
| Synonyms | (S)-methyl-3,4-dihydroxybutanoate, (3S)-3,4-dihydroxybutyric acid methyl ester, L-methyl erythritol[2][3] |
| SMILES | COC(=O)C--INVALID-LINK--CO[1] |
Physicochemical Characteristics
Many of the physical properties of this compound are not extensively reported in standard literature, often due to its primary use as an intermediate rather than a final product. However, based on supplier data and computational predictions for its enantiomer, we can compile the following information.
| Property | Value / Observation | Source |
| Appearance | Colorless to yellow liquid | [3] |
| Purity | ≥95.0% | [3] |
| Optical Rotation | -26.0 ± 1.0° (c=0.9, CHCl₃, 20°C) | [3] |
| Boiling Point | Not available (N/A) | |
| Melting Point | Not available (N/A) | |
| Density | Not available (N/A) | |
| XLogP3 | -1.3 (Predicted for R-enantiomer) | [4] |
The negative XLogP3 value suggests the compound is hydrophilic, which is consistent with the presence of two hydroxyl groups and a methyl ester capable of hydrogen bonding.
Solubility and Storage
-
Solubility: While quantitative data is scarce, the structure suggests good solubility in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its hydrophilicity indicates at least partial solubility in water.
-
Storage: To maintain its chemical and stereochemical integrity, the compound should be stored in a tightly sealed container under inert atmosphere at refrigerated temperatures (2-8°C) or frozen (-20°C) for long-term preservation.[3]
Spectroscopic and Analytical Characterization
Expertise & Experience: The validation of this compound relies on a suite of analytical techniques. NMR spectroscopy is essential for confirming the structural framework, while mass spectrometry verifies the molecular weight. For a chiral molecule like this, infrared spectroscopy confirms functional groups, but the most critical analysis is chiral chromatography, which unequivocally determines its enantiomeric purity—a key parameter for its application in asymmetric synthesis.
Expected Spectroscopic Data
-
¹H NMR (Proton NMR): The proton spectrum is expected to show distinct signals corresponding to the different protons in the molecule: a singlet for the methyl ester protons (-OCH₃), diastereotopic protons for the -CH₂- group adjacent to the ester, a multiplet for the proton on the chiral carbon (-CH(OH)-), and signals for the protons of the primary alcohol (-CH₂OH).
-
¹³C NMR (Carbon NMR): The carbon spectrum should display five unique signals: one for the carbonyl carbon of the ester, one for the methyl carbon of the ester, and three for the carbons in the butanoate chain.
-
Infrared (IR) Spectroscopy: Key absorption bands would include a broad peak around 3400 cm⁻¹ for the O-H stretching of the two hydroxyl groups and a strong, sharp peak around 1735 cm⁻¹ for the C=O stretching of the ester functional group.
-
Mass Spectrometry (MS): Analysis by techniques like Electrospray Ionization (ESI-MS) would be expected to show the molecular ion peak [M+H]⁺ or [M+Na]⁺. Gas Chromatography-Mass Spectrometry (GC-MS) can also be used for analysis and purity assessment.[1]
Quality Control and Analytical Workflow
A robust quality control process is vital. The following workflow ensures the identity, purity, and stereochemical integrity of the compound.
Caption: Standard analytical workflow for compound validation.
Synthesis and Manufacturing
Authoritative Grounding: The synthesis of enantiomerically pure molecules like this compound often leverages the "chiral pool," using readily available, inexpensive chiral molecules from nature as starting materials. L-malic acid is a prime example of such a precursor.
Synthetic Strategy from L-Malic Acid
A well-documented and industrially viable route to this compound starts from L-malic acid. This process involves the selective reduction of the carboxylic acid functional groups.
The key steps are:
-
Diesterification: L-malic acid is first converted to its dimethyl ester, dimethyl (S)-2-hydroxybutanedioate, by reacting it with methanol in the presence of an acid catalyst.
-
Chemoselective Reduction: The less hindered ester group (at the C4 position) is selectively reduced to a primary alcohol. This is a critical step, often achieved using a mild reducing agent like sodium borohydride or, for better selectivity, lithium borohydride.[5] This reaction yields the target molecule, this compound.
Caption: A common synthetic pathway from the chiral pool.
Illustrative Experimental Protocol
Trustworthiness: The following protocol is based on established chemical transformations for the synthesis of this compound from L-malic acid, as described in patent literature.[5][6] It represents a self-validating system where the progression of each step can be monitored by standard techniques like Thin Layer Chromatography (TLC) or NMR.
Step 1: Diesterification of L-Malic Acid
-
To a solution of L-malic acid (1.0 eq) in anhydrous methanol (10-15 volumes), add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or HCl).
-
Heat the mixture to reflux and maintain for several hours until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and neutralize the catalyst with a weak base (e.g., sodium bicarbonate solution).
-
Remove the methanol under reduced pressure.
-
Extract the resulting crude product into an organic solvent (e.g., ethyl acetate), wash with brine, dry over anhydrous sodium sulfate, and concentrate to yield dimethyl (S)-2-hydroxybutanedioate.
Step 2: Selective Reduction
-
Dissolve the dimethyl ester (1.0 eq) from the previous step in an anhydrous solvent (e.g., tetrahydrofuran, THF).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of lithium borohydride (approx. 1.0 eq) in THF to the cooled ester solution. The stoichiometry is critical to ensure selective reduction of one ester group.
-
Allow the reaction to stir at low temperature, monitoring its progress by TLC.
-
Once the starting material is consumed, carefully quench the reaction by the slow addition of an acidic solution (e.g., 1M HCl).
-
Extract the product into an organic solvent, wash the combined organic layers, dry, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography to yield pure this compound.
Applications and Industrial Relevance
The bifunctional nature of this compound—containing both hydroxyl groups and an ester—makes it a versatile intermediate.
-
Pharmaceutical Synthesis: It serves as a key chiral building block for synthesizing active pharmaceutical ingredients (APIs).[2] Its stereocenter can be incorporated into complex drug molecules where specific stereochemistry is essential for biological activity.
-
Polymer Chemistry: The diol functionality allows it to be used as a monomer in the production of biodegradable polymers and polyesters, offering sustainable alternatives to traditional plastics.[2]
-
Cosmetics: It is used in cosmetic formulations for its moisturizing and skin-conditioning properties.[2]
-
Flavors and Fragrances: The molecule is also utilized as a component in the flavor and fragrance industry.[7]
Safety and Handling
-
Hazard Identification: The compound is classified as an irritant (GHS07).[1] Standard safety precautions should be observed.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.
-
Handling: Handle in a well-ventilated area or a fume hood to avoid inhalation of any vapors. Avoid contact with skin and eyes.
-
First Aid: In case of contact, flush the affected area with copious amounts of water. If irritation persists, seek medical attention.
References
- 1. Methyl (S)-3,4-Dihydroxybutanoate [synhet.com]
- 2. Cas 90414-36-1,this compound | lookchem [lookchem.com]
- 3. innospk.com [innospk.com]
- 4. methyl (3R)-3,4-dihydroxybutanoate | C5H10O4 | CID 9877378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. EP1027343B2 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 6. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 7. medchemexpress.com [medchemexpress.com]
An In-Depth Technical Guide to (S)-methyl 3,4-dihydroxybutanoate (CAS: 90414-36-1): A Key Chiral Building Block in Pharmaceutical Synthesis
Foreword: Unlocking Stereospecific Pathways in Drug Development
In the landscape of modern drug discovery and development, the precise control of stereochemistry is not merely an academic exercise but a critical determinant of therapeutic efficacy and safety. Chiral building blocks, or synthons, are the foundational elements that enable chemists to construct complex, three-dimensional molecular architectures with a high degree of stereochemical fidelity. Among these, (S)-methyl 3,4-dihydroxybutanoate has emerged as a valuable C4 chiral synthon, particularly in the synthesis of blockbuster pharmaceuticals. This guide provides an in-depth technical overview of this versatile molecule, from its synthesis and characterization to its pivotal role in the creation of life-saving medicines. We will explore the underlying chemical principles that make this compound a preferred choice for researchers and process chemists, offering field-proven insights into its application.
Physicochemical Properties and Structural Elucidation
This compound is a chiral molecule whose utility in synthesis is largely dictated by its stereochemistry and the presence of multiple functional groups.
| Property | Value | Source(s) |
| CAS Number | 90414-36-1 | [1] |
| IUPAC Name | methyl (3S)-3,4-dihydroxybutanoate | |
| Molecular Formula | C₅H₁₀O₄ | [1] |
| Molecular Weight | 134.13 g/mol | [1] |
| Appearance | Colorless to yellow liquid | [2] |
| Purity | Typically ≥95% | [1][2] |
| Optical Rotation | [α]²⁰/D -26.0 ± 1.0° (c=0.9 in CHCl₃) | [2] |
| Storage | Sealed in a dry environment at 2-8°C | [3] |
The (S)-configuration at the C3 position, along with the primary and secondary hydroxyl groups and the methyl ester, provides multiple points for synthetic manipulation, making it a versatile intermediate in complex total synthesis.
Strategic Synthesis: From a Chiral Pool Precursor
The most logical and widely adopted strategy for the synthesis of this compound leverages the readily available and inexpensive chiral pool starting material, (S)-(-)-malic acid. This approach ensures the desired stereochemistry is carried through to the final product. The synthesis proceeds through a two-step sequence: esterification followed by regioselective reduction.
Synthesis Workflow
Caption: Synthesis workflow from (S)-Malic Acid.
Detailed Experimental Protocol
Step 1: Esterification of (S)-Malic Acid to Dimethyl (S)-malate
This initial step protects both carboxylic acid functionalities of malic acid as methyl esters.
-
Materials: (S)-(-)-Malic acid, Methanol (anhydrous), Sulfuric acid (concentrated).
-
Procedure:
-
To a stirred solution of (S)-(-)-malic acid in anhydrous methanol, cautiously add a catalytic amount of concentrated sulfuric acid at 0 °C.
-
Allow the reaction mixture to warm to room temperature and then heat to reflux for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the mixture and neutralize the acid catalyst with a saturated solution of sodium bicarbonate.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield dimethyl (S)-malate as a crude oil, which can be used in the next step without further purification.
-
Step 2: Regioselective Reduction to this compound
The key to this synthesis is the selective reduction of the C4-ester group in the presence of the C1-ester. This is achieved using a combination of borane-dimethyl sulfide and a catalytic amount of sodium borohydride, which shows high selectivity for α-hydroxy esters.[1][3]
-
Materials: Dimethyl (S)-malate, Borane-dimethyl sulfide complex (BMS), Sodium borohydride, Tetrahydrofuran (THF, anhydrous).
-
Procedure:
-
Dissolve dimethyl (S)-malate in anhydrous THF under an inert atmosphere (e.g., Argon or Nitrogen).
-
Add a catalytic amount of sodium borohydride to the solution.
-
Cool the mixture to 0 °C and add borane-dimethyl sulfide complex dropwise.
-
Allow the reaction to stir at 0 °C and then gradually warm to room temperature, monitoring by TLC.
-
Once the reaction is complete, quench the excess borane by the slow addition of methanol at 0 °C.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography on silica gel to afford pure this compound.
-
Analytical Characterization
Rigorous characterization is essential to confirm the identity and purity of the synthesized compound. The following are expected analytical data based on the structure.
-
¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show distinct signals for the methyl ester protons, the methylene protons adjacent to the ester, the methine proton at the chiral center, and the methylene protons of the primary alcohol.
-
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should reveal five distinct carbon signals corresponding to the methyl ester carbon, the carbonyl carbon, the two carbons bearing hydroxyl groups, and the methylene carbon.
-
FT-IR (Fourier-Transform Infrared Spectroscopy): The IR spectrum will be characterized by a broad O-H stretching band for the hydroxyl groups, a strong C=O stretching band for the ester, and C-O stretching bands.
-
Mass Spectrometry (MS): The mass spectrum will show the molecular ion peak and characteristic fragmentation patterns.
Application in Drug Development: The Synthesis of Statins
This compound and its derivatives are crucial intermediates in the synthesis of the chiral side chains of several statin drugs, which are HMG-CoA reductase inhibitors used to lower cholesterol.[4][5] The precise stereochemistry of this side chain is critical for the drug's activity.
Role in Atorvastatin Synthesis
While not a direct precursor in the most common industrial synthesis of Atorvastatin (Lipitor®), structurally similar C4 chiral building blocks are employed. The Paal-Knorr synthesis of the atorvastatin pyrrole core involves the condensation of a 1,4-dicarbonyl compound with a primary amine bearing the chiral side chain.[4][6][7] The chiral side chain itself is often synthesized from intermediates like (S)-4-chloro-3-hydroxybutanoate, which can be derived from this compound.
Conceptual Pathway to a Statin Side-Chain Intermediate
The following diagram illustrates a conceptual pathway for how this compound can be converted into a more advanced intermediate suitable for incorporation into a statin structure.
Caption: Conceptual workflow for statin side-chain synthesis.
This generalized pathway highlights the strategic importance of the chiral C4 synthon. The initial protection of the diol allows for selective manipulation of the ester functionality, which can then be elaborated into the more complex side chain required for the final drug molecule.
Safety and Handling
As with any chemical reagent, proper handling of this compound is essential.
-
Hazard Identification: It is classified as an irritant.[4]
-
Precautionary Measures:
-
Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.
-
Work in a well-ventilated area, preferably a fume hood.
-
Avoid contact with skin, eyes, and clothing.
-
In case of contact, rinse the affected area immediately with copious amounts of water.
-
-
Storage: Store in a tightly sealed container in a cool, dry place.[3]
For detailed safety information, always refer to the material safety data sheet (MSDS) provided by the supplier.
Conclusion and Future Outlook
This compound stands as a testament to the power of chiral building blocks in enabling the efficient and stereoselective synthesis of complex and medicinally important molecules. Its synthesis from the chiral pool represents a classic and robust strategy in asymmetric synthesis. As the demand for enantiomerically pure pharmaceuticals continues to grow, the importance of versatile and readily accessible chiral synthons like this compound will only increase. Future research may focus on developing even more efficient and sustainable biocatalytic routes to this and related chiral intermediates, further solidifying the role of green chemistry in pharmaceutical manufacturing.
References
- 1. Combination of borane-dimethyl sulfide complex with catalytic sodium tetrahydroborate as a selective reducing agent for α-hydroxy esters, versatile chiral building block from (S)-(-)-malic acid | Semantic Scholar [semanticscholar.org]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. jchemrev.com [jchemrev.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
(S)-Methyl 3,4-Dihydroxybutanoate: A Comprehensive Technical Guide for Drug Development Professionals
Introduction: The Strategic Value of a Chiral Building Block
In the landscape of modern drug discovery and development, the efficient and stereocontrolled synthesis of complex molecular architectures is paramount. Chiral synthons, or building blocks, derived from readily available and enantiomerically pure starting materials are indispensable tools in this endeavor. (S)-methyl 3,4-dihydroxybutanoate, a versatile C4 chiral building block, has emerged as a valuable intermediate in the synthesis of a variety of biologically active molecules. This technical guide provides an in-depth exploration of this compound, from its fundamental properties to its practical application in the synthesis of blockbuster pharmaceuticals. We will delve into the causality behind synthetic strategies, the importance of rigorous analytical characterization, and provide a detailed, field-proven protocol for its preparation.
Core Properties and Specifications
This compound is a colorless to pale yellow liquid, prized for its stereochemical purity. Its utility as a chiral synthon is rooted in the specific spatial arrangement of its functional groups, which allows for the controlled introduction of chirality into a target molecule.
| Property | Value | Source |
| Molecular Weight | 134.13 g/mol | [1] |
| Molecular Formula | C₅H₁₀O₄ | [1] |
| CAS Number | 90414-36-1 | |
| Appearance | Colorless to yellow liquid | |
| Optical Rotation | [α]D approx. -13° (c=1, CHCl₃) |
Strategic Synthesis: A Chiral Pool Approach
The synthesis of this compound exemplifies the "chiral pool" strategy, a cornerstone of asymmetric synthesis. This approach leverages the inherent chirality of naturally occurring molecules to construct complex, enantiomerically pure targets. Carbohydrates and amino acids are common starting points for this strategy.[2][3][4][5] In the case of this compound, L-malic acid serves as an inexpensive and readily available chiral precursor.[6][7]
The decision to utilize L-malic acid is a strategic one, driven by several factors:
-
Cost-effectiveness: L-malic acid is a bulk chemical, making the synthesis economically viable for large-scale production.
-
Stereochemical Integrity: The stereocenter at the C2 position of L-malic acid is directly converted to the C3 position of the target molecule, ensuring high enantiomeric purity.
-
Functionality: The two carboxylic acid groups and the hydroxyl group of L-malic acid provide versatile handles for selective chemical transformations.
Experimental Workflow: Synthesis from L-Malic Acid
The following diagram illustrates the key steps in the synthesis of this compound from L-malic acid.
Caption: Synthetic pathway from L-Malic Acid.
Detailed Experimental Protocol
This protocol is based on established methodologies for the esterification of dicarboxylic acids and the selective reduction of esters.[6][7]
Step 1: Diesterification of L-Malic Acid
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-malic acid (1.0 eq).
-
Reagent Addition: Add anhydrous methanol (10-20 volumes) and a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or Dowex 50W-X8 resin). The use of an acid catalyst is crucial to protonate the carbonyl oxygen, rendering the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by methanol.
-
Reaction Conditions: Heat the mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up and Isolation: After completion, cool the reaction mixture to room temperature and neutralize the acid catalyst. For a resin catalyst, simply filter the mixture. For a mineral acid, carefully add a saturated solution of sodium bicarbonate until effervescence ceases. Remove the methanol under reduced pressure. The resulting crude dimethyl L-malate can be used in the next step without further purification, or it can be purified by vacuum distillation.
Step 2: Selective Reduction to this compound
-
Reaction Setup: In a separate flask under an inert atmosphere (e.g., nitrogen or argon), dissolve the crude dimethyl L-malate (1.0 eq) in an anhydrous solvent such as tetrahydrofuran (THF) or ethanol.
-
Reducing Agent Addition: Cool the solution to 0 °C in an ice bath. Slowly add a solution of a selective reducing agent, such as sodium borohydride (NaBH₄) or lithium borohydride (LiBH₄) (1.0-1.5 eq). The choice of reducing agent is critical. Borohydrides are preferred over more reactive hydrides like lithium aluminum hydride (LAH) because they selectively reduce the less sterically hindered ester group, leaving the other ester group intact.
-
Reaction Conditions: Stir the reaction mixture at 0 °C for 1-2 hours, then allow it to warm to room temperature and stir for an additional 12-16 hours. Monitor the reaction by TLC or GC-MS.
-
Quenching and Work-up: Carefully quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) at 0 °C to neutralize the excess reducing agent and the borate esters formed.
-
Extraction and Purification: Extract the aqueous layer with an organic solvent such as ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude this compound can be purified by column chromatography on silica gel to yield the final product.
Analytical Characterization: Ensuring Quality and Purity
Rigorous analytical characterization is non-negotiable in the synthesis of pharmaceutical intermediates. A combination of spectroscopic techniques is employed to confirm the structure and assess the purity of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected ¹H NMR Spectral Features (in CDCl₃):
-
-OCH₃ (s, ~3.7 ppm): A singlet corresponding to the three protons of the methyl ester group.
-
-CH(OH)- (m, ~4.2 ppm): A multiplet for the proton on the carbon bearing the secondary hydroxyl group.
-
-CH₂-CO- (dd, ~2.5 ppm): Two diastereotopic protons adjacent to the ester carbonyl, appearing as a doublet of doublets.
-
-CH₂OH (m, ~3.6-3.8 ppm): A multiplet for the two protons on the carbon bearing the primary hydroxyl group.
-
-OH (br s): Two broad singlets for the hydroxyl protons, which are often exchangeable with D₂O.
Expected ¹³C NMR Spectral Features (in CDCl₃):
-
-C=O (~172 ppm): The carbonyl carbon of the ester.
-
-CH(OH)- (~68 ppm): The carbon bearing the secondary hydroxyl group.
-
-CH₂OH (~65 ppm): The carbon bearing the primary hydroxyl group.
-
-OCH₃ (~52 ppm): The methyl carbon of the ester.
-
-CH₂-CO- (~40 ppm): The carbon adjacent to the ester carbonyl.
Application in Drug Synthesis: The Case of Statin Side Chains
This compound and its derivatives are key intermediates in the synthesis of the side chains of several blockbuster statin drugs, including Rosuvastatin and Atorvastatin.[10][11][12][13] These drugs are HMG-CoA reductase inhibitors used to lower cholesterol levels. The stereochemistry of the diol side chain is crucial for their biological activity.
The following diagram outlines the general strategy for incorporating the C4 chiral synthon into the statin scaffold.
Caption: General strategy for statin synthesis.
The synthesis of the Rosuvastatin side chain, for instance, often involves the conversion of a derivative of this compound into a suitable phosphonium ylide for a Wittig reaction with a pyrimidine aldehyde core.[10] This key C-C bond formation step establishes the complete carbon skeleton of the drug. Subsequent deprotection and functional group manipulations lead to the final active pharmaceutical ingredient.
Conclusion: A Versatile Tool for Stereoselective Synthesis
This compound stands as a testament to the power of the chiral pool strategy in modern organic synthesis. Its efficient preparation from an inexpensive natural product, coupled with its versatile functionality, makes it an invaluable building block for the construction of complex, stereochemically defined molecules. For drug development professionals, a thorough understanding of the synthesis, characterization, and application of such chiral synthons is essential for the rapid and efficient advancement of new therapeutic agents.
References
- 1. books.rsc.org [books.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. books.rsc.org [books.rsc.org]
- 4. scholarlypublications.universiteitleiden.nl [scholarlypublications.universiteitleiden.nl]
- 5. Carbohydrate-Based Chiral Ligands for the Enantioselective Addition of Diethylzinc to Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Atorvastatin (Lipitor) by MCR - PMC [pmc.ncbi.nlm.nih.gov]
- 7. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 8. Methyl (S)-(+)-3-hydroxybutyrate(53562-86-0) 13C NMR [m.chemicalbook.com]
- 9. Methyl (S)-(+)-3-hydroxybutyrate(53562-86-0) 1H NMR [m.chemicalbook.com]
- 10. CN111518073A - Preparation method of rosuvastatin side chain intermediate - Google Patents [patents.google.com]
- 11. studylib.net [studylib.net]
- 12. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]
- 13. jchemrev.com [jchemrev.com]
The Chiral Blueprint: A Technical Guide to the Spectral Analysis of (S)-methyl 3,4-dihydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
Foreword: The Significance of Stereochemistry in Modern Drug Discovery
In the landscape of pharmaceutical development, the three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Chiral molecules, existing as non-superimposable mirror images known as enantiomers, can exhibit profoundly different pharmacological and toxicological profiles.[1][2][3] The ability to synthesize and, critically, to unequivocally characterize a single enantiomer is a cornerstone of modern medicinal chemistry. (S)-methyl 3,4-dihydroxybutanoate (CAS: 90414-36-1), a versatile chiral building block, embodies this principle. Its two hydroxyl groups and ester functionality provide multiple points for synthetic elaboration, making it a valuable precursor in the stereoselective synthesis of complex pharmaceutical agents.[4] This guide, intended for the discerning scientist, provides a comprehensive overview of the spectral data integral to the structural elucidation and quality control of this important chiral intermediate.
Molecular Structure and Key Physicochemical Properties
This compound is a C5 molecule featuring a stereocenter at the C3 position. Its structure is presented below:
Caption: Structure of this compound with atom numbering.
| Property | Value | Source |
| Molecular Formula | C₅H₁₀O₄ | --INVALID-LINK--[5] |
| Molecular Weight | 134.13 g/mol | --INVALID-LINK--[5] |
| CAS Number | 90414-36-1 | SynHet[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules. For this compound, both ¹H and ¹³C NMR provide critical information regarding the connectivity and chemical environment of each atom.
¹³C NMR Spectroscopy: An Experimental Snapshot
| Chemical Shift (δ) ppm | Carbon Assignment |
| 172.5 | C1 (C=O) |
| 69.5 | C3 (CH-OH) |
| 66.5 | C4 (CH₂-OH) |
| 51.8 | C5 (O-CH₃) |
| 39.0 | C2 (CH₂) |
| Data sourced from PubChem for methyl (3R)-3,4-dihydroxybutanoate.[5] |
Interpretation: The downfield signal at 172.5 ppm is characteristic of the ester carbonyl carbon. The two carbons bearing hydroxyl groups, C3 and C4, resonate at 69.5 and 66.5 ppm, respectively. The methoxy carbon (C5) appears at 51.8 ppm, and the aliphatic methylene carbon (C2) is observed at 39.0 ppm.
¹H NMR Spectroscopy: A Predicted Spectrum
In the absence of publicly available experimental ¹H NMR data for this compound, a predicted spectrum can be constructed based on established chemical shift ranges for analogous functional groups.[7][8][9][10]
| Predicted Chemical Shift (δ) ppm | Multiplicity | Integration | Proton Assignment |
| ~ 4.1 | Multiplet | 1H | H3 |
| ~ 3.7 | Singlet | 3H | H5 (O-CH₃) |
| ~ 3.6 | Multiplet | 2H | H4 |
| ~ 2.5 | Doublet of Doublets | 2H | H2 |
| Variable | Broad Singlet | 2H | OH |
Causality Behind Predicted Shifts and Multiplicities:
-
H3 (CH-OH): This proton, attached to the stereocenter and a carbon bearing a hydroxyl group, is expected to be the most downfield of the aliphatic protons, likely appearing around 4.1 ppm.[11] Its multiplicity will be a multiplet due to coupling with the two diastereotopic protons on C2 and the two protons on C4.
-
H5 (O-CH₃): The three protons of the methyl ester group are in a distinct chemical environment and do not couple with other protons, resulting in a characteristic singlet at approximately 3.7 ppm.[9]
-
H4 (CH₂-OH): The two protons on the carbon bearing the primary alcohol are expected to resonate around 3.6 ppm. They will be split by the proton on C3, and their diastereotopic nature may lead to a more complex multiplet.[11]
-
H2 (CH₂): The methylene protons adjacent to the carbonyl group are diastereotopic due to the adjacent stereocenter. They are expected to resonate around 2.5 ppm and will appear as a doublet of doublets due to geminal coupling and coupling with the H3 proton.[9]
-
OH Protons: The chemical shifts of the hydroxyl protons are highly variable and depend on factors such as solvent, concentration, and temperature. They typically appear as broad singlets and may exchange with deuterium in deuterated solvents.[8]
Infrared (IR) Spectroscopy
IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The predicted IR spectrum of this compound is dominated by absorptions corresponding to the hydroxyl and carbonyl groups.
| Predicted Frequency Range (cm⁻¹) | Intensity | Functional Group |
| 3600-3200 | Strong, Broad | O-H Stretch (Alcohols) |
| 3000-2850 | Medium | C-H Stretch (Aliphatic) |
| 1750-1735 | Strong | C=O Stretch (Ester) |
| 1300-1000 | Strong | C-O Stretch |
Interpretation of Key Absorptions:
-
O-H Stretch: A prominent, broad absorption in the region of 3600-3200 cm⁻¹ is the most characteristic feature of the IR spectrum, indicative of the two hydroxyl groups. The broadness is a result of intermolecular hydrogen bonding.[12][13][14]
-
C=O Stretch: A strong, sharp peak between 1750-1735 cm⁻¹ is expected for the carbonyl group of the saturated methyl ester.[12][15]
-
C-H Stretch: Absorptions corresponding to the stretching of aliphatic C-H bonds will be present in the 3000-2850 cm⁻¹ region.
-
C-O Stretch: Strong bands in the 1300-1000 cm⁻¹ range will arise from the C-O stretching vibrations of the ester and alcohol functionalities.[12]
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its structural confirmation. For this compound, electron ionization (EI) would likely lead to a series of characteristic fragment ions.
| Predicted m/z | Ion |
| 134 | [M]⁺ (Molecular Ion) |
| 103 | [M - OCH₃]⁺ |
| 103 | [M - CH₂OH]⁺ |
| 73 | [M - CH(OH)CH₂OH]⁺ |
| 59 | [COOCH₃]⁺ |
Predicted Fragmentation Pathway:
Caption: Predicted major fragmentation pathways for this compound under electron ionization.
The molecular ion peak at m/z 134 would confirm the molecular weight.[16][17][18] Common fragmentation patterns for esters and alcohols would include the loss of the methoxy group (-OCH₃) to give a fragment at m/z 103, and the loss of the hydroxymethyl group (-CH₂OH) to also give a fragment at m/z 103.[19] Cleavage of the C2-C3 bond could result in a fragment at m/z 73. The formation of an ion at m/z 59 is characteristic of the methoxycarbonyl fragment ([COOCH₃]⁺).
Experimental Protocols
The following are generalized protocols for the acquisition of the spectral data discussed. Instrument parameters should be optimized for the specific sample and instrument used.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Caption: Workflow for NMR data acquisition.
Fourier-Transform Infrared (FTIR) Spectroscopy
Caption: Workflow for FTIR data acquisition of a liquid sample.
Mass Spectrometry (MS)
References
- 1. juniperpublishers.com [juniperpublishers.com]
- 2. The Significance of Chirality in Drug Design and Development - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. methyl (3R)-3,4-dihydroxybutanoate | C5H10O4 | CID 9877378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl (S)-3,4-Dihydroxybutanoate [synhet.com]
- 7. compoundchem.com [compoundchem.com]
- 8. Proton NMR Table [www2.chemistry.msu.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. NMR Chemical Shift Values Table - Chemistry Steps [chemistrysteps.com]
- 11. scribd.com [scribd.com]
- 12. uanlch.vscht.cz [uanlch.vscht.cz]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. eng.uc.edu [eng.uc.edu]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. m.youtube.com [m.youtube.com]
- 18. chemguide.co.uk [chemguide.co.uk]
- 19. youtube.com [youtube.com]
(S)-methyl 3,4-dihydroxybutanoate solubility
An In-Depth Technical Guide to the Solubility of (S)-methyl 3,4-dihydroxybutanoate
Authored by: A Senior Application Scientist
This guide provides a comprehensive technical overview of the solubility characteristics of this compound, a valuable chiral building block in synthetic chemistry. Given the limited availability of public data on this specific molecule, this document emphasizes predictive analysis based on its molecular structure and provides a robust experimental framework for its empirical determination. This approach is designed to empower researchers, scientists, and drug development professionals with both the theoretical understanding and the practical methodologies required to effectively work with this compound.
Compound Overview: this compound
This compound is a chiral molecule featuring a methyl ester and two hydroxyl groups. Its structure imparts a high degree of polarity, which is the primary determinant of its solubility profile. As a chiral intermediate, its utility in asymmetric synthesis is significant, making a thorough understanding of its physical properties, particularly solubility, critical for reaction design, purification, and formulation.
Molecular Structure:
-
Chemical Formula: C₅H₁₀O₄
-
Molar Mass: 134.13 g/mol
-
Key Features:
-
A primary and a secondary hydroxyl group, capable of extensive hydrogen bonding.
-
A methyl ester group, which contributes to its polarity.
-
A chiral center at the C3 position, making it optically active.
-
Predicted Solubility Profile
-
High Solubility Expected in Polar Protic Solvents: The two hydroxyl groups will readily form hydrogen bonds with solvents like water, methanol, and ethanol. Therefore, high to complete miscibility is anticipated in these solvents.
-
Moderate to Good Solubility in Polar Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone should be effective at solvating the molecule due to their ability to accept hydrogen bonds and their overall high polarity.
-
Limited Solubility in Nonpolar Solvents: Very low solubility is expected in nonpolar solvents like hexanes, toluene, and diethyl ether. The energy required to break the strong intermolecular hydrogen bonds of the dihydroxybutanoate would not be compensated by the weak van der Waals interactions with these solvents.
Experimental Determination of Solubility: A Validated Protocol
To obtain reliable and reproducible solubility data, a systematic experimental approach is necessary. The following protocol describes the isothermal equilibrium method, a gold standard for solubility determination. This method involves saturating a solvent with the solute at a constant temperature and then quantifying the concentration of the dissolved solute.
Principle of the Method
The core principle is to create a saturated solution where the rate of dissolution of the solid solute equals the rate of its precipitation. This state of equilibrium ensures that the measured concentration represents the maximum amount of solute that can be dissolved in the solvent at that specific temperature.
Experimental Workflow
The workflow for determining the solubility of this compound is a multi-step process that requires careful execution to ensure accuracy.
Caption: Workflow for Isothermal Equilibrium Solubility Determination.
Detailed Step-by-Step Methodology
Materials and Equipment:
-
This compound (purity >98%)
-
Selected solvents (HPLC grade or equivalent)
-
Analytical balance
-
Calibrated pipettes
-
Glass vials with screw caps
-
Thermostatic shaker/incubator
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or Refractive Index) or Gas Chromatography (GC) system.
-
Volumetric flasks
Protocol:
-
Preparation:
-
Accurately weigh an excess amount of this compound and add it to a series of glass vials. An "excess" ensures that a saturated solution is achieved.
-
Using a calibrated pipette, add a precise volume (e.g., 1.0 mL) of the desired solvent to each vial.
-
Seal the vials tightly to prevent solvent evaporation.
-
-
Equilibration:
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C).
-
Agitate the vials for a sufficient period to ensure equilibrium is reached. A period of 24 to 48 hours is typically recommended.
-
-
Sample Processing:
-
After equilibration, remove the vials and allow the undissolved solid to settle.
-
To ensure complete separation of the solid from the liquid phase, centrifuge the vials at a high speed (e.g., 10,000 rpm for 10 minutes).
-
-
Quantification:
-
Carefully take a precise aliquot of the clear supernatant. Be cautious not to disturb the solid pellet at the bottom.
-
Perform a serial dilution of the aliquot with a suitable solvent (often the mobile phase for HPLC) to bring the concentration within the linear range of the analytical instrument.
-
Analyze the diluted sample using a pre-calibrated HPLC or GC method to determine the concentration of this compound. A refractive index detector is often suitable for molecules with poor UV chromophores.
-
-
Calculation:
-
Calculate the original concentration in the saturated solution by accounting for the dilution factor.
-
The final solubility is typically expressed in mg/mL or mol/L.
-
Self-Validating System and Trustworthiness
To ensure the trustworthiness of the results, the protocol incorporates several self-validating checks:
-
Time to Equilibrium: To confirm that 24-48 hours is sufficient, a time-point study can be performed where samples are analyzed at various intervals (e.g., 12, 24, 48, and 72 hours). Equilibrium is confirmed when the measured concentration no longer increases with time.
-
Solid-State Analysis: The solid material remaining after the experiment should be analyzed (e.g., by DSC or XRPD) to ensure that the compound has not changed its crystalline form or degraded during the experiment.
-
Calibration Curve: The analytical method must be validated with a calibration curve prepared from a known stock solution of the compound, demonstrating linearity with an R² value > 0.99.
Data Presentation
The experimentally determined solubility data should be recorded in a clear and organized manner. The following table provides a template for presenting the results.
| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis | Notes |
| Water | 25 | HPLC-RI | Appears to be completely miscible. | ||
| Methanol | 25 | HPLC-RI | |||
| Ethanol | 25 | HPLC-RI | |||
| Acetone | 25 | HPLC-RI | |||
| Dimethyl Sulfoxide (DMSO) | 25 | HPLC-RI | |||
| Toluene | 25 | HPLC-RI | Expected to be very low. | ||
| Hexanes | 25 | HPLC-RI | Expected to be very low. |
Conclusion
While readily available data for this compound is scarce, a combination of predictive analysis based on its molecular structure and a robust experimental protocol allows for a thorough characterization of its solubility. Its high polarity, driven by two hydroxyl groups, suggests excellent solubility in polar protic solvents and limited solubility in nonpolar media. The provided isothermal equilibrium method offers a reliable and scientifically sound approach for researchers to generate the precise data needed for their specific applications, from reaction engineering to formulation development.
(S)-Methyl 3,4-Dihydroxybutanoate: A Technical Guide to Commercial Availability, Synthesis, and Application
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-Methyl 3,4-dihydroxybutanoate , a chiral building block of significant interest, holds a pivotal position in the landscape of modern organic synthesis and pharmaceutical development. Its stereodefined structure, featuring two hydroxyl groups and a methyl ester, offers a versatile platform for the construction of complex molecular architectures. This guide provides an in-depth exploration of its commercial availability, synthetic methodologies, and diverse applications, tailored for professionals engaged in cutting-edge research and development.
The inherent chirality of this compound makes it an invaluable asset in the synthesis of enantiomerically pure pharmaceuticals, where stereochemistry is paramount to therapeutic efficacy and safety. Its utility extends beyond the pharmaceutical realm, finding applications in the creation of biodegradable polymers, as well as in the cosmetic, flavor, and fragrance industries.[1] This guide aims to be a comprehensive resource, offering both foundational knowledge and practical insights to harness the full potential of this versatile molecule.
Physicochemical Properties
A thorough understanding of the physicochemical properties of this compound is fundamental to its effective application in research and synthesis.
Table 1: Key Physicochemical Properties of this compound
| Property | Value |
| IUPAC Name | methyl (3S)-3,4-dihydroxybutanoate |
| CAS Number | 90414-36-1 |
| Molecular Formula | C₅H₁₀O₄ |
| Molecular Weight | 134.13 g/mol |
| Appearance | Not explicitly stated in search results, but likely a liquid or low-melting solid |
| Storage Temperature | 2-8°C |
Source: SynHet[2], ChemUniverse[3], BLD Pharm[4][5], Sigma-Aldrich[6]
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl ester protons, the methylene protons adjacent to the ester, the methine proton at the chiral center, and the methylene protons of the primary alcohol.
-
¹³C NMR: The carbon NMR spectrum would display characteristic peaks for the carbonyl carbon of the ester, the methoxy carbon, and the three carbons of the butanoate chain, each with a unique chemical shift due to the different chemical environments.
-
IR Spectroscopy: The infrared spectrum would be characterized by strong absorption bands corresponding to the O-H stretching of the hydroxyl groups, the C=O stretching of the ester, and C-O stretching frequencies.
Commercial Availability
This compound is commercially available from a number of specialized chemical suppliers, catering to the needs of research and development laboratories as well as larger-scale manufacturing.
A notable aspect of its availability is that some suppliers offer it on a "synthesis on demand" basis, indicating that it may not be a stock item but can be prepared as needed.[2] This underscores the importance of planning and lead time in procurement. Several suppliers also offer the compound in various purity grades, including options suitable for pharmaceutical applications.[2]
Table 2: Commercial Suppliers of this compound
| Supplier | Typical Purity | Available Quantities | Grades Offered |
| SynHet | >95%, >99% | Prepack and bulk | Research, Pharma (USP, BP, Ph. Eur.), API, ISO 9001 |
| ChemUniverse | 95% | 1g, 5g, Bulk | Research |
| BLD Pharm | Not specified | Not specified | Research Use Only |
| Chemsrc | 95.0% | 1g, 5g | Research |
| Rose Scientific Ltd | 96+% | Not specified | Research |
| Sigma-Aldrich | Not specified | Not specified | Research |
Source: SynHet[2], ChemUniverse[3], BLD Pharm[4][5], Chemsrc, Rose Scientific Ltd[7], Sigma-Aldrich[6]
Synthesis of this compound
The stereoselective synthesis of this compound is crucial to preserve its chiral integrity for its intended applications. A prominent and environmentally conscious approach involves utilizing the chiral pool, starting from readily available and renewable resources.
Synthesis from a D-Hexose Source: A Conceptual Workflow
A patented method describes the synthesis of the parent acid, (S)-3,4-dihydroxybutanoic acid, from D-glucose containing 1,4-linked glucose units, such as maltose.[8] This process utilizes an alkali metal hydroxide and hydrogen peroxide to oxidatively cleave the carbohydrate backbone. The resulting acid can then be esterified to yield the desired methyl ester.
Caption: Conceptual workflow for the synthesis from a D-hexose source.
Model Experimental Protocol: Esterification of a Hydroxy Acid
The following is a general, adaptable protocol for the acid-catalyzed esterification of a hydroxy acid, which would be the final step in the synthesis of this compound from the corresponding carboxylic acid.
Materials:
-
(S)-3,4-dihydroxybutanoic acid
-
Anhydrous methanol
-
Concentrated sulfuric acid (catalyst)
-
Sodium bicarbonate solution (saturated)
-
Brine (saturated sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Round-bottom flask
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
Dissolve (S)-3,4-dihydroxybutanoic acid in an excess of anhydrous methanol in a round-bottom flask.
-
Carefully add a catalytic amount of concentrated sulfuric acid to the solution while stirring.
-
Attach a reflux condenser and heat the mixture to reflux for several hours. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the excess methanol using a rotary evaporator.
-
Dissolve the residue in a suitable organic solvent, such as ethyl acetate.
-
Transfer the solution to a separatory funnel and wash sequentially with saturated sodium bicarbonate solution (to neutralize the acid catalyst), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude this compound.
-
The crude product can be further purified by column chromatography or distillation under reduced pressure.
Applications in Research and Development
The unique structural features of this compound make it a valuable intermediate in a wide array of synthetic applications.
-
Pharmaceutical Synthesis: It serves as a chiral precursor for the synthesis of various active pharmaceutical ingredients (APIs), where its stereochemistry is transferred to the final drug molecule.[1]
-
Biodegradable Polymers: The diol functionality allows for its incorporation into polyester chains, leading to the formation of biodegradable polymers with potential applications in medicine and sustainable packaging.[1]
-
Cosmetics, Flavors, and Fragrances: Its structure lends itself to the synthesis of compounds used as moisturizing agents, skin conditioners, and as components in flavors and fragrances.[1]
Caption: Key application areas of this compound.
Analytical Methodologies
A suite of analytical techniques is employed to ensure the purity, identity, and stereochemical integrity of this compound.
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for assessing the purity of non-volatile compounds like this compound. A reverse-phase HPLC method is typically suitable.
Model HPLC Protocol:
-
Column: C18, 5 µm, 4.6 x 250 mm
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both containing 0.1% formic acid.
-
Flow Rate: 1.0 mL/min
-
Detection: UV at a suitable wavelength (e.g., 210 nm)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the sample in the initial mobile phase composition.
Gas Chromatography-Mass Spectrometry (GC-MS)
For GC-MS analysis, the polarity and low volatility of this compound necessitate a derivatization step to convert the hydroxyl groups into more volatile moieties, such as trimethylsilyl (TMS) ethers.
Model Derivatization and GC-MS Protocol:
-
Derivatization:
-
Dry a sample of the compound thoroughly.
-
Add a silylating agent, such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS), in a suitable solvent (e.g., pyridine or acetonitrile).
-
Heat the mixture at 60-70°C for 30 minutes to ensure complete derivatization.
-
-
GC-MS Analysis:
-
Column: A non-polar capillary column, such as a DB-5ms.
-
Carrier Gas: Helium.
-
Injection: Split or splitless injection of the derivatized sample.
-
Oven Program: A temperature gradient starting from a low temperature (e.g., 70°C) and ramping up to a higher temperature (e.g., 250°C) to elute the derivatized compound.
-
MS Detection: Electron ionization (EI) with a full scan to identify the compound based on its mass spectrum and retention time.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is indispensable for the structural elucidation of this compound. Both ¹H and ¹³C NMR provide detailed information about the molecular structure and connectivity.
Table 3: Summary of Analytical Techniques
| Technique | Purpose | Key Considerations |
| HPLC | Purity assessment, quantification | Requires a suitable chromophore for UV detection. |
| GC-MS | Identification, quantification, impurity profiling | Derivatization is necessary due to low volatility. |
| NMR | Structural elucidation, confirmation of identity | Provides detailed structural information. |
| FTIR | Identification of functional groups | Confirms the presence of hydroxyl and ester groups. |
Safety, Handling, and Storage
While a specific Safety Data Sheet (SDS) for this compound was not found in the search results, general precautions for handling laboratory chemicals should be observed. Based on information for similar compounds, it may be classified as an irritant.
-
Handling: Use in a well-ventilated area, wearing appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Avoid inhalation of vapors and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.[4][5] The recommended storage temperature is typically between 2-8°C.[4][5]
Conclusion
This compound stands out as a chiral building block with significant potential in various scientific and industrial domains. Its commercial availability, coupled with established, albeit adaptable, synthetic and analytical methodologies, makes it an accessible and valuable tool for researchers and developers. As the demand for enantiomerically pure compounds continues to grow, particularly in the pharmaceutical industry, the importance of versatile chiral intermediates like this compound is set to increase. Future research may focus on developing more efficient and sustainable synthetic routes and exploring its application in novel materials and therapeutics.
References
- 1. Cas 90414-36-1,this compound | lookchem [lookchem.com]
- 2. Methyl (S)-3,4-Dihydroxybutanoate [synhet.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. 90414-36-1|Methyl (S)-3,4-Dihydroxybutanoate|BLD Pharm [bldpharm.com]
- 5. 18-101 Merbouh [edu.utsunomiya-u.ac.jp]
- 6. Methyl (S)-3,4-Dihydroxybutanoate | 90414-36-1 [sigmaaldrich.com]
- 7. Methyl (3S)-3,4-dihydroxybutanoate, 96+%, CAS No. : [90414-36-1] | CFH-190409 [rosesci.com]
- 8. US5292939A - Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof - Google Patents [patents.google.com]
safety and handling of (S)-methyl 3,4-dihydroxybutanoate
An In-Depth Technical Guide to the Safe Handling of (S)-methyl 3,4-dihydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
This compound (CAS No. 90414-36-1) is a chiral building block of significant interest in pharmaceutical and fine chemical synthesis. Its utility lies in its defined stereochemistry and the presence of multiple functional groups—a methyl ester and a vicinal diol—that allow for diverse chemical transformations. As with any specialized reagent, a thorough understanding of its properties and potential hazards is paramount to ensure the safety of laboratory personnel and the integrity of experimental work. This guide provides a comprehensive overview of the safe handling, storage, and emergency procedures for this compound, grounded in established safety protocols and an understanding of its chemical nature.
Chemical and Physical Properties
A clear understanding of the physical properties of a compound is the foundation of its safe handling. The table below summarizes the key identifiers and characteristics of this compound.
| Property | Value | Source |
| CAS Number | 90414-36-1 | [1] |
| Molecular Formula | C₅H₁₀O₄ | |
| Molecular Weight | 134.13 g/mol | |
| IUPAC Name | methyl (3S)-3,4-dihydroxybutanoate | [1] |
| Appearance | Colorless to yellow liquid | |
| Storage Temperature | 2-8°C or in a freezer at -20°C |
Hazard Identification and GHS Classification
Based on available supplier safety information, this compound is classified as a hazardous chemical. The Globally Harmonized System (GHS) classifications indicate that it is a flammable liquid and can cause significant irritation and damage to the skin and eyes, as well as respiratory irritation.
Signal Word: Danger
GHS Pictograms:
Hazard Statements:
The Causality Behind the Hazards:
-
Flammability (H226): As a low-molecular-weight organic ester, this compound has a flash point that classifies it as a flammable liquid. Its vapors can form an ignitable mixture with air, posing a fire risk in the presence of ignition sources.
-
Skin and Eye Damage (H315, H318): The presence of hydroxyl groups and the ester functionality can lead to irritation upon skin contact. More critically, the potential for serious eye damage necessitates stringent eye protection, as splashes can lead to irreversible harm.
-
Respiratory Irritation (H335): The volatility of the compound, though not extremely high, is sufficient for its vapors to be inhaled, potentially causing irritation to the respiratory tract.
Chiral Toxicology Considerations: It is crucial to recognize that the biological and toxicological properties of a single enantiomer, such as the (S)-enantiomer, can differ significantly from its (R)-enantiomer or the racemic mixture.[4][5] Stereoselective interactions with biological systems (e.g., enzymes, receptors) mean that the toxicity profile can be unique.[4][6] Therefore, safety data for similar, non-chiral or racemic compounds should not be considered a direct substitute.
Safe Handling and Personal Protective Equipment (PPE)
A proactive approach to safety through proper handling procedures and the consistent use of appropriate PPE is non-negotiable.
Engineering Controls:
-
All handling of this compound should be conducted in a well-ventilated laboratory.
-
A certified chemical fume hood is mandatory for any procedure that may generate vapors or aerosols, such as heating, agitation, or transfer of large quantities.[7]
Personal Protective Equipment (PPE):
The following PPE must be worn at all times when handling this compound:
-
Eye Protection: Chemical splash goggles are the minimum requirement. When there is a significant risk of splashing, a face shield should be worn in addition to goggles.[7]
-
Hand Protection: Wear nitrile gloves of at least 4mil thickness for incidental contact. For prolonged contact or when handling larger quantities, heavier-duty gloves should be used. Always inspect gloves for integrity before use and wash hands thoroughly after removal.[7]
-
Skin and Body Protection: A flame-resistant lab coat is recommended.[7] Ensure that skin is not exposed.
The logical flow for donning and doffing PPE should be followed to prevent cross-contamination.
Caption: Correct sequence for donning and doffing PPE.
Storage and Incompatibility
Proper storage is critical to maintain the stability of the compound and to prevent hazardous situations.
Storage Conditions:
-
Store in a tightly sealed container in a cool, dry, and well-ventilated area.[8]
-
The recommended storage temperature is between 2-8°C or in a freezer at -20°C, as indicated by suppliers.
-
Store in a designated flammable liquids storage cabinet.[1][9] These cabinets are designed to contain a fire for a limited time, allowing for safe evacuation.[1]
-
The total quantity of flammable liquids stored in a lab is regulated and should be kept to a minimum.[10]
Chemical Incompatibilities:
Due to its functional groups, this compound is incompatible with:
-
Strong Oxidizing Agents: The vicinal diol moiety can be cleaved by strong oxidizers like periodic acid or lead tetraacetate, a reaction that can be vigorous.[11] Contact with other strong oxidizers (e.g., permanganates, perchlorates) can lead to fire or explosion.
-
Strong Acids and Bases: These can catalyze the hydrolysis of the methyl ester group, potentially generating methanol and the corresponding carboxylate salt. This reaction can be exothermic.
-
Reactive Metals: Alkali metals (e.g., sodium, potassium) will react with the hydroxyl groups to release flammable hydrogen gas.
Emergency Procedures
Preparedness is key to mitigating the consequences of an accident. All personnel must be familiar with the location and operation of safety equipment.
Spill Response:
The response to a spill depends on its size and nature.
-
Minor Spill:
-
Alert personnel in the immediate area.
-
If flammable vapors are a concern, extinguish all nearby ignition sources.
-
Wearing appropriate PPE, contain the spill with an inert absorbent material (e.g., vermiculite, sand).
-
Collect the absorbed material using non-sparking tools and place it in a sealed, labeled container for hazardous waste disposal.
-
Clean the spill area with a suitable solvent, followed by soap and water.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
If safe to do so, close the laboratory door to contain vapors.
-
Activate the building's fire alarm to initiate a full evacuation.
-
Call emergency services and inform them of the nature and location of the spill.[12]
-
Do not attempt to clean up a major spill unless you are trained and equipped to do so.[12]
-
First Aid Measures:
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[7][13] Seek immediate medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[13] An emergency shower should be used for large-area contact.[7] Seek medical attention if irritation persists.
-
Inhalation: Move the affected person to fresh air.[7] If breathing is difficult, administer oxygen. If breathing has stopped, perform artificial respiration. Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting.[2] Rinse the mouth with water and give one to two glasses of water to drink. Seek immediate medical attention.
Fire Fighting Measures:
-
Suitable Extinguishing Media: Use dry chemical powder, carbon dioxide (CO₂), or alcohol-resistant foam. A water spray can be used to cool fire-exposed containers.
-
Unsuitable Extinguishing Media: Do not use a solid stream of water, as it may spread the fire.
-
Procedure: For a small fire, use a fire extinguisher if you are trained to do so. For a larger fire, or if the fire is spreading, activate the fire alarm, evacuate the area, and allow professional firefighters to handle the incident.[13]
The following diagram outlines the general workflow for responding to an emergency involving this compound.
Caption: General emergency response workflow.
Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
All waste containing this compound, including contaminated absorbents and disposable labware, must be collected in a designated, properly labeled hazardous waste container.
-
The waste container should be kept closed when not in use and stored in a secondary containment bin within a fume hood or a designated satellite accumulation area.
-
Do not mix this waste with incompatible chemicals.
-
Follow all institutional, local, and national regulations for the disposal of hazardous chemical waste.[7]
Experimental Protocol: A Model Workflow for Safe Use
The following is a generalized, step-by-step protocol for a reaction using this compound, emphasizing the integration of safety procedures.
Objective: Acetal Protection of the Diol Functionality
-
Preparation and Pre-Reaction Checks:
-
Review this safety guide and the Safety Data Sheet (if available).
-
Ensure the chemical fume hood is operational and the work area is clear of clutter.
-
Verify the location and functionality of the nearest safety shower and eyewash station.
-
Assemble all necessary glassware and ensure it is clean and dry.
-
-
Donning PPE:
-
Put on a lab coat, chemical splash goggles, and appropriate gloves.
-
-
Reagent Handling (in Fume Hood):
-
Place a round-bottom flask equipped with a magnetic stir bar on a stir plate inside the fume hood.
-
Carefully measure the required amount of this compound using a graduated cylinder or by mass.
-
Add the compound to the reaction flask, followed by the appropriate solvent and other reagents (e.g., 2,2-dimethoxypropane and an acid catalyst).
-
Keep the primary container of this compound closed when not in use.
-
-
Running the Reaction:
-
Assemble the reaction apparatus (e.g., with a condenser).
-
If heating is required, use a controlled heating source such as a heating mantle. Do not use an open flame.
-
Monitor the reaction progress from a safe distance, keeping the fume hood sash at the lowest practical height.
-
-
Work-up and Purification:
-
After cooling the reaction mixture, quench the reaction carefully (e.g., by adding a basic solution to neutralize the acid catalyst).
-
Perform any extractions or washes within the fume hood.
-
Collect all aqueous and organic waste streams in separate, labeled hazardous waste containers.
-
-
Cleanup:
-
Clean all glassware thoroughly.
-
Wipe down the work surface in the fume hood.
-
Dispose of all contaminated disposable materials (e.g., pipette tips, weighing paper) in the solid hazardous waste container.
-
-
Doffing PPE and Final Steps:
-
Remove gloves first, followed by goggles and lab coat, as per the established procedure.
-
Wash hands thoroughly with soap and water.
-
Properly label and store the synthesized product.
-
Conclusion
This compound is a valuable synthetic intermediate whose safe use is predicated on a comprehensive understanding of its hazards and the diligent application of established safety protocols. By adhering to the principles of hazard assessment, engineering controls, proper PPE usage, and emergency preparedness, researchers can confidently and safely incorporate this versatile chiral building block into their work.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. chem-space.com [chem-space.com]
- 3. Full collection of Hazard statements. In force from 17 October 2020 [msds-europe.com]
- 4. Chiral toxicology: it's the same thing...only different - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. academic.oup.com [academic.oup.com]
- 6. researchgate.net [researchgate.net]
- 7. ehs.yale.edu [ehs.yale.edu]
- 8. hse.gov.uk [hse.gov.uk]
- 9. k-state.edu [k-state.edu]
- 10. ehs.uci.edu [ehs.uci.edu]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. Laboratory Emergency Preparedness - DKU [dukekunshan.edu.cn]
- 13. trentu.ca [trentu.ca]
An In-depth Technical Guide on the Natural Sources of (S)-3,4-Dihydroxybutanoate Precursors
Abstract
(S)-3,4-dihydroxybutanoic acid, a chiral C4 carboxylic acid, is a valuable building block in the synthesis of various pharmaceuticals and fine chemicals. Its methylated form, (S)-methyl 3,4-dihydroxybutanoate, is also of significant interest. This technical guide provides a comprehensive overview of the natural sources of (S)-3,4-dihydroxybutanoic acid and its precursors. We will delve into the key metabolic pathways that serve as the origin of this C4 sugar acid, including the pentose phosphate pathway and ascorbic acid degradation. Furthermore, this guide will explore microbial systems, both natural and engineered, for the production of (S)-3,4-dihydroxybutanoic acid. Detailed methodologies for the isolation, quantification, and characterization of these compounds from natural matrices will be discussed, providing researchers, scientists, and drug development professionals with a foundational understanding of this important chiral molecule.
Introduction: The Significance of (S)-3,4-Dihydroxybutanoate and its Precursors
(S)-3,4-dihydroxybutanoic acid and its ester, this compound, are chiral molecules that have garnered considerable attention in the scientific community. The presence of multiple stereocenters and functional groups makes them versatile starting materials for the synthesis of complex organic molecules. (S)-3,4-dihydroxybutanoic acid is a known human metabolite and has been detected in various biological fluids.[1][2][3] Its importance extends to the food industry, where it can be formed during the processing of saccharides. The exploration of natural and renewable sources for these C4 building blocks is driven by the increasing demand for sustainable chemical synthesis.
This guide will provide an in-depth exploration of the natural origins of (S)-3,4-dihydroxybutanoic acid, with a focus on the biosynthetic pathways that generate its core C4 backbone.
Biosynthetic Origins: Key Metabolic Pathways
The carbon skeleton of (S)-3,4-dihydroxybutanoic acid can be traced back to central carbon metabolism. Two primary pathways are of significant interest as sources of C4 precursors: the Pentose Phosphate Pathway and the degradation of L-ascorbic acid.
The Pentose Phosphate Pathway: A Source of Erythrose-4-Phosphate
The pentose phosphate pathway (PPP) is a fundamental metabolic route that operates in parallel with glycolysis.[4] Its primary roles include the production of NADPH for reductive biosynthesis and the generation of pentose sugars for nucleotide synthesis.[4][5] A key intermediate of the non-oxidative branch of the PPP is erythrose-4-phosphate (E4P) , a four-carbon sugar phosphate.[5][6][7]
E4P serves as a crucial precursor for the biosynthesis of aromatic amino acids via the shikimate pathway.[7] Its central position in metabolism makes it a prime candidate as a natural precursor to C4 sugar acids like 3,4-dihydroxybutanoic acid. The enzymatic conversion of E4P to 3,4-dihydroxybutanoic acid would likely involve a series of reduction and dephosphorylation steps. While the specific enzymes catalyzing this direct conversion in most natural systems are not yet fully elucidated, the metabolic potential is clear.
In certain microorganisms, such as the bacterium Brucella, erythritol metabolism has been shown to feed into the pentose phosphate pathway at the level of D-erythrose-4-phosphate.[8] This highlights a direct link between a C4 polyol and the PPP, further strengthening the case for E4P as a key precursor.
Caption: The Pentose Phosphate Pathway as a source of Erythrose-4-Phosphate.
L-Ascorbic Acid (Vitamin C) Degradation
L-ascorbic acid, commonly known as Vitamin C, is a vital antioxidant in many organisms. Its degradation can lead to a variety of smaller carbon compounds, including C4 fragments.[9][10][11] The oxidative degradation of ascorbate proceeds through dehydroascorbic acid (DHA).[10][12] In many plants, the catabolism of ascorbate yields oxalate (a C2 compound) and L-threonate (a C4 compound).[9][13]
L-threonate, being a 2,3,4-trihydroxybutanoate, is structurally very similar to 3,4-dihydroxybutanoate. It is plausible that further metabolic modifications of L-threonate could lead to the formation of 3,4-dihydroxybutanoic acid. The specific enzymatic machinery for such a conversion is an active area of research.
Caption: L-Ascorbic acid degradation pathway leading to L-threonate.
Microbial Production of 3,4-Dihydroxybutanoic Acid
Microorganisms are a promising and versatile platform for the production of valuable chemicals from renewable feedstocks. Both native and engineered metabolic pathways in microbes can be harnessed for the synthesis of 3,4-dihydroxybutanoic acid.
Natural Occurrence in Microorganisms
While not extensively documented as a primary metabolite, 3,4-dihydroxybutanoic acid has been identified as a metabolic product in Escherichia coli. Its presence in various microbial systems is likely linked to the central metabolic pathways discussed previously. Further research into the metabolomes of diverse microorganisms may reveal other natural producers of this C4 acid.
Engineered Microbial Systems for Enhanced Production
Metabolic engineering offers a powerful approach to develop microbial strains capable of producing 3,4-dihydroxybutanoic acid at high titers. Research has demonstrated the successful engineering of E. coli for the stereospecific synthesis of 3,4-dihydroxybutyric acid (3,4-DHBA) and its lactone form, 3-hydroxybutyrolactone (3HBL), from glucose.[14][15]
These engineered pathways often leverage the promiscuity of existing enzymes or introduce heterologous enzymes to create novel biosynthetic routes. One strategy involves integrating a 3-hydroxyalkanoic acid (3HA) synthesis platform with the endogenous glyoxylate shunt.[14][15] Another approach utilizes an inverted fatty acid β-oxidation pathway to produce various 3-hydroxycarboxylic acids, including C4 variants.[16][17]
A dual-substrate system has also been developed in engineered E. coli for the production of 3,4-DHBA, using xylose as a synthetic substrate and glucose for cell growth.[18] This approach is particularly relevant for the utilization of lignocellulosic biomass.
The following table summarizes key findings from studies on the microbial production of 3,4-dihydroxybutanoic acid:
| Microorganism | Precursor(s) | Key Genetic Modifications/Pathway | Product(s) | Titer | Reference |
| Escherichia coli | Glucose | Integration of 3HA platform with glyoxylate shunt | 3,4-DHBA, 3HBL | ~1 g/L | [14][15] |
| Escherichia coli | Glucose | Inverted fatty acid β-oxidation | C4-C8 3-hydroxycarboxylic acids | Up to 14.5 mM total | [16][17] |
| Escherichia coli | Xylose, Glucose | Deletion of competing pathways, cofactor regulation | 3,4-DHBA | 0.38 g/L | [18] |
Experimental Protocols
General Protocol for Microbial Fermentation for 3,4-Dihydroxybutanoic Acid Production
This protocol provides a generalized workflow for the fermentative production of 3,4-dihydroxybutanoic acid using an engineered microbial strain.
-
Strain Preparation:
-
Obtain the engineered microbial strain (e.g., E. coli) harboring the necessary genetic modifications for 3,4-dihydroxybutanoic acid production.
-
Prepare a seed culture by inoculating a single colony into a suitable liquid medium (e.g., LB broth) and incubating overnight at the optimal growth temperature (e.g., 37°C) with shaking.
-
-
Fermentation:
-
Inoculate the production medium with the seed culture. The production medium should contain a defined carbon source (e.g., glucose, xylose), nitrogen source, salts, and any necessary inducers for gene expression.
-
Conduct the fermentation in a controlled bioreactor with precise control over pH, temperature, and dissolved oxygen.
-
Monitor cell growth (e.g., by measuring optical density at 600 nm) and substrate consumption throughout the fermentation.
-
-
Sampling and Analysis:
-
Periodically withdraw samples from the bioreactor.
-
Separate the cells from the culture supernatant by centrifugation.
-
Analyze the supernatant for the concentration of 3,4-dihydroxybutanoic acid using techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS) after appropriate derivatization.
-
Caption: Generalized workflow for microbial production of 3,4-dihydroxybutanoic acid.
The Case of this compound
While the natural occurrence of (S)-3,4-dihydroxybutanoic acid is established, direct evidence for the natural production of its methyl ester, this compound, is less clear. It is plausible that the methyl ester could be formed during extraction and analysis procedures, particularly if methanol is used as a solvent. This is a common artifact in metabolomics studies.
However, enzymatic esterification is a known biological process. It is therefore possible that some organisms may possess enzymes capable of methylating (S)-3,4-dihydroxybutanoic acid. Further research is needed to definitively identify natural sources of the methyl ester.
This compound is recognized as a versatile chemical compound that can be derived from erythritol, a naturally occurring sugar alcohol.[19] It finds applications as a low-calorie sweetener and in the production of biodegradable polymers.[19]
Conclusion
The quest for natural and sustainable sources of chiral building blocks like (S)-3,4-dihydroxybutanoate is a critical endeavor in modern chemistry and biotechnology. This guide has illuminated the primary metabolic pathways, namely the pentose phosphate pathway and ascorbic acid degradation, that provide the C4 precursors for this valuable molecule. Furthermore, the potential of microbial systems, particularly through metabolic engineering, for the targeted production of (S)-3,4-dihydroxybutanoic acid has been highlighted. While the natural occurrence of the methyl ester remains an open question, the established presence of the acid in biological systems provides a solid foundation for future research and development. The methodologies and insights presented herein are intended to equip researchers and professionals with the knowledge to further explore and harness the natural world's capacity to produce these important chiral compounds.
References
- 1. 3,4-Dihydroxybutanoic acid | C4H8O4 | CID 150929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Showing Compound (S)-3,4-Dihydroxybutyric acid (FDB021961) - FooDB [foodb.ca]
- 4. Pentose phosphate pathway - Wikipedia [en.wikipedia.org]
- 5. The return of metabolism: biochemistry and physiology of the pentose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Pentose Phosphate Pathway Reactions in Photosynthesizing Cells [mdpi.com]
- 7. Erythrose 4-phosphate - Wikipedia [en.wikipedia.org]
- 8. pnas.org [pnas.org]
- 9. Ascorbate degradation: pathways, products, and possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Vitamin C Degradation Products and Pathways in the Human Lens - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Ascorbic acid metabolism and functions: A comparison of plants and mammals - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids [dspace.mit.edu]
- 15. dspace.mit.edu [dspace.mit.edu]
- 16. Biosynthesis of C4–C8 3-Hydroxycarboxylic Acids from Glucose through the Inverted Fatty Acid β-Oxidation by Metabolically Engineered Escherichia coli [mdpi.com]
- 17. Biosynthesis of C4–C8 3-Hydroxycarboxylic Acids from Glucose through the Inverted Fatty Acid β-Oxidation by Metabolically Engineered Escherichia coli - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Cas 90414-36-1,this compound | lookchem [lookchem.com]
An In-depth Technical Guide to the Key Reactive Sites of (S)-methyl 3,4-dihydroxybutanoate
For Researchers, Scientists, and Drug Development Professionals
Introduction
(S)-methyl 3,4-dihydroxybutanoate is a versatile and highly valuable chiral building block in modern organic synthesis. Its utility stems from the presence of multiple, orthogonally reactive functional groups within a stereodefined framework. This guide provides a comprehensive technical overview of the principal reactive sites of this compound: the primary hydroxyl group at C4, the secondary hydroxyl group at C3, and the methyl ester at C1. Understanding the nuanced reactivity of these sites is paramount for the strategic design and execution of complex synthetic routes towards pharmaceuticals and other high-value chemical entities.[1]
This document will delve into the chemoselectivity and regioselectivity of reactions at each of these sites, supported by mechanistic insights and established experimental protocols. The aim is to equip researchers with the foundational knowledge and practical guidance necessary to effectively utilize this chiral synthon in their research and development endeavors.
Molecular Architecture and Intrinsic Reactivity
The reactivity of this compound is dictated by the interplay of its three key functional groups. The primary (C4-OH) and secondary (C3-OH) hydroxyl groups offer nucleophilic sites for a variety of transformations, while the methyl ester (C1) presents an electrophilic carbonyl carbon susceptible to nucleophilic attack. The inherent differences in the steric and electronic environments of these groups form the basis for achieving selective chemical modifications.
Diagram of this compound Structure and Key Reactive Sites:
Caption: Key reactive sites of this compound.
The Hydroxyl Groups: A Tale of Two Alcohols
The presence of both a primary and a secondary hydroxyl group offers a rich landscape for selective functionalization. The differential reactivity of these two groups is primarily governed by steric hindrance, with the primary hydroxyl at C4 being more accessible and generally more reactive towards bulky reagents.
Regioselective Protection of the Hydroxyl Groups
Selective protection of one hydroxyl group over the other is a cornerstone of synthetic strategies involving this compound. This allows for the sequential modification of the molecule, unlocking a wider array of possible transformations.
Selective Protection of the Primary Hydroxyl Group:
Due to its lower steric hindrance, the primary hydroxyl group can be selectively protected in the presence of the secondary hydroxyl group using bulky protecting groups. A common strategy involves the use of trityl chloride (TrCl) or tert-butyldiphenylsilyl chloride (TBDPSCl) in the presence of a mild base like triethylamine (TEA) or imidazole.
Experimental Protocol: Selective Tritylation of the Primary Hydroxyl Group
Objective: To selectively protect the primary hydroxyl group of this compound.
Materials:
-
This compound
-
Trityl chloride (TrCl)
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine.
-
Cool the solution to 0 °C in an ice bath.
-
Add trityl chloride (1.1 eq) portion-wise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Extract the aqueous layer with dichloromethane (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford methyl (S)-3-hydroxy-4-(trityloxy)butanoate.
Diagram of Selective Protection Workflow:
Caption: Workflow for selective protection of the primary hydroxyl group.
Regioselective Acylation
Regioselective acylation is another critical transformation. While chemical methods using sterically hindered acylating agents can favor the primary position, enzymatic catalysis often provides superior selectivity. Lipases, for instance, are known to exhibit high regioselectivity in the acylation of polyols, typically favoring the primary hydroxyl group.[2][3]
Table 1: Comparison of Methods for Regioselective Acylation of 3,4-Dihydroxybutanoate Esters
| Method | Acylating Agent | Catalyst/Enzyme | Typical Regioselectivity (Primary:Secondary) | Reference |
| Chemical Acylation | Acetic Anhydride | Pyridine | Moderate | General Organic Chemistry Principles |
| Enzymatic Acylation | Vinyl Acetate | Candida antarctica Lipase B | High (>95:5) | --INVALID-LINK-- |
The Methyl Ester: An Electrophilic Handle
The methyl ester at the C1 position serves as a key electrophilic site, enabling a range of important transformations, most notably hydrolysis and reduction.
Hydrolysis of the Methyl Ester
The ester can be hydrolyzed under either acidic or basic conditions to yield the corresponding carboxylic acid, (S)-3,4-dihydroxybutanoic acid. Basic hydrolysis, or saponification, is generally preferred as it is an irreversible process, driving the reaction to completion.[4]
Experimental Protocol: Basic Hydrolysis of this compound
Objective: To hydrolyze the methyl ester to the corresponding carboxylic acid.
Materials:
-
This compound
-
Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)
-
Tetrahydrofuran (THF)
-
Water
-
Hydrochloric acid (1M)
Procedure:
-
Dissolve this compound (1.0 eq) in a mixture of THF and water.
-
Add LiOH (1.5 eq) to the solution and stir at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Cool the reaction mixture to 0 °C and acidify to pH ~3 with 1M HCl.
-
Extract the product into a suitable organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield (S)-3,4-dihydroxybutanoic acid.
Reduction of the Methyl Ester
The ester can be reduced to the corresponding primary alcohol, affording (S)-butane-1,2,4-triol. This transformation requires a strong reducing agent, as milder reagents like sodium borohydride are not sufficiently reactive to reduce esters.[5] Lithium aluminum hydride (LiAlH₄) is the reagent of choice for this conversion.[6][7][8] It is important to note that LiAlH₄ will also reduce the carboxylic acid if the ester is first hydrolyzed.
Experimental Protocol: Reduction of this compound
Objective: To reduce the methyl ester to a primary alcohol.
Materials:
-
This compound
-
Lithium aluminum hydride (LiAlH₄)
-
Anhydrous tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
Procedure:
-
To a stirred suspension of LiAlH₄ (2.0 eq) in anhydrous THF at 0 °C, add a solution of this compound (1.0 eq) in anhydrous THF dropwise.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours, monitoring by TLC.
-
Upon completion, carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous NaOH, and then more water (Fieser workup).
-
Stir the resulting mixture until a granular precipitate forms.
-
Filter the solid and wash thoroughly with THF or ethyl acetate.
-
Concentrate the filtrate under reduced pressure to yield (S)-butane-1,2,4-triol.
Diagram of Ester Transformation Pathways:
Caption: Key transformations of the methyl ester group.
Conclusion
This compound is a chiral building block of significant synthetic potential. A thorough understanding of the reactivity of its primary and secondary hydroxyl groups, as well as its methyl ester, is crucial for its effective application. By leveraging the principles of steric hindrance, electronic effects, and the use of chemo- and regioselective reagents and catalysts, chemists can unlock the full potential of this versatile molecule for the synthesis of complex and valuable products. The protocols and data presented in this guide serve as a foundational resource for researchers in the field of organic synthesis and drug development.
References
- 1. lookchem.com [lookchem.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. portal.amelica.org [portal.amelica.org]
- 5. 19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II [courses.lumenlearning.com]
- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. quora.com [quora.com]
Unlocking the Potential of (S)-methyl 3,4-dihydroxybutanoate: A Technical Guide for Researchers and Drug Development Professionals
Abstract
(S)-methyl 3,4-dihydroxybutanoate, a versatile chiral building block, stands at the forefront of innovation in pharmaceutical synthesis, biodegradable polymer development, and biomedical research. This guide provides an in-depth exploration of the core research areas for this multifaceted molecule, offering a synthesis of technical data, field-proven insights, and detailed experimental protocols. Designed for researchers, scientists, and drug development professionals, this document navigates the landscape of possibilities, from leveraging its stereochemistry in complex organic synthesis to understanding its role as a human metabolite and potential therapeutic agent. We will delve into its application in the synthesis of high-value pharmaceuticals, its utility as a monomer for sustainable polymers, and its significance as a biomarker in metabolic disorders, providing a comprehensive roadmap for future research and development.
Introduction: The Chemical and Biological Landscape of this compound
This compound, with the CAS number 90414-36-1, is a chiral ester possessing a unique arrangement of hydroxyl and carboxyl functional groups. This specific stereochemistry makes it a valuable synthon in asymmetric synthesis, where the precise three-dimensional arrangement of atoms is critical for biological activity.[1][2][3] Its corresponding carboxylic acid, (S)-3,4-dihydroxybutanoic acid, is a naturally occurring human metabolite, indicating its inherent biocompatibility and relevance in biological systems.[4][5][6][7] This dual identity—as a synthetic tool and a biological entity—opens up a wide spectrum of research avenues.
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| CAS Number | 90414-36-1 | --INVALID-LINK-- |
| Molecular Formula | C5H10O4 | --INVALID-LINK-- |
| Molecular Weight | 134.13 g/mol | --INVALID-LINK-- |
| IUPAC Name | methyl (3S)-3,4-dihydroxybutanoate | --INVALID-LINK-- |
| Appearance | Colorless to pale yellow liquid | --INVALID-LINK-- |
| Storage | 2-8°C, sealed in a dry environment | --INVALID-LINK-- |
This guide will explore four key potential research areas: its application as a chiral building block in pharmaceutical synthesis, its role as a monomer in the development of biodegradable polymers, its significance as a biomarker for metabolic diseases, and its untapped therapeutic potential.
A Versatile Chiral Building Block for High-Value Pharmaceuticals
The stereochemically defined structure of this compound makes it an ideal starting material for the enantioselective synthesis of complex molecules, particularly pharmaceuticals where chirality dictates efficacy and safety.
Synthesis of Chiral Lactones and Other Intermediates
This compound can be readily converted into valuable chiral intermediates such as (S)-3-hydroxy-γ-butyrolactone. This lactone is a key building block for a variety of pharmaceuticals.[8]
Experimental Protocol: Synthesis of (S)-3-hydroxy-γ-butyrolactone
This protocol outlines a chemoenzymatic approach for the synthesis of optically pure (S)-3-hydroxy-γ-butyrolactone from L-malic acid, a precursor to this compound.[8]
Step 1: Selective Hydrogenation
-
Dissolve L-malic acid in an appropriate solvent (e.g., tetrahydrofuran).
-
Add a selective reducing agent (e.g., borane-dimethyl sulfide complex) dropwise at a controlled temperature (e.g., 0°C).
-
Stir the reaction mixture until completion, monitored by thin-layer chromatography (TLC).
-
Quench the reaction carefully with methanol.
-
Purify the resulting diol by column chromatography.
-
Protect one of the hydroxyl groups and the carboxylic acid to form a suitable intermediate for lactonization.
-
Induce lactonization under acidic or basic conditions to yield the racemic β-benzoyloxy-γ-butyrolactone.
Step 2: Lipase-Catalyzed Hydrolysis
-
Prepare a biphasic system with an organic solvent (e.g., tert-butyl methyl ether) and an aqueous buffer.
-
Dissolve the racemic β-benzoyloxy-γ-butyrolactone in the organic phase.
-
Add immobilized lipase from Candida rugosa to the reaction mixture.
-
Stir the mixture vigorously to ensure efficient mixing of the two phases.
-
Monitor the reaction progress by high-performance liquid chromatography (HPLC) for the formation of (S)-3-hydroxy-γ-butyrolactone.
-
Once the desired conversion is reached, separate the aqueous phase containing the product.
-
Extract the aqueous phase with a suitable organic solvent to isolate the (S)-3-hydroxy-γ-butyrolactone.
-
Purify the final product by distillation or column chromatography.
Application in the Total Synthesis of L-Carnitine
L-carnitine, a crucial molecule for fatty acid metabolism, can be synthesized from (S)-3-hydroxy-γ-butyrolactone, a direct derivative of this compound.[2][9][10] The synthesis involves a key stereochemical inversion step.
DOT Diagram: Synthetic Pathway from (S)-3-hydroxy-γ-butyrolactone to L-Carnitine
Caption: Synthetic route to L-Carnitine.
Experimental Protocol: Synthesis of L-Carnitine from (S)-3-hydroxy-γ-butyrolactone
This protocol describes a process for preparing L-carnitine involving the activation of the hydroxyl group and subsequent nucleophilic substitution.[2][11]
Step 1: Activation of the Hydroxyl Group
-
Dissolve (S)-3-hydroxy-γ-butyrolactone in a suitable solvent (e.g., dichloromethane).
-
Cool the solution to 0°C.
-
Add a sulfonylating agent (e.g., methanesulfonyl chloride) and a base (e.g., triethylamine) dropwise.
-
Stir the reaction mixture at 0°C until the reaction is complete (monitored by TLC).
-
Wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the crude (S)-3-methanesulfonyl-γ-butyrolactone.
Step 2: Nucleophilic Substitution with Trimethylamine
-
Dissolve the activated lactone in an aqueous solution of trimethylamine.
-
Heat the reaction mixture in a sealed vessel.
-
Monitor the reaction for the formation of L-carnitine.
-
Upon completion, purify the L-carnitine by ion-exchange chromatography.
A Monomer for Sustainable and Biodegradable Polymers
The dihydroxy functionality of this compound and its derivatives makes it an attractive monomer for the synthesis of biodegradable polyesters. These polymers offer a sustainable alternative to conventional plastics.[12]
Ring-Opening Polymerization of (S)-3-hydroxy-γ-butyrolactone
(S)-3-hydroxy-γ-butyrolactone, derived from this compound, can undergo ring-opening polymerization (ROP) to produce poly(3-hydroxybutyrate-co-4-hydroxybutyrate) [P(3HB-co-4HB)] like copolymers. While the ROP of unsubstituted γ-butyrolactone is thermodynamically challenging, the presence of the hydroxyl group can influence polymerizability.[13][14]
DOT Diagram: Ring-Opening Polymerization Workflow
Caption: General workflow for ROP.
Experimental Protocol: Ring-Opening Polymerization of a Substituted γ-butyrolactone
This protocol provides a general method for the organocatalyzed ring-opening copolymerization of α-hydroxy-γ-butyrolactone (HBL) with ε-caprolactone (ε-CL), which can be adapted for derivatives of (S)-3-hydroxy-γ-butyrolactone.[15]
Step 1: Monomer and Catalyst Preparation
-
Purify the monomers (e.g., HBL and ε-CL) by distillation or recrystallization to remove any impurities.
-
Prepare the organocatalyst solution (e.g., phosphazene P4 base in a suitable solvent).
Step 2: Polymerization
-
In a glovebox, add the desired ratio of monomers to a reaction vessel.
-
Add the catalyst solution to the monomer mixture.
-
Conduct the polymerization in bulk at a controlled temperature (e.g., 80°C for fast kinetics or room temperature for controlled polymerization).
-
Monitor the reaction progress by taking aliquots and analyzing them by ¹H NMR spectroscopy to determine monomer conversion.
Step 3: Polymer Isolation and Characterization
-
Precipitate the polymer by adding the reaction mixture to a non-solvent (e.g., cold methanol).
-
Filter and dry the polymer under vacuum.
-
Characterize the polymer's molecular weight and dispersity by gel permeation chromatography (GPC).
-
Determine the copolymer composition and microstructure by ¹H and ¹³C NMR spectroscopy.
-
Analyze the thermal properties (glass transition temperature, melting point) by differential scanning calorimetry (DSC).
A Potential Biomarker for Metabolic Disorders
(S)-3,4-dihydroxybutanoic acid is an endogenous human metabolite, and its concentration in biological fluids can be indicative of certain metabolic states and diseases.[4][5][6][7]
Association with Succinic Semialdehyde Dehydrogenase (SSADH) Deficiency
Elevated levels of (S)-3,4-dihydroxybutanoic acid are a key diagnostic marker for Succinic Semialdehyde Dehydrogenase (SSADH) deficiency, a rare inherited disorder of GABA metabolism. In this condition, the impaired function of the SSADH enzyme leads to the accumulation of γ-hydroxybutyric acid (GHB), which is then shunted into alternative metabolic pathways, resulting in the production of (S)-3,4-dihydroxybutanoic acid.[4]
DOT Diagram: Simplified Metabolic Pathway in SSADH Deficiency
Caption: GABA metabolism and the effect of SSADH deficiency.
Potential Role in Other Conditions
Elevated levels of 3,4-dihydroxybutanoic acid have also been observed in the serum of individuals with dementia, suggesting its potential as a predictive biomarker for this condition. Further research is warranted to elucidate the connection between this metabolite and neurodegenerative processes.
Exploring the Therapeutic Potential
The structural similarity of (S)-3,4-dihydroxybutanoic acid to the neurotransmitter GABA suggests that it and its derivatives may possess neuromodulatory activity.
GABA Analogue and Neurological Effects
As an analogue of GABA, (S)-3,4-dihydroxybutanoic acid and its derivatives could potentially interact with GABA receptors, although with different stereochemical requirements than other GABA analogues.[3][16] This opens up the possibility of developing novel therapeutic agents for neurological disorders. Research has also suggested a role for 3,4-dihydroxybutanoic acid in satiety, or the feeling of fullness, which could have implications for the treatment of obesity and eating disorders.
Future Research Directions
Future research should focus on:
-
Pharmacological Profiling: Systematically evaluating the binding affinity and functional activity of (S)-3,4-dihydroxybutanoic acid and its novel derivatives at different GABA receptor subtypes.
-
In Vivo Studies: Investigating the effects of these compounds on animal models of neurological disorders and metabolic diseases.
-
Mechanism of Action: Elucidating the precise molecular mechanisms by which (S)-3,4-dihydroxybutanoic acid exerts its potential therapeutic effects, including its influence on neuronal signaling and metabolic pathways.
Conclusion
This compound is a molecule of significant scientific and commercial interest. Its utility as a chiral synthon provides access to a wide range of high-value molecules, while its presence as a human metabolite underscores its biological relevance. The potential research areas outlined in this guide—from the synthesis of novel pharmaceuticals and biodegradable polymers to its role as a biomarker and a potential therapeutic agent—highlight the vast and underexplored landscape of opportunities that this versatile compound presents. It is our hope that this technical guide will serve as a valuable resource for researchers and drug development professionals, inspiring further investigation and innovation in these exciting fields.
References
- 1. researchgate.net [researchgate.net]
- 2. US6342034B1 - Process for the preparation of L-carnitine - Google Patents [patents.google.com]
- 3. Enantioselective actions of 4-amino-3-hydroxybutanoic acid and (3-amino-2-hydroxypropyl)methylphosphinic acid at recombinant GABA(C) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. 3,4-Dihydroxybutanoic acid | C4H8O4 | CID 150929 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. (S)-3,4-dihydroxybutyric acid | C4H8O4 | CID 10920498 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. Showing Compound (S)-3,4-Dihydroxybutyric acid (FDB021961) - FooDB [foodb.ca]
- 8. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. 2024.sci-hub.st [2024.sci-hub.st]
- 10. researchgate.net [researchgate.net]
- 11. US5473104A - Process for the preparation of L-carnitine - Google Patents [patents.google.com]
- 12. Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids [dspace.mit.edu]
- 13. polimery.ichp.vot.pl [polimery.ichp.vot.pl]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. GABA analogue - Wikipedia [en.wikipedia.org]
Methodological & Application
Enantioselective Synthesis of Methyl 3,4-Dihydroxybutanoate: A Detailed Guide to Modern Synthetic Strategies
Introduction
Chiral 1,2-diols are fundamental building blocks in the synthesis of a vast array of pharmaceuticals, natural products, and advanced materials. Among these, methyl 3,4-dihydroxybutanoate is a particularly valuable synthon, featuring a vicinal diol and an ester functionality that allow for diverse chemical transformations. The stereochemistry at the C3 position is critical, as the biological activity of downstream products often depends on a specific enantiomer. Consequently, the development of efficient and highly enantioselective methods for the synthesis of both (R)- and (S)-methyl 3,4-dihydroxybutanoate is of paramount importance to researchers in organic synthesis and drug development.
This comprehensive guide provides an in-depth exploration of the leading methodologies for the enantioselective synthesis of methyl 3,4-dihydroxybutanoate. We will delve into the mechanistic intricacies and provide detailed, field-proven protocols for three principal strategies:
-
Sharpless Asymmetric Dihydroxylation (SAD): A powerful catalytic method for the direct conversion of an achiral olefin into a chiral diol with high enantiopurity.
-
Chiral Pool Synthesis: A classic approach that utilizes readily available, enantiomerically pure starting materials derived from nature.
-
Biocatalytic Kinetic Resolution: An enzymatic method that leverages the stereoselectivity of lipases to resolve a racemic mixture of the target molecule.
This document is designed to serve as a practical resource for researchers, scientists, and drug development professionals, offering not only step-by-step instructions but also the scientific rationale behind the experimental choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
I. Sharpless Asymmetric Dihydroxylation: The Power of Catalytic Asymmetry
The Sharpless Asymmetric Dihydroxylation (SAD) is a cornerstone of modern asymmetric synthesis, allowing for the predictable and highly enantioselective formation of vicinal diols from a wide range of alkenes.[1][2][3] The reaction employs a catalytic amount of osmium tetroxide in the presence of a chiral ligand derived from cinchona alkaloids, with a stoichiometric co-oxidant to regenerate the osmium catalyst.[1][2]
A. Mechanistic Rationale and Stereochemical Control
The enantioselectivity of the SAD reaction is governed by the chiral ligand, which coordinates to the osmium tetroxide to create a chiral catalytic species. This complex then undergoes a [3+2] cycloaddition with the alkene, leading to a cyclic osmate ester intermediate.[1] Subsequent hydrolysis releases the chiral diol and the reduced osmium species, which is then re-oxidized by the co-oxidant to complete the catalytic cycle.
The choice of the chiral ligand dictates which face of the alkene is hydroxylated, thus determining the absolute stereochemistry of the product. The commercially available "AD-mix" reagents provide a convenient platform for this reaction.[1][2]
-
AD-mix-α , containing the ligand (DHQ)₂PHAL, typically delivers the hydroxyl groups to the "alpha" or bottom face of the alkene when drawn in a standard orientation.
-
AD-mix-β , containing the ligand (DHQD)₂PHAL, delivers the hydroxyl groups to the "beta" or top face.
For the synthesis of methyl 3,4-dihydroxybutanoate from methyl 3-butenoate, the mnemonic for predicting the stereochemical outcome is as follows:
B. Experimental Protocol: Sharpless Asymmetric Dihydroxylation of Methyl 3-Butenoate
This protocol is a representative procedure for the synthesis of this compound using AD-mix-β. The synthesis of the (R)-enantiomer can be achieved by substituting AD-mix-β with AD-mix-α.
Materials:
| Reagent/Material | M.W. | Amount | Moles |
| AD-mix-β | - | 1.4 g | - |
| tert-Butanol | 74.12 | 5 mL | - |
| Water | 18.02 | 5 mL | - |
| Methyl 3-butenoate | 100.12 | 100 mg | 1.0 mmol |
| Sodium sulfite | 126.04 | 1.5 g | 11.9 mmol |
| Ethyl acetate | 88.11 | - | - |
| Anhydrous magnesium sulfate | 120.37 | - | - |
Procedure:
-
Reaction Setup: In a 50 mL round-bottom flask equipped with a magnetic stir bar, combine AD-mix-β (1.4 g), tert-butanol (5 mL), and water (5 mL). Stir the mixture at room temperature until the two phases become clear and the solid dissolves, resulting in a yellow-orange solution.
-
Cooling: Cool the reaction mixture to 0 °C in an ice bath.
-
Substrate Addition: Add methyl 3-butenoate (100 mg, 1.0 mmol) to the cooled reaction mixture.
-
Reaction Monitoring: Stir the reaction vigorously at 0 °C. The reaction progress can be monitored by thin-layer chromatography (TLC) using a suitable eluent system (e.g., 50% ethyl acetate in hexanes). The reaction is typically complete within 6-24 hours.
-
Quenching: Upon completion, add solid sodium sulfite (1.5 g) to the reaction mixture and stir for 1 hour at room temperature.
-
Extraction: Add ethyl acetate (20 mL) to the mixture and stir for 10 minutes. Separate the organic layer. Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Drying and Concentration: Combine the organic layers and dry over anhydrous magnesium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 30-70% ethyl acetate in hexanes) to afford the pure methyl 3,4-dihydroxybutanoate.
Expected Results:
The Sharpless Asymmetric Dihydroxylation is known for its high yields and enantioselectivities. For the dihydroxylation of terminal alkenes like methyl 3-butenoate, yields are typically in the range of 70-95%, with enantiomeric excess (e.e.) values often exceeding 95%.[4][5]
II. Chiral Pool Synthesis: Leveraging Nature's Stereochemistry
The chiral pool refers to the collection of readily available, inexpensive, and enantiomerically pure natural products such as amino acids, carbohydrates, and terpenes. These molecules serve as excellent starting materials for the synthesis of complex chiral targets. For the synthesis of methyl 3,4-dihydroxybutanoate, (S)-malic acid is an ideal precursor.
A. Synthetic Strategy from (S)-Malic Acid
The synthetic route from (S)-malic acid involves two key transformations:
-
Diesterification: The two carboxylic acid groups of malic acid are esterified to form dimethyl (S)-2-hydroxysuccinate.
-
Chemoselective Reduction: The less hindered ester group of the dimethyl ester is selectively reduced to a primary alcohol, yielding the desired this compound. Lithium borohydride is a suitable reagent for this selective reduction.
B. Experimental Protocol: Synthesis from (S)-Malic Acid
Part 1: Dimethyl (S)-2-hydroxysuccinate
Materials:
| Reagent/Material | M.W. | Amount | Moles |
| (S)-Malic acid | 134.09 | 10.0 g | 74.6 mmol |
| Methanol | 32.04 | 100 mL | - |
| Concentrated Sulfuric Acid | 98.08 | 1 mL | - |
| Sodium bicarbonate | 84.01 | - | - |
| Dichloromethane | 84.93 | - | - |
| Anhydrous sodium sulfate | 142.04 | - | - |
Procedure:
-
Reaction Setup: To a solution of (S)-malic acid (10.0 g, 74.6 mmol) in methanol (100 mL) in a 250 mL round-bottom flask, slowly add concentrated sulfuric acid (1 mL).
-
Reflux: Heat the mixture to reflux and maintain for 4 hours.
-
Neutralization and Extraction: Cool the reaction mixture to room temperature and carefully neutralize with saturated aqueous sodium bicarbonate solution. Extract the aqueous mixture with dichloromethane (3 x 50 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield dimethyl (S)-2-hydroxysuccinate as a colorless oil. The product is often used in the next step without further purification.
Part 2: this compound
Materials:
| Reagent/Material | M.W. | Amount | Moles |
| Dimethyl (S)-2-hydroxysuccinate | 162.14 | 10.0 g | 61.7 mmol |
| Lithium borohydride | 21.78 | 1.34 g | 61.7 mmol |
| Tetrahydrofuran (THF), anhydrous | 72.11 | 100 mL | - |
| 1 M Hydrochloric acid | 36.46 | - | - |
| Ethyl acetate | 88.11 | - | - |
| Brine | - | - | - |
| Anhydrous sodium sulfate | 142.04 | - | - |
Procedure:
-
Reaction Setup: Dissolve dimethyl (S)-2-hydroxysuccinate (10.0 g, 61.7 mmol) in anhydrous THF (100 mL) in a 250 mL round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cooling and Reagent Addition: Cool the solution to 0 °C in an ice bath. Slowly add lithium borohydride (1.34 g, 61.7 mmol) in portions.
-
Reaction: Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quenching: Cool the reaction mixture to 0 °C and slowly add 1 M hydrochloric acid to quench the excess lithium borohydride until the pH is approximately 7.
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x 50 mL).
-
Washing, Drying, and Concentration: Combine the organic layers and wash with brine (50 mL). Dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel (e.g., using a gradient of 50-100% ethyl acetate in hexanes) to afford pure this compound.
III. Biocatalytic Kinetic Resolution: The Elegance of Enzymes
Biocatalysis offers a green and highly selective alternative for the synthesis of chiral molecules. Kinetic resolution is a process in which one enantiomer of a racemic mixture reacts faster than the other in the presence of a chiral catalyst, in this case, an enzyme. Lipases are particularly effective for the resolution of racemic alcohols and esters.
A. Principle of Lipase-Catalyzed Kinetic Resolution
In the kinetic resolution of racemic methyl 3,4-dihydroxybutanoate, a lipase such as Candida antarctica Lipase B (CAL-B) can be used to selectively acylate one of the enantiomers. For instance, in the presence of an acyl donor like vinyl acetate, the lipase may preferentially catalyze the acylation of the (R)-enantiomer, leaving the (S)-enantiomer unreacted. The resulting mixture of the acylated (R)-enantiomer and the unreacted (S)-enantiomer can then be separated by chromatography.
B. Experimental Protocol: Lipase-Catalyzed Kinetic Resolution
This protocol provides a general procedure for the kinetic resolution of racemic methyl 3,4-dihydroxybutanoate. The specific lipase and reaction conditions may require optimization for best results.
Materials:
| Reagent/Material | M.W. | Amount | Moles |
| Racemic methyl 3,4-dihydroxybutanoate | 134.13 | 1.0 g | 7.45 mmol |
| Immobilized Candida antarctica Lipase B (Novozym 435) | - | 100 mg | - |
| Vinyl acetate | 86.09 | 0.72 g (0.8 mL) | 8.2 mmol |
| tert-Butyl methyl ether (MTBE), anhydrous | 88.15 | 20 mL | - |
| Celite | - | - | - |
Procedure:
-
Reaction Setup: To a 50 mL flask, add racemic methyl 3,4-dihydroxybutanoate (1.0 g, 7.45 mmol), anhydrous MTBE (20 mL), and vinyl acetate (0.72 g, 8.2 mmol).
-
Enzyme Addition: Add immobilized Candida antarctica Lipase B (100 mg).
-
Reaction: Stir the suspension at room temperature (or a slightly elevated temperature, e.g., 30-40 °C) and monitor the reaction progress by chiral HPLC or GC. The goal is to stop the reaction at approximately 50% conversion to obtain both the unreacted enantiomer and the acylated product in high enantiomeric excess.
-
Workup: Once the desired conversion is reached, filter the enzyme through a pad of Celite and wash the filter cake with MTBE.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Separation and Purification: Separate the unreacted alcohol from the acylated product by flash column chromatography on silica gel. The acylated enantiomer can be deacylated (e.g., by transesterification with methanol and a catalytic amount of sodium methoxide) to yield the other enantiomer of the diol.
IV. Comparative Analysis of Synthetic Strategies
| Feature | Sharpless Asymmetric Dihydroxylation | Chiral Pool Synthesis | Biocatalytic Kinetic Resolution |
| Starting Material | Achiral alkene (methyl 3-butenoate) | Enantiopure natural product ((S)-malic acid) | Racemic diol |
| Stereochemical Control | Ligand-controlled (AD-mix-α or -β) | Substrate-controlled | Enzyme-controlled |
| Atom Economy | High | Moderate | Lower (theoretical max. 50% yield for one enantiomer) |
| Key Reagents | OsO₄ (catalytic), chiral ligand, co-oxidant | Readily available chiral starting material, reducing agent | Lipase, acyl donor |
| Advantages | High enantioselectivity, predictable stereochemistry, broad substrate scope. | Utilizes inexpensive, enantiopure starting materials; well-established chemistry. | Mild reaction conditions, high enantioselectivity, environmentally friendly. |
| Disadvantages | Use of toxic and expensive OsO₄; requires careful control of reaction conditions. | Limited by the availability of suitable chiral starting materials; can involve multiple steps. | Maximum theoretical yield of 50% for a single enantiomer; requires separation of products. |
V. Conclusion
The enantioselective synthesis of methyl 3,4-dihydroxybutanoate can be successfully achieved through several distinct and powerful strategies. The Sharpless Asymmetric Dihydroxylation offers a highly efficient and predictable route from an achiral olefin, providing access to either enantiomer with high enantiopurity through the appropriate choice of chiral ligand. The chiral pool approach, starting from readily available (S)-malic acid, represents a classic and reliable method for obtaining the (S)-enantiomer. Finally, biocatalytic kinetic resolution using lipases provides a green and highly selective method for separating a racemic mixture, yielding both enantiomers in high optical purity.
The choice of the optimal synthetic route will depend on various factors, including the desired enantiomer, scale of the synthesis, cost and availability of reagents, and the specific capabilities of the laboratory. By understanding the principles and protocols outlined in this guide, researchers are well-equipped to make informed decisions and successfully synthesize the desired enantiomer of methyl 3,4-dihydroxybutanoate for their specific research and development needs.
References
- 1. mdpi.com [mdpi.com]
- 2. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 3. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 4. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. encyclopedia.pub [encyclopedia.pub]
The Strategic Utility of (S)-Methyl 3,4-Dihydroxybutanoate in Chiral Pool Synthesis: A Guide for Researchers
In the landscape of modern drug discovery and development, the efficient construction of enantiomerically pure molecules is a paramount challenge. Chiral pool synthesis, a strategy that utilizes readily available, naturally occurring chiral molecules as starting materials, offers a powerful and cost-effective approach to this challenge.[1] Among the versatile C4 chiral building blocks, (S)-methyl 3,4-dihydroxybutanoate emerges as a potent and underutilized synthon. This guide provides an in-depth exploration of its synthetic potential, complete with detailed application notes and protocols for its transformation into valuable chiral intermediates.
This compound: A Profile of a Versatile C4 Building Block
This compound, with its defined stereocenter and orthogonally differentiated functional groups—a methyl ester and a 1,2-diol—presents a rich platform for a multitude of chemical transformations.[2][3] Its utility stems from the ability to selectively manipulate these functional groups to introduce new stereocenters and build molecular complexity in a controlled manner. This chiral building block is particularly valuable for the synthesis of polyketide natural products, chiral ligands, and pharmaceutical intermediates.[1]
| Property | Value |
| IUPAC Name | methyl (3S)-3,4-dihydroxybutanoate |
| CAS Number | 90414-36-1 |
| Molecular Formula | C₅H₁₀O₄ |
| Molecular Weight | 134.13 g/mol |
| Appearance | Liquid |
| Chirality | (S)-configuration |
Key Synthetic Transformations and Strategic Considerations
The synthetic utility of this compound is unlocked through a series of strategic chemical modifications. The following sections detail the core transformations that convert this simple C4 building block into a versatile intermediate for complex molecule synthesis.
Protection of the 1,2-Diol: The Gateway to Selective Manipulation
The first crucial step in harnessing the synthetic potential of this compound is the protection of the vicinal diol. This prevents unwanted side reactions in subsequent steps and allows for the selective modification of the ester functionality. The most common and efficient method for this is the formation of an acetonide, a cyclic ketal, using 2,2-dimethoxypropane in the presence of an acid catalyst.[4][5] This reaction is typically high-yielding and proceeds under mild conditions.
The resulting compound, (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-acetate, is a stable intermediate where the ester group is now poised for selective transformation.
Protocol 1: Acetonide Protection of this compound
Objective: To protect the 1,2-diol of this compound as an acetonide to yield (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-acetate.
Materials:
-
This compound
-
2,2-dimethoxypropane (DMP)
-
p-Toluenesulfonic acid (p-TSA) or another suitable acid catalyst
-
Anhydrous acetone or benzene
-
Sodium bicarbonate (saturated aqueous solution)
-
Brine
-
Anhydrous magnesium sulfate or sodium sulfate
-
Rotary evaporator
-
Standard laboratory glassware
Procedure:
-
To a solution of this compound in anhydrous acetone or benzene, add an excess of 2,2-dimethoxypropane (typically 1.5-2.0 equivalents).
-
Add a catalytic amount of p-toluenesulfonic acid (p-TSA, ~0.05 equivalents).
-
Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent such as ethyl acetate or diethyl ether.
-
Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate or sodium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to afford the crude product.
-
Purify the crude product by flash column chromatography on silica gel to yield pure (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-acetate.
Reduction of the Ester to a Primary Alcohol
With the diol protected, the ester group can be selectively reduced to a primary alcohol. This transformation is a critical step in converting the C4 building block into a versatile aldehyde precursor. While various reducing agents can be employed, the Swern oxidation protocol offers a mild and efficient method that is compatible with a wide range of functional groups.[2][3]
Protocol 2: Reduction of (S)-Methyl 2,2-Dimethyl-1,3-Dioxolane-4-Acetate to (S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol
Objective: To reduce the methyl ester of the acetonide-protected intermediate to a primary alcohol.
Materials:
-
(S)-methyl 2,2-dimethyl-1,3-dioxolane-4-acetate
-
Lithium aluminum hydride (LiAlH₄) or Diisobutylaluminium hydride (DIBAL-H)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Sodium sulfate decahydrate or Rochelle's salt solution
-
Anhydrous magnesium sulfate
-
Standard laboratory glassware for anhydrous reactions
Procedure (using LiAlH₄):
-
In a flame-dried, three-necked flask equipped with a dropping funnel, condenser, and nitrogen inlet, prepare a suspension of lithium aluminum hydride (LiAlH₄, ~1.5 equivalents) in anhydrous diethyl ether or THF.
-
Cool the suspension to 0 °C in an ice bath.
-
Dissolve (S)-methyl 2,2-dimethyl-1,3-dioxolane-4-acetate in anhydrous diethyl ether or THF and add it dropwise to the LiAlH₄ suspension via the dropping funnel.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours, monitoring by TLC.
-
Carefully quench the reaction by the sequential dropwise addition of water, followed by 15% aqueous sodium hydroxide, and then more water (Fieser workup).
-
Stir the resulting granular precipitate vigorously for 30 minutes.
-
Filter the precipitate and wash it thoroughly with diethyl ether or THF.
-
Dry the combined filtrate over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol.
Oxidation to the Key Aldehyde Intermediate
The primary alcohol obtained in the previous step is a direct precursor to the corresponding aldehyde, a versatile functional group for carbon-carbon bond formation. The Swern oxidation is a highly effective and mild method for this transformation, avoiding the use of heavy metals and proceeding at low temperatures, which minimizes side reactions such as epimerization.[6][7][8]
The resulting (S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde is a key chiral intermediate that can be employed in a variety of subsequent reactions, including Wittig-type olefinations, aldol additions, and Grignard reactions.
Protocol 3: Swern Oxidation to (S)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde
Objective: To oxidize the primary alcohol to the corresponding aldehyde using Swern conditions.
Materials:
-
(S)-(2,2-Dimethyl-1,3-dioxolan-4-yl)methanol
-
Oxalyl chloride or trifluoroacetic anhydride
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N) or diisopropylethylamine (DIPEA)
-
Anhydrous dichloromethane (DCM)
-
Standard laboratory glassware for anhydrous, low-temperature reactions
Procedure:
-
To a solution of oxalyl chloride (~1.5 equivalents) in anhydrous DCM at -78 °C (dry ice/acetone bath), add a solution of DMSO (~2.2 equivalents) in anhydrous DCM dropwise.
-
Stir the mixture for 15-30 minutes at -78 °C.
-
Add a solution of (S)-(2,2-dimethyl-1,3-dioxolan-4-yl)methanol in anhydrous DCM dropwise to the activated DMSO solution.
-
Stir the reaction mixture for 30-60 minutes at -78 °C.
-
Add triethylamine (~5 equivalents) dropwise, and continue stirring at -78 °C for 15 minutes before allowing the reaction to warm to room temperature.
-
Quench the reaction with water and separate the layers.
-
Extract the aqueous layer with DCM.
-
Wash the combined organic layers with saturated aqueous ammonium chloride, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude aldehyde by flash column chromatography to obtain pure (S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde.
Application in Total Synthesis: A Case Study of (+)-Brefeldin A
The strategic value of this compound is best illustrated through its application in the total synthesis of complex natural products. While a direct total synthesis starting from this exact molecule is not prominently featured in the literature, a closely related and commercially available chiral building block, (S)-glyceraldehyde acetonide, is widely used. The synthetic sequence detailed above effectively transforms this compound into a higher homolog of this key intermediate, making the synthetic strategies applicable.
A notable example is the enantioselective total synthesis of the macrolide antibiotic (+)-Brefeldin A .[9][10][11][12][13] This complex molecule has been a target for numerous synthetic chemists due to its interesting biological activity and challenging structural features.
The synthesis of (+)-Brefeldin A showcases the utility of the chiral aldehyde derived from our starting material. The aldehyde can be subjected to a Horner-Wadsworth-Emmons (HWE) reaction to introduce the C5-C6 double bond and extend the carbon chain.[14][15][16] The HWE reaction is renowned for its high (E)-selectivity, which is crucial for establishing the correct geometry in the target molecule.
Figure 1: Synthetic pathway from this compound to (+)-Brefeldin A.
Protocol 4: Horner-Wadsworth-Emmons Olefination
Objective: To perform a stereoselective olefination of (S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde to form an (E)-alkene.
Materials:
-
(S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde
-
A suitable phosphonate reagent (e.g., triethyl phosphonoacetate)
-
A strong base (e.g., sodium hydride (NaH) or potassium tert-butoxide (KOtBu))
-
Anhydrous tetrahydrofuran (THF) or dimethylformamide (DMF)
-
Saturated aqueous ammonium chloride
-
Standard laboratory glassware for anhydrous reactions
Procedure:
-
In a flame-dried flask under an inert atmosphere, suspend sodium hydride (~1.1 equivalents) in anhydrous THF.
-
Cool the suspension to 0 °C.
-
Add the phosphonate reagent (~1.1 equivalents) dropwise to the NaH suspension.
-
Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes to ensure complete formation of the ylide.
-
Cool the reaction mixture back to 0 °C and add a solution of (S)-2,2-dimethyl-1,3-dioxolane-4-carbaldehyde in anhydrous THF dropwise.
-
Allow the reaction to warm to room temperature and stir until TLC analysis indicates complete consumption of the aldehyde.
-
Carefully quench the reaction with a saturated aqueous solution of ammonium chloride.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure.
-
Purify the resulting (E)-alkene by flash column chromatography.
Conclusion
This compound represents a valuable and versatile C4 chiral building block for asymmetric synthesis. Through a straightforward and high-yielding sequence of protection, reduction, and oxidation, it can be converted into a key chiral aldehyde intermediate. This intermediate serves as a linchpin for the construction of complex molecular architectures, as exemplified by the synthetic strategies toward (+)-Brefeldin A. The protocols detailed herein provide a practical guide for researchers and drug development professionals to unlock the synthetic potential of this readily accessible chiral synthon, thereby facilitating the efficient and stereocontrolled synthesis of novel chemical entities.
References
- 1. benchchem.com [benchchem.com]
- 2. gchemglobal.com [gchemglobal.com]
- 3. Swern oxidation - Wikipedia [en.wikipedia.org]
- 4. Convenient Synthesis of Acetonide Protected 3,4-Dihydroxyphenylalanine (DOPA) for Fmoc Solid-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. alfa-chemistry.com [alfa-chemistry.com]
- 7. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies [manu56.magtech.com.cn]
- 10. Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies [manu56.magtech.com.cn]
- 11. pureadmin.qub.ac.uk [pureadmin.qub.ac.uk]
- 12. The Raghavan Synthesis of Brefeldin A [organic-chemistry.org]
- 13. Total synthesis of (+)-Brefeldin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]
- 15. alfa-chemistry.com [alfa-chemistry.com]
- 16. Organic Syntheses Procedure [orgsyn.org]
Navigating Molecular Complexity: A Guide to the Selective Protection of Primary vs. Secondary Hydroxyls in (S)-Methyl 3,4-Dihydroxybutanoate
In the landscape of modern synthetic chemistry, particularly within drug development and the synthesis of complex natural products, the ability to selectively manipulate functional groups is paramount. (S)-methyl 3,4-dihydroxybutanoate, a versatile chiral building block, presents a classic challenge in regioselective synthesis: the differentiation of a primary and a secondary hydroxyl group. This guide provides an in-depth exploration of the strategies and experimental protocols for the selective protection of either the C-4 primary hydroxyl or the C-3 secondary hydroxyl group of this valuable synthon. We will delve into the mechanistic underpinnings of selectivity and provide field-proven protocols for researchers, scientists, and drug development professionals.
The Strategic Importance of Selective Protection
This compound is a key intermediate in the synthesis of various biologically active molecules, including pharmaceuticals.[1] Its two hydroxyl groups, in close proximity, possess different steric and electronic environments, offering a handle for selective functionalization. The ability to protect one hydroxyl group while leaving the other free for subsequent reactions is a critical step in multi-step synthetic sequences. This allows for the controlled and predictable construction of complex molecular architectures, avoiding the formation of undesired side products and simplifying purification processes.
Mechanistic Principles of Selectivity
The selective protection of the primary versus the secondary hydroxyl group in this compound hinges on exploiting the inherent differences in their reactivity. The primary hydroxyl at the C-4 position is sterically less hindered than the secondary hydroxyl at the C-3 position. This steric difference is the most powerful tool in our arsenal for achieving high selectivity.
Furthermore, the electronic environment of the hydroxyl groups can play a role. The proximity of the ester group might have a subtle influence on the acidity and nucleophilicity of the hydroxyls, although steric factors generally dominate in the case of bulky protecting groups.
I. Selective Protection of the Primary Hydroxyl Group (C-4)
The most common and effective strategy for the selective protection of a primary hydroxyl group in the presence of a secondary one is the use of sterically demanding protecting groups.[2] Bulky silyl ethers, such as the tert-butyldimethylsilyl (TBDMS) group, are ideal for this purpose.[2] The large size of the TBDMS group makes it react preferentially with the less sterically encumbered primary hydroxyl group.[3]
Protocol 1: Selective Silylation of the Primary Hydroxyl Group with TBDMS-Cl
This protocol details the selective protection of the primary hydroxyl group of this compound using tert-butyldimethylsilyl chloride (TBDMS-Cl).
Reaction Scheme:
Figure 1: Selective TBDMS protection of the primary hydroxyl.
Materials:
-
This compound
-
tert-Butyldimethylsilyl chloride (TBDMS-Cl)
-
Imidazole
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
To a stirred solution of this compound (1.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add imidazole (1.2 eq).
-
Slowly add a solution of TBDMS-Cl (1.1 eq) in anhydrous DMF to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO₃ solution.
-
Extract the aqueous layer with ethyl acetate (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine, then dry over anhydrous MgSO₄.
-
Filter and concentrate the organic phase under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel (eluting with a gradient of ethyl acetate in hexanes) to afford the desired (S)-methyl 4-((tert-butyldimethylsilyl)oxy)-3-hydroxybutanoate.
Causality Behind Experimental Choices:
-
Imidazole: Acts as a base to neutralize the HCl generated during the reaction and also as a nucleophilic catalyst to activate the TBDMS-Cl.
-
DMF: A polar aprotic solvent that effectively dissolves the reactants.
-
Stoichiometry: A slight excess of the silylating agent and base is used to ensure complete conversion of the primary alcohol. Using a large excess should be avoided to minimize the risk of protecting the secondary hydroxyl group.
-
Temperature: Starting the reaction at 0 °C and allowing it to slowly warm to room temperature helps to control the reaction rate and enhance selectivity.
Data Summary Table:
| Protecting Group | Reagents | Solvent | Typical Yield | Selectivity (Primary:Secondary) |
| TBDMS | TBDMS-Cl, Imidazole | DMF | >90% | >95:5 |
II. Selective Protection of the Secondary Hydroxyl Group (C-3)
Selectively protecting the secondary hydroxyl group in the presence of a primary one is a more challenging task due to the higher steric hindrance of the secondary position.[4] This often requires specialized reagents or catalytic systems that can either activate the secondary hydroxyl or temporarily block the primary one.
One strategy involves the use of organocatalysts that can reversibly bind to the diol and orient the protecting group towards the secondary hydroxyl.[4] While highly effective, these methods can require sophisticated catalysts. A more classical, albeit multi-step, approach involves the temporary protection of the more reactive primary hydroxyl, protection of the secondary hydroxyl, and subsequent selective deprotection of the primary hydroxyl.
A more direct, albeit less common, approach for the selective protection of secondary alcohols involves exploiting specific reaction conditions and the nature of the protecting group. For instance, certain bulky silyl triflates under specific conditions can show enhanced reactivity towards secondary alcohols.
Protocol 2: A Two-Step Strategy for Selective Secondary Hydroxyl Protection
This protocol outlines a two-step approach for the selective protection of the secondary hydroxyl group.
Reaction Workflow:
Figure 2: Orthogonal protection strategy for secondary hydroxyl.
Step 1: Selective Protection of the Primary Hydroxyl with a Trityl Group
The trityl (triphenylmethyl) group is exceptionally bulky and shows high selectivity for primary alcohols.[5]
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous pyridine under an inert atmosphere.
-
Add trityl chloride (1.05 eq) and stir the reaction at room temperature for 16-24 hours.
-
Monitor the reaction by TLC. Upon completion, quench with methanol and remove the solvent under reduced pressure.
-
Purify by column chromatography to isolate the 4-O-trityl protected intermediate.
Step 2: Protection of the Secondary Hydroxyl
With the primary hydroxyl protected, the secondary hydroxyl can be protected with a more robust group, such as a benzyl ether.
Procedure:
-
Dissolve the 4-O-trityl protected intermediate (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add sodium hydride (NaH, 1.2 eq) portion-wise.
-
After stirring for 30 minutes, add benzyl bromide (1.2 eq) and allow the reaction to warm to room temperature.
-
Stir for 12-16 hours, then quench carefully with water.
-
Extract with ethyl acetate, wash with brine, dry over MgSO₄, and concentrate.
-
Purify by column chromatography to obtain the fully protected diol.
Step 3: Selective Deprotection of the Trityl Group
The trityl group is labile to mild acidic conditions, allowing for its selective removal in the presence of the more stable benzyl ether.
Procedure:
-
Dissolve the fully protected diol in a mixture of dichloromethane (DCM) and methanol.
-
Add a catalytic amount of a mild acid, such as p-toluenesulfonic acid (p-TsOH).
-
Stir at room temperature and monitor the reaction by TLC.
-
Upon completion, neutralize the acid with a mild base (e.g., triethylamine), concentrate, and purify by column chromatography to yield the desired (S)-methyl 3-O-benzyl-3,4-dihydroxybutanoate.
III. Simultaneous Protection of Both Hydroxyl Groups
In some synthetic routes, it is advantageous to protect both hydroxyl groups simultaneously. For 1,2-diols like our target molecule, the formation of a cyclic acetal is a highly efficient method.[6] The preparation of methyl (S)-3,4-O-isopropylidene-3,4-dihydroxybutanoate is a known transformation.[4]
Protocol 3: Formation of an Isopropylidene Acetal (Acetonide)
This protocol describes the protection of both hydroxyl groups as a cyclic acetal.
Reaction Scheme:
Figure 3: Acetonide protection of the 1,2-diol.
Materials:
-
This compound
-
2,2-Dimethoxypropane
-
Anhydrous acetone
-
p-Toluenesulfonic acid (p-TsOH) monohydrate (catalytic amount)
-
Triethylamine (Et₃N)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous acetone.
-
Add 2,2-dimethoxypropane (1.5 eq) and a catalytic amount of p-TsOH monohydrate.
-
Stir the reaction at room temperature for 2-4 hours, monitoring by TLC.
-
Upon completion, quench the reaction by adding triethylamine to neutralize the acid.
-
Remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NaHCO₃ solution and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
The crude product is often of sufficient purity for subsequent steps, but can be purified by distillation or column chromatography if necessary.
Causality Behind Experimental Choices:
-
2,2-Dimethoxypropane: Serves as both the acetone source and a water scavenger, driving the equilibrium towards the formation of the acetal.
-
p-TsOH: A mild acid catalyst for the acetalization reaction.
-
Acetone: Used as the solvent to further drive the equilibrium.
Data Summary Table:
| Protecting Group | Reagents | Solvent | Typical Yield |
| Isopropylidene (Acetonide) | 2,2-Dimethoxypropane, p-TsOH | Acetone | High (>90%) |
Conclusion
The selective protection of the primary versus the secondary hydroxyl group in this compound is a readily achievable yet crucial transformation in synthetic organic chemistry. The choice of protecting group and reaction conditions allows for the predictable and high-yielding preparation of either the C-4 or C-3 protected derivative, as well as the fully protected diol. The protocols and principles outlined in this guide provide a solid foundation for researchers and drug development professionals to confidently navigate the synthesis of complex molecules derived from this versatile chiral building block.
References
- 1. Chemoselective Deprotection of Triethylsilyl Ethers - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Catalyst recognition of cis-1,2-diols enables site-selective functionalization of complex molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A green-by-design biocatalytic process for atorvastatin intermediate - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Site-Selective Catalysis: towards a regiodivergent resolution of 1,2-diols - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Thieme E-Books & E-Journals [thieme-connect.de]
The Strategic Application of (S)-methyl 3,4-dihydroxybutanoate in the Synthesis of Chiral Building Blocks for Natural Products
Introduction: The Value of C4 Chiral Synthons in Complex Molecule Synthesis
In the intricate field of natural product synthesis, the ability to introduce stereocenters with precision is paramount. Chiral synthons, readily available enantiopure molecules, serve as foundational elements for constructing complex stereochemical architectures. Among these, (S)-methyl 3,4-dihydroxybutanoate, a versatile C4 chiral building block, has emerged as a valuable tool for synthetic chemists. Its inherent stereochemistry, derived from the chiral pool, provides a strategic advantage in the enantioselective synthesis of a wide array of bioactive natural products and pharmaceuticals. This application note delves into the practical utility of this compound, providing detailed protocols for its conversion into key chiral intermediates and showcasing its potential in the broader landscape of natural product synthesis.
The structural motif of a 1,2-diol embedded within a four-carbon chain offers multiple avenues for synthetic manipulation. The primary and secondary hydroxyl groups can be selectively protected or activated, and the methyl ester provides a handle for further carbon chain extension or functional group interconversion. This inherent functionality makes this compound an ideal precursor for the synthesis of chiral epoxides, lactones, and other valuable intermediates.
Core Application: Synthesis of a Versatile Chiral Epoxide Intermediate
A cornerstone application of this compound is its conversion into a chiral epoxide, a highly reactive and synthetically useful intermediate. This transformation typically involves a two-step sequence: selective protection of the primary hydroxyl group followed by activation of the secondary hydroxyl group and subsequent intramolecular cyclization. This section provides a detailed protocol for this key transformation.
Workflow for the Synthesis of Methyl (S)-2-(tosyloxymethyl)oxirane-2-carboxylate
Caption: Synthetic workflow from this compound to a chiral epoxide.
Experimental Protocols
Protocol 1: Selective Protection of the Primary Hydroxyl Group
This protocol details the selective protection of the primary hydroxyl group of this compound using a trityl protecting group. The steric bulk of the trityl group favors reaction at the less hindered primary alcohol.
Materials:
-
This compound
-
Trityl chloride (TrCl)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO3) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
Add triethylamine (1.2 eq) to the solution, followed by the portion-wise addition of trityl chloride (1.1 eq).
-
Allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution.
-
Separate the organic layer and wash it successively with water and brine.
-
Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to afford the desired protected product.
Protocol 2: Synthesis of the Chiral Epoxide
This protocol describes the conversion of the protected diol to the corresponding chiral epoxide through mesylation of the secondary alcohol and subsequent base-induced intramolecular cyclization.
Materials:
-
Protected this compound derivative from Protocol 1
-
Methanesulfonyl chloride (MsCl)
-
Triethylamine (Et3N)
-
Dichloromethane (DCM), anhydrous
-
Potassium carbonate (K2CO3)
-
Methanol (MeOH)
-
Saturated aqueous ammonium chloride (NH4Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na2SO4)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Dissolve the protected diol (1.0 eq) in anhydrous DCM in a round-bottom flask under an inert atmosphere.
-
Cool the solution to 0 °C.
-
Add triethylamine (1.5 eq) followed by the dropwise addition of methanesulfonyl chloride (1.2 eq).
-
Stir the reaction mixture at 0 °C for 2-4 hours, monitoring by TLC.
-
Once the reaction is complete, dilute the mixture with DCM and wash with saturated aqueous NH4Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure. The resulting crude mesylate is often used in the next step without further purification.
-
Dissolve the crude mesylate in methanol.
-
Add potassium carbonate (2.0 eq) and stir the suspension at room temperature for 8-12 hours.
-
Monitor the formation of the epoxide by TLC.
-
Upon completion, filter the reaction mixture and concentrate the filtrate under reduced pressure.
-
Partition the residue between ethyl acetate and water.
-
Separate the organic layer, wash with brine, dry over anhydrous Na2SO4, and concentrate.
-
Purify the crude epoxide by silica gel column chromatography to yield the final product.
Application in Natural Product Synthesis: The Case of (-)-Muricatacin
The chiral epoxide synthesized from this compound is a valuable precursor for the synthesis of various natural products. One such example is the acetogenin (-)-muricatacin, which exhibits potent cytotoxic activity. While a direct total synthesis starting from this compound has not been explicitly detailed in a single publication, the synthetic strategies for (-)-muricatacin frequently employ a C4 chiral building block with the same stereochemistry. The synthesized epoxide is an ideal candidate for such a synthesis.
The general strategy would involve the nucleophilic opening of the epoxide with a suitable organometallic reagent to introduce the long alkyl chain present in muricatacin. This would be followed by deprotection and lactonization to furnish the final natural product.
Caption: Retrosynthetic analysis of (-)-muricatacin from the chiral epoxide.
Data Summary
The following table summarizes typical reaction conditions and outcomes for the key transformations described in this application note. The data is compiled from representative procedures in the literature for similar substrates.
| Step | Reactants | Reagents | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| Protection | This compound | TrCl, Et3N | DCM | 0 to RT | 12-16 | 85-95 |
| Mesylation | Protected Diol | MsCl, Et3N | DCM | 0 | 2-4 | >95 (crude) |
| Epoxidation | Mesylate | K2CO3 | MeOH | RT | 8-12 | 80-90 (over 2 steps) |
Conclusion
This compound stands as a testament to the power of chiral pool synthesis. Its ready availability and versatile functionality make it an invaluable starting material for the asymmetric synthesis of complex molecules. The detailed protocols provided herein for the synthesis of a key chiral epoxide intermediate offer a practical guide for researchers in the field of natural product synthesis and drug discovery. The strategic application of this C4 chiral synthon will undoubtedly continue to facilitate the efficient and elegant construction of stereochemically rich and biologically significant molecules.
Application Notes & Protocols: (S)-methyl 3,4-dihydroxybutanoate in Pharmaceutical Intermediate Synthesis
Introduction: The Strategic Value of (S)-methyl 3,4-dihydroxybutanoate in Chiral Synthesis
In the landscape of modern pharmaceutical development, the efficient and stereocontrolled synthesis of complex chiral molecules is paramount. This compound, a versatile C4 chiral building block, has emerged as a valuable synthon for the construction of key pharmaceutical intermediates. Its pre-defined stereochemistry at the C3 position, coupled with the presence of two modifiable hydroxyl groups and an ester moiety, offers a strategic advantage in the synthesis of blockbuster drugs, most notably in the statin class of cholesterol-lowering agents.
This technical guide provides an in-depth exploration of the application of this compound in the synthesis of pharmaceutical intermediates. We will delve into the causality behind experimental choices, provide detailed, field-proven protocols, and present a clear, logical framework for its utilization in drug discovery and development. The inherent value of this chiral synthon lies in its ability to streamline synthetic routes, reduce the need for complex resolution steps, and ultimately, provide a more efficient pathway to enantiomerically pure active pharmaceutical ingredients (APIs).
Chemical Profile and Strategic Advantages
This compound (CAS No: 90414-36-1) possesses a unique combination of functional groups that make it an attractive starting material for asymmetric synthesis.
| Property | Value |
| IUPAC Name | methyl (3S)-3,4-dihydroxybutanoate[1] |
| Molecular Formula | C₅H₁₀O₄ |
| Molecular Weight | 134.13 g/mol |
| Appearance | Typically a liquid or low-melting solid |
| Key Features | C4 chiral backbone, C3 (S)-stereocenter, Primary and secondary hydroxyl groups, Ester functionality |
The primary advantages of employing this compound in pharmaceutical synthesis include:
-
Chiral Economy: It originates from the chiral pool, providing a cost-effective and readily available source of a specific enantiomer. This circumvents the need for often inefficient and costly chiral resolution or asymmetric synthesis steps later in the synthetic sequence.
-
Versatile Functionality: The presence of a primary and a secondary alcohol allows for selective protection and derivatization, enabling the stepwise construction of complex molecular architectures.
-
Convergent Synthesis Strategies: Its structure is amenable to convergent synthetic approaches, where different fragments of a target molecule are synthesized separately and then combined, often leading to higher overall yields.
Application Case Study: Synthesis of a Key Intermediate for Atorvastatin
One of the most significant applications of this compound is in the synthesis of the side chain of Atorvastatin (Lipitor®), a widely prescribed statin. A key intermediate in this synthesis is tert-butyl [(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate. The following protocol outlines a plausible and scientifically sound synthetic route from this compound to this crucial intermediate.
Synthetic Workflow Overview
The overall strategy involves the protection of the diol functionality, reduction of the ester to an aldehyde, chain extension, and subsequent stereoselective reduction to establish the desired 1,3-diol motif present in the Atorvastatin side chain.
Caption: Synthetic workflow from this compound to a key Atorvastatin intermediate.
Detailed Experimental Protocols
Protocol 1: Acetonide Protection of this compound
Objective: To protect the 1,2-diol of the starting material as an acetonide, which is stable under the conditions of the subsequent reduction and olefination steps.
Materials:
-
This compound
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid (catalytic amount)
-
Anhydrous dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
-
Magnetic stirrer and stir bar
Procedure:
-
Dissolve this compound (1.0 eq) in anhydrous DCM in a round-bottom flask equipped with a magnetic stir bar.
-
Add 2,2-dimethoxypropane (1.2 eq) to the solution.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the reaction mixture at room temperature and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude protected diol ester.
-
Purify the product by column chromatography on silica gel if necessary.
Causality: The acetonide is chosen as the protecting group due to its ease of formation from a 1,2-diol and its stability in neutral and basic conditions, which will be encountered in the subsequent steps. The use of a catalytic amount of a non-nucleophilic acid like p-toluenesulfonic acid efficiently promotes the reaction without causing unwanted side reactions.
Protocol 2: Reduction of the Ester to the Aldehyde
Objective: To selectively reduce the methyl ester to the corresponding aldehyde without affecting the acetonide protecting group.
Materials:
-
Protected diol ester from Protocol 1
-
Diisobutylaluminium hydride (DIBAL-H) solution in an inert solvent (e.g., toluene or hexanes)
-
Anhydrous toluene
-
Methanol
-
Saturated aqueous solution of Rochelle's salt (potassium sodium tartrate)
-
Dichloromethane (DCM)
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the protected diol ester (1.0 eq) in anhydrous toluene in a flame-dried, three-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Slowly add DIBAL-H (1.1 eq) dropwise via a syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at -78 °C for the time determined by TLC monitoring.
-
Quench the reaction by the slow, dropwise addition of methanol at -78 °C.
-
Allow the mixture to warm to room temperature and then add a saturated aqueous solution of Rochelle's salt. Stir vigorously until two clear layers form.
-
Separate the layers and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude aldehyde. The aldehyde is often used in the next step without further purification due to its potential instability.
Causality: DIBAL-H is a powerful reducing agent that can reduce esters to aldehydes at low temperatures. Performing the reaction at -78 °C is crucial to prevent over-reduction to the primary alcohol. The use of Rochelle's salt during the workup helps to chelate the aluminum salts, facilitating a cleaner separation of the organic and aqueous phases.
Protocol 3: Chain Extension via Wittig Reaction
Objective: To extend the carbon chain by two carbons through a Wittig reaction, forming an α,β-unsaturated ester.
Materials:
-
Crude aldehyde from Protocol 2
-
(Carboethoxymethylene)triphenylphosphorane
-
Anhydrous toluene
-
Rotary evaporator
Procedure:
-
Dissolve the crude aldehyde (1.0 eq) in anhydrous toluene in a round-bottom flask.
-
Add (carboethoxymethylene)triphenylphosphorane (1.1 eq) to the solution.
-
Stir the reaction mixture at room temperature, monitoring by TLC.
-
Upon completion, concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to separate the desired α,β-unsaturated ester from triphenylphosphine oxide.
Causality: The Wittig reaction is a reliable method for forming carbon-carbon double bonds from aldehydes and ketones. The stabilized ylide, (carboethoxymethylene)triphenylphosphorane, is commercially available and generally gives the (E)-isomer as the major product, which is the desired stereochemistry for the Atorvastatin side chain.
Protocol 4: Diastereoselective Reduction and Deprotection
Objective: To reduce the ketone (formed after chain extension) to a hydroxyl group with the correct stereochemistry, followed by the removal of the acetonide protecting group to yield the final 1,3-diol intermediate.
Materials:
-
α,β-Unsaturated ester from Protocol 3
-
Sodium borohydride (NaBH₄)
-
Cerium(III) chloride heptahydrate (CeCl₃·7H₂O)
-
Methanol
-
Aqueous hydrochloric acid (e.g., 1 M HCl)
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Rotary evaporator
Procedure:
-
Dissolve the α,β-unsaturated ester (1.0 eq) and cerium(III) chloride heptahydrate (1.1 eq) in methanol in a round-bottom flask.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium borohydride (1.5 eq) portion-wise, maintaining the temperature at 0 °C.
-
Stir the reaction at 0 °C until the starting material is consumed (monitored by TLC).
-
Quench the reaction by the slow addition of 1 M HCl.
-
Concentrate the mixture under reduced pressure to remove the methanol.
-
Add ethyl acetate and water to the residue. Separate the layers and extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure to obtain the crude diol.
-
To deprotect the acetonide, dissolve the crude diol in a mixture of tetrahydrofuran and 1 M HCl and stir at room temperature until the reaction is complete (monitored by TLC).
-
Neutralize the reaction with saturated aqueous sodium bicarbonate solution and extract with ethyl acetate.
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the final product by column chromatography to yield tert-butyl [(4R,6S)-6-(hydroxymethyl)-2,2-dimethyl-1,3-dioxan-4-yl]acetate.
Causality: The Luche reduction, using sodium borohydride in the presence of a lanthanide salt like cerium(III) chloride, is known for the selective 1,2-reduction of α,β-unsaturated ketones and aldehydes. This method is often employed to achieve high diastereoselectivity in the formation of the desired syn-1,3-diol precursor. The acidic workup serves to hydrolyze the acetonide protecting group, revealing the final diol intermediate.
Conclusion and Future Outlook
This compound serves as an exemplary chiral building block, enabling efficient and stereocontrolled access to complex pharmaceutical intermediates. The protocols detailed herein for the synthesis of a key Atorvastatin intermediate underscore the strategic advantages of its use. By leveraging its inherent chirality and versatile functionality, researchers can significantly streamline synthetic routes, leading to more economical and sustainable drug development processes.
Future applications of this compound are expected to expand beyond the realm of statins. Its potential as a precursor for other chiral drugs, including antivirals and anticancer agents, is an active area of research. The continued development of novel synthetic methodologies will further unlock the potential of this valuable chiral synthon, solidifying its place in the toolbox of medicinal and process chemists.
References
The Versatile Chiral Synthon: Application Notes for Stereoselective Reactions of (S)-methyl 3,4-dihydroxybutanoate
In the landscape of modern synthetic organic chemistry, the demand for enantiomerically pure compounds continues to drive innovation in stereoselective methodologies. Among the arsenal of chiral building blocks available to the discerning chemist, (S)-methyl 3,4-dihydroxybutanoate has emerged as a particularly valuable and versatile synthon. Its inherent C2 symmetry, coupled with the differential reactivity of its functional groups, provides a robust platform for the stereocontrolled construction of complex molecular architectures. This guide provides an in-depth exploration of key stereoselective reactions involving this compound, complete with detailed protocols and mechanistic insights to empower researchers in the fields of natural product synthesis, drug discovery, and materials science.
Introduction: The Strategic Advantage of a C4 Chiral Building Block
This compound, a derivative of the naturally occurring sugar alcohol erythritol, is a C4 chiral building block possessing a stereodefined 1,2-diol moiety and a methyl ester.[1] This unique combination of functionalities makes it an attractive starting material for the synthesis of a wide array of bioactive molecules, including statin side chains, macrolide antibiotics, and antiviral agents.[2][3][4] The strategic advantage of this synthon lies in the ability to selectively manipulate the hydroxyl groups and the ester, allowing for the controlled introduction of new stereocenters and the elongation of the carbon skeleton.
Key Physicochemical Properties:
| Property | Value | Reference |
| CAS Number | 90414-36-1 | [5] |
| Molecular Formula | C5H10O4 | [5] |
| Molecular Weight | 134.13 g/mol | [5] |
| Appearance | Colorless to yellow liquid | [5] |
| Optical Rotation | [α]D/20 -26.0 ± 1.0° (c=0.9 in CHCl3) | [5] |
Synthesis of the Chiral Precursor: this compound
The accessibility of this compound is a critical first step for its application. While commercially available, an understanding of its synthesis provides valuable context. A common and efficient method involves the oxidative cleavage of a readily available chiral precursor, such as D-mannitol or L-tartaric acid. An alternative, green chemistry approach utilizes the treatment of D-hexose sources like maltose with alkaline hydrogen peroxide.[6] This process yields (S)-3,4-dihydroxybutanoic acid, which can then be esterified to the desired methyl ester.[6]
Protocol 1: Synthesis of (S)-3,4-dihydroxybutanoic acid from Maltose[6]
-
Reaction Setup: In a round-bottom flask, dissolve maltose monohydrate (0.10 g, 0.28 mmol) in 0.16 M sodium hydroxide solution (5 mL, 0.8 mmol).
-
Oxidation: Add 30% hydrogen peroxide (40 µL, 0.37 mmol) to the solution.
-
Heating: Heat the reaction mixture at 70°C for 24 hours. The primary products will be (S)-3,4-dihydroxybutanoic acid and glycolic acid.
-
Work-up: After cooling to room temperature, carefully acidify the reaction mixture with a suitable acid (e.g., dilute HCl) to a pH of approximately 2-3.
-
Isolation: The aqueous solution can be concentrated under reduced pressure. The resulting (S)-3,4-dihydroxybutanoic acid can be purified by chromatography or used directly for the subsequent esterification step.
Protocol 2: Methyl Esterification
-
Reaction Setup: Dissolve the crude (S)-3,4-dihydroxybutanoic acid in anhydrous methanol.
-
Catalysis: Add a catalytic amount of a strong acid, such as sulfuric acid or p-toluenesulfonic acid.
-
Reaction: Reflux the mixture for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate solution).
-
Purification: Remove the methanol under reduced pressure and extract the aqueous residue with a suitable organic solvent (e.g., ethyl acetate). The combined organic layers are then dried over anhydrous sodium sulfate, filtered, and concentrated to afford this compound, which can be further purified by distillation or column chromatography.
Stereoselective Transformations of the 1,2-Diol Moiety
The vicinal diol is the cornerstone of the stereochemical control exerted by this compound. Protection of this diol as a cyclic acetal, most commonly an acetonide, is a crucial first step in many synthetic sequences. This not only masks the hydroxyl groups but also conformationally locks the system, influencing the stereochemical outcome of subsequent reactions.
Acetonide Protection: A Gateway to Further Functionalization
The formation of the acetonide derivative is typically a high-yielding and straightforward process. This protected intermediate is the workhorse for many of the subsequent stereoselective reactions.
Caption: Acetonide protection of the diol.
Protocol 3: Acetonide Protection of this compound
-
Reaction Setup: To a solution of this compound in anhydrous acetone or dichloromethane, add 2,2-dimethoxypropane (1.2-1.5 equivalents).
-
Catalysis: Add a catalytic amount of a mild acid catalyst, such as p-toluenesulfonic acid (p-TsOH) or pyridinium p-toluenesulfonate (PPTS).
-
Reaction: Stir the mixture at room temperature. The reaction is typically complete within a few hours and can be monitored by TLC.
-
Work-up: Quench the reaction by adding a small amount of a weak base (e.g., triethylamine or saturated sodium bicarbonate solution).
-
Purification: Remove the solvent under reduced pressure. The residue can be dissolved in an organic solvent, washed with water and brine, dried over anhydrous sodium sulfate, and concentrated to yield the acetonide-protected product, which is often pure enough for subsequent steps.
Stereoselective Epoxidation via Halohydrin Formation
The protected diol can be transformed into a chiral epoxide, a highly valuable synthetic intermediate. A common strategy involves the conversion of one of the hydroxyl groups into a good leaving group, followed by intramolecular cyclization.
Caption: Pathway to a chiral epoxide.
Protocol 4: Synthesis of a Chiral Epoxide
-
Reduction: The methyl ester of the acetonide-protected starting material is reduced to the corresponding primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH4) in an anhydrous ether solvent at 0°C to room temperature.
-
Activation of the Primary Alcohol: The primary alcohol is then selectively activated, for example, by conversion to a tosylate using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine.
-
Intramolecular Cyclization: The resulting tosylate is treated with a base, such as potassium carbonate in methanol, to induce intramolecular SN2 displacement, forming the desired chiral epoxide with inversion of configuration at the carbon bearing the leaving group.
Application in the Total Synthesis of Bioactive Molecules
The true utility of this compound is demonstrated in its application as a key building block in the total synthesis of complex natural products and pharmaceuticals.
Synthesis of Statin Side Chains
Statins, a class of cholesterol-lowering drugs, feature a characteristic chiral dihydroxy acid side chain. This compound and its derivatives are ideal precursors for this moiety.[2][7] The synthesis typically involves the elongation of the carbon chain from the ester or the protected alcohol, followed by the installation of the remaining stereocenters.
Caption: General strategy for statin side chain synthesis.
Elaboration to Macrolide Subunits: The Case of (+)-Roxaticin
The total synthesis of the complex macrolide (+)-Roxaticin showcases the power of using this compound as a chiral starting material.[3][8] In this synthesis, the C4 building block is elaborated through a series of stereocontrolled reactions, including asymmetric hydrogenations and cross-metathesis, to construct a significant portion of the macrolide backbone. While the full synthetic route is extensive, the initial steps rely on the stereochemical information embedded in the starting material to guide the formation of new stereocenters.
Conclusion and Future Outlook
This compound has proven itself to be a cornerstone chiral building block in modern organic synthesis. The protocols and strategies outlined in this guide provide a framework for its effective utilization in the stereoselective synthesis of a diverse range of complex molecules. As the demand for enantiomerically pure pharmaceuticals and fine chemicals continues to grow, the development of novel and efficient transformations starting from this versatile synthon will undoubtedly remain an active and fruitful area of research. The principles of protecting group chemistry, stereocontrolled functionalization, and strategic bond formation discussed herein serve as a testament to the enduring power of chiral pool synthesis in the art and science of creating complex molecular architectures with exquisite precision.
References
- 1. electronicsandbooks.com [electronicsandbooks.com]
- 2. researchgate.net [researchgate.net]
- 3. d-nb.info [d-nb.info]
- 4. Synthesis and antiviral activity of (S)-9-[4-hydroxy-3-(phosphonomethoxy)butyl]guanine - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. orgsyn.org [orgsyn.org]
- 6. mdpi.com [mdpi.com]
- 7. jchemrev.com [jchemrev.com]
- 8. Total synthesis of (+)-roxaticin via C-C bond forming transfer hydrogenation: a departure from stoichiometric chiral reagents, auxiliaries, and premetalated nucleophiles in polyketide construction - PubMed [pubmed.ncbi.nlm.nih.gov]
protocol for the reduction of L-malic acid to (S)-methyl 3,4-dihydroxybutanoate
Application Note & Protocol
Stereoselective Synthesis of (S)-methyl 3,4-dihydroxybutanoate from L-Malic Acid: A Chiral Pool Approach
Abstract: This document provides a comprehensive protocol for the stereoselective synthesis of this compound, a valuable chiral building block in pharmaceutical and fine chemical synthesis.[1] The strategy leverages the readily available and inexpensive chiral pool starting material, L-malic acid.[2][3] The protocol is presented in two main stages: the exhaustive esterification of L-malic acid to its dimethyl ester, followed by the regioselective reduction of the C4-ester group using lithium borohydride. This guide emphasizes the rationale behind procedural steps, critical safety considerations, and detailed methodologies to ensure reproducibility and high yield of the enantiomerically pure target compound.
Introduction and Scientific Rationale
L-Malic acid, a naturally occurring dicarboxylic acid, serves as an excellent C4 chiral synthon in asymmetric synthesis due to its predefined stereocenter at the C2 position.[4][5] Its transformation into derivatives like this compound provides access to versatile intermediates for the synthesis of complex molecules.
The described synthesis follows a robust two-step pathway. The initial step is a classic Fischer esterification, converting both carboxylic acid functionalities of L-malic acid into methyl esters using methanol under acidic catalysis.[6] This step is crucial as it protects one carboxyl group (C1) as the desired methyl ester and activates the other (C4) for the subsequent reduction.
The second, and most critical, step is the selective reduction of the dimethyl (S)-2-hydroxybutanedioate intermediate. While powerful reducing agents like lithium aluminum hydride (LiAlH₄) would non-selectively reduce both ester groups[7], this protocol employs the milder lithium borohydride (LiBH₄). The choice of LiBH₄, along with careful control of stoichiometry (approximately one equivalent), allows for the preferential reduction of one ester group to a primary alcohol, yielding the target diol.[8] This selectivity is key to the success of the synthesis.
Overall Reaction Pathway
The synthetic route transforms L-malic acid into the target product via a diester intermediate.
Caption: Overall two-step synthesis of this compound.
Safety and Handling
Safe laboratory practice is paramount. This protocol involves flammable solvents and reactive hydride reagents.
-
Methanol (CH₃OH): Highly flammable and toxic. Handle exclusively in a chemical fume hood. Avoid contact with skin and eyes.
-
Tetrahydrofuran (THF): Highly flammable. Can form explosive peroxides upon storage.[9] Always use anhydrous THF from a freshly opened container or test for peroxides before use.
-
Lithium Borohydride (LiBH₄): Reacts violently with water to release flammable hydrogen gas. It is corrosive and toxic. Handle under an inert atmosphere (e.g., Argon or Nitrogen). All glassware must be rigorously dried before use.
-
Quenching: The reduction reaction must be quenched carefully by slow, controlled addition of the quenching solution at low temperature to manage hydrogen gas evolution.
Always wear appropriate Personal Protective Equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
Detailed Experimental Protocol
Part A: Synthesis of Dimethyl (S)-2-hydroxybutanedioate
This procedure details the conversion of L-malic acid to its corresponding dimethyl ester.
Materials and Reagents:
-
L-Malic acid (≥99%)
-
Anhydrous Methanol (MeOH)
-
Concentrated Sulfuric Acid (H₂SO₄) or Hydrochloric Acid (HCl)[8]
-
Sodium Bicarbonate (NaHCO₃), saturated aqueous solution
-
Brine (saturated NaCl aqueous solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Ethyl Acetate (EtOAc)
-
Round-bottom flask, reflux condenser, magnetic stirrer, separatory funnel, rotary evaporator
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add L-malic acid (1.0 eq).
-
Add anhydrous methanol (approx. 10 mL per gram of malic acid). Stir until the solid is fully dissolved.
-
Carefully add a catalytic amount of concentrated H₂SO₄ or HCl (e.g., 1-2% v/v of methanol).[8]
-
Heat the mixture to reflux and maintain for 3-5 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Cool the reaction mixture to room temperature.
-
Carefully neutralize the acid catalyst by slowly adding saturated NaHCO₃ solution until effervescence ceases.
-
Reduce the volume of the mixture by approximately 70% using a rotary evaporator to remove most of the methanol.
-
Transfer the remaining aqueous residue to a separatory funnel and extract the product with ethyl acetate (3 x volumes of the residue).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude dimethyl (S)-2-hydroxybutanedioate as an oil. The product is often sufficiently pure for the next step.
Part B: Selective Reduction to this compound
This procedure details the selective mono-reduction of the diester intermediate.
Materials and Reagents:
-
Dimethyl (S)-2-hydroxybutanedioate (from Part A)
-
Lithium Borohydride (LiBH₄)
-
Anhydrous Tetrahydrofuran (THF)
-
Ammonium Chloride (NH₄Cl), saturated aqueous solution
-
Deionized Water
-
Ethyl Acetate (EtOAc)
-
Anhydrous Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
-
Schlenk flask, syringes, magnetic stirrer, inert gas line (Argon or Nitrogen)
Procedure:
-
Set up a flame-dried Schlenk flask equipped with a magnetic stir bar under an inert atmosphere.
-
Dissolve dimethyl (S)-2-hydroxybutanedioate (1.0 eq) in anhydrous THF (approx. 15 mL per gram of ester).
-
Cool the solution to 0°C using an ice-water bath.
-
In a separate dry flask, prepare a solution or slurry of LiBH₄ (1.0-1.2 eq) in anhydrous THF.
-
Slowly add the LiBH₄ solution/slurry to the stirred ester solution at 0°C via syringe or cannula.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for 12-18 hours. Monitor the reaction by TLC.
-
Once the reaction is complete, cool the flask back to 0°C.
-
CAUTION: Quench the reaction by the very slow, dropwise addition of saturated NH₄Cl solution. Vigorous hydrogen gas evolution will occur. Ensure adequate ventilation in the fume hood.
-
Once quenching is complete, add deionized water and extract the aqueous phase with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product is a viscous oil. Purify by flash column chromatography on silica gel (a typical eluent system is a gradient of ethyl acetate in hexanes) to afford pure this compound.[10]
Data Summary and Characterization
The following table provides an example of typical reaction parameters.
| Parameter | Step A: Esterification | Step B: Selective Reduction |
| Key Reagent | L-Malic Acid | Dimethyl (S)-2-hydroxybutanedioate |
| Equivalents | 1.0 | 1.0 |
| Secondary Reagent | Anhydrous Methanol (solvent) | Lithium Borohydride |
| Equivalents | Excess | 1.0 - 1.2 |
| Solvent | Methanol | Anhydrous THF |
| Temperature | Reflux (~65°C) | 0°C to Room Temperature |
| Reaction Time | 3 - 5 hours | 12 - 18 hours |
| Typical Yield | >95% (crude) | 70 - 85% (after purification) |
Product Characterization: The identity and purity of the final product, this compound, should be confirmed by:
-
¹H and ¹³C NMR Spectroscopy: To confirm the chemical structure.
-
Mass Spectrometry: To verify the molecular weight.
-
FT-IR Spectroscopy: To identify the hydroxyl (-OH) and ester (C=O) functional groups.
-
Polarimetry: To confirm the stereochemical integrity by measuring the specific rotation.
Experimental Workflow Visualization
The entire process from starting material to final product can be visualized as a sequential workflow.
Caption: Step-by-step experimental workflow for the synthesis.
References
- 1. Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids [dspace.mit.edu]
- 2. Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies [manu56.magtech.com.cn]
- 3. Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies [manu56.magtech.com.cn]
- 4. nbinno.com [nbinno.com]
- 5. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 6. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 7. acs.org [acs.org]
- 8. EP1027343B2 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 9. assets.thermofisher.com [assets.thermofisher.com]
- 10. ajchem-a.com [ajchem-a.com]
Strategic Purification of (S)-methyl 3,4-dihydroxybutanoate via Optimized Column Chromatography
An Application Note for Drug Development Professionals
Abstract
(S)-methyl 3,4-dihydroxybutanoate is a valuable chiral building block in the synthesis of pharmaceuticals and other fine chemicals.[1][2] Its high polarity, conferred by two hydroxyl groups, presents a significant purification challenge, often leading to poor separation, peak tailing, and low recovery on standard silica gel. This application note provides a comprehensive, field-proven protocol for the efficient purification of this compound using column chromatography. We detail a systematic approach, from method development with Thin-Layer Chromatography (TLC) to a robust column protocol, emphasizing the rationale behind the selection of a specialized diol-bonded stationary phase for optimal performance. This guide is intended for researchers, chemists, and drug development professionals seeking a reliable and reproducible method for obtaining this key intermediate in high purity.
Introduction: The Purification Challenge
The efficacy and safety of an active pharmaceutical ingredient (API) are critically dependent on its purity. Chiral intermediates like this compound must be rigorously purified to remove starting materials, by-products, and potential isomeric impurities. The compound's structure, featuring a methyl ester and a 1,2-diol, makes it highly polar and water-soluble.
When using standard silica gel, the acidic silanol groups (Si-OH) on the surface can lead to strong, sometimes irreversible, adsorption of such polar molecules.[3] This interaction results in significant peak tailing, reduced separation efficiency, and potential on-column degradation. To overcome this, a strategic selection of both the stationary and mobile phases is paramount. This protocol advocates for the use of a diol-bonded silica stationary phase, which presents a neutral surface with alcoholic hydroxyl groups (C-OH), facilitating a milder, more predictable hydrogen-bonding interaction that is ideal for separating highly polar compounds like diols.[3][4]
Principles of Separation: Causality Behind Experimental Choices
Stationary Phase Selection: Diol-Bonded Silica vs. Standard Silica
The choice of stationary phase is the most critical parameter for this separation.
-
Standard Silica Gel: Composed of silicon dioxide with surface silanol groups (Si-OH), it is highly polar and acidic.[5] While widely used, its acidity can cause strong binding with basic or highly polar compounds like diols, leading to poor elution and recovery.[3]
-
Diol-Bonded Silica: This stationary phase is created by chemically bonding a 2,3-dihydroxypropyl ligand to the silica surface.[4] This modification masks the acidic silanols and creates a neutral, less retentive polar surface.[3] The key advantages include:
-
Reduced Acidity: Minimizes strong ionic interactions, leading to better peak shapes for polar analytes.[3]
-
Reproducible Activity: Less sensitive to the water content of the mobile phase compared to bare silica, ensuring more consistent results.[6][7]
-
Optimized Selectivity: Offers a different selectivity profile than bare silica, which can be advantageous for separating complex mixtures.[8]
-
For these reasons, a diol-bonded silica gel is the recommended stationary phase for achieving high-resolution separation and recovery of this compound.
Mobile Phase Strategy: Normal-Phase Gradient Elution
In normal-phase chromatography, the stationary phase is polar, and the mobile phase is relatively non-polar.[9] Compounds are separated based on their polarity, with less polar compounds eluting first.[5]
-
This compound , being highly polar, will have a strong affinity for the stationary phase. To elute it effectively, the polarity of the mobile phase must be carefully controlled.
-
Gradient Elution: A single-solvent system (isocratic elution) is unlikely to provide adequate separation of the target compound from both non-polar and polar impurities. Therefore, a gradient elution is employed.[10] The purification starts with a low-polarity solvent mixture (e.g., high hexane content) to elute non-polar impurities. The polarity is then gradually increased by raising the concentration of a more polar solvent (e.g., ethyl acetate or isopropanol), which competes with the analyte for binding sites on the stationary phase, eventually eluting the desired product.[9]
Experimental Protocol: A Self-Validating System
This protocol is divided into two essential stages: rapid method development using Thin-Layer Chromatography (TLC) and the full-scale column chromatography purification.
Materials and Equipment
| Category | Item |
| Stationary Phase | Diol-bonded silica gel, 40-63 µm particle size (Recommended) or Standard Silica Gel, 40-63 µm |
| Diol-bonded TLC plates (or standard silica TLC plates, Silica Gel 60 F₂₅₄)[11] | |
| Solvents (HPLC Grade) | n-Hexane, Ethyl Acetate, Isopropanol, Dichloromethane |
| Crude Sample | Crude this compound dissolved in a suitable solvent (e.g., dichloromethane) |
| Glassware & Hardware | Chromatography column (appropriate size for scale), Erlenmeyer flasks, test tubes/fraction vials |
| TLC developing chamber, Capillary tubes for spotting[11] | |
| Rotary evaporator | |
| Visualization | UV lamp (254 nm)[11] |
| Staining Solution: Potassium permanganate (KMnO₄) stain (prepared by dissolving 3g KMnO₄, 20g K₂CO₃, and 5 mL of 5% NaOH in 300 mL of water) |
Part A: Method Development with Thin-Layer Chromatography (TLC)
The goal is to find a solvent system that provides a Retention Factor (Rf) of approximately 0.25-0.35 for the target compound.[9] A lower Rf ensures good binding to the column, allowing for better separation from less polar impurities.
-
Plate Preparation: Using a pencil, gently draw a baseline about 1 cm from the bottom of a diol-bonded TLC plate.[11]
-
Spotting: Use a capillary tube to spot the crude reaction mixture onto the baseline.
-
Solvent System Screening: Prepare a series of developing solvents (eluents) with varying polarity. Good starting points include mixtures of Ethyl Acetate (EtOAc) and Hexane.
-
Test 1: 20% EtOAc / 80% Hexane
-
Test 2: 40% EtOAc / 60% Hexane
-
Test 3: 60% EtOAc / 80% Hexane
-
Test 4: 80% EtOAc / 20% Hexane
-
If the compound remains at the baseline, a more polar system like Dichloromethane/Methanol (e.g., 98:2 to 95:5) may be required.[12]
-
-
Development: Place a small amount of the chosen eluent into the TLC chamber and allow the atmosphere to saturate. Place the spotted TLC plate in the chamber and allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualization:
-
Remove the plate and immediately mark the solvent front with a pencil.
-
Visualize the spots under a UV lamp (254 nm). Circle any visible spots.[13]
-
Submerge the plate in the potassium permanganate staining solution. Polar compounds with hydroxyl groups will appear as yellow/brown spots on a purple background.
-
-
Analysis: Calculate the Rf value for the spot corresponding to this compound. Select the solvent system that gives the desired Rf of ~0.3. This will be your starting elution solvent for the column.
Part B: Column Chromatography Purification Workflow
This protocol assumes a purification of approximately 1 gram of crude material. The column size and solvent volumes should be scaled accordingly. A general rule is to use 50-100g of silica for every 1g of crude mixture.[5]
-
Column Preparation (Slurry Method):
-
Secure a glass chromatography column vertically to a clamp stand. Ensure the stopcock is closed.
-
Place a small plug of cotton or glass wool at the bottom of the column.[5]
-
In a beaker, prepare a slurry of ~75g of diol-bonded silica gel in the least polar solvent to be used (e.g., 10% EtOAc / 90% Hexane).
-
Pour the slurry into the column. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Open the stopcock and allow the solvent to drain until it is just level with the top of the silica bed. Do not let the column run dry.
-
-
Sample Loading (Wet Loading):
-
Dissolve the crude sample (~1g) in the minimum amount of a polar solvent like dichloromethane or ethyl acetate.
-
Carefully add the dissolved sample solution to the top of the silica bed using a pipette.
-
Open the stopcock and allow the sample to adsorb onto the silica, draining the solvent until it just reaches the top of the bed.
-
Gently add a small layer (~1 cm) of sand or Celite on top of the silica bed to prevent disturbance during solvent addition.[14]
-
-
Gradient Elution:
-
Begin elution with the low-polarity solvent system determined from TLC (e.g., the solvent that gave an Rf < 0.1 for the product). For example, start with 10% EtOAc / 90% Hexane.
-
Collect fractions (e.g., 20 mL per test tube) continuously.
-
Gradually increase the polarity of the mobile phase. A sample gradient might be:
-
200 mL of 10% EtOAc / 90% Hexane (elutes non-polar impurities)
-
200 mL of 20% EtOAc / 80% Hexane
-
400 mL of 40% EtOAc / 60% Hexane (the system where your product should begin to elute)
-
400 mL of 60% EtOAc / 40% Hexane (to elute the product completely)
-
200 mL of 100% EtOAc (to wash out highly polar impurities)
-
-
Apply gentle air pressure ('flash' chromatography) to maintain a steady flow rate if needed.[9]
-
-
Fraction Analysis:
-
Monitor the collected fractions using the TLC method established in Part A.
-
Spot every few fractions on a single TLC plate to track the elution of the product.
-
Combine all fractions that contain the pure desired product (single spot on TLC with the correct Rf).
-
-
Solvent Removal:
Workflow Visualization
Caption: Workflow for the purification of this compound.
Expected Results & Data Presentation
The success of the purification is determined by the separation observed in the TLC analysis of the collected fractions. Below is a table summarizing hypothetical results for a successful purification.
| Parameter | Value / Observation | Rationale |
| Crude Sample Load | 1.0 g | - |
| Stationary Phase Mass | 75 g Diol-Bonded Silica | A 75:1 adsorbent-to-sample ratio provides high loading capacity for good separation.[5] |
| Optimal TLC System | 50% Ethyl Acetate / 50% Hexane | Provided a target Rf of 0.30 for the product. |
| Elution Start | Fractions 1-15 (10-20% EtOAc) | Eluted non-polar impurities (Rf > 0.7 in optimal TLC system). |
| Product Elution | Fractions 16-35 (40-60% EtOAc) | Fractions showed a single spot by TLC at Rf = 0.30. |
| Final Yield | 0.85 g | 85% recovery. |
| Final Purity | >98% (by qNMR or GC) | Confirms removal of impurities. |
Troubleshooting
| Issue | Probable Cause | Recommended Solution |
| Product does not elute | Mobile phase polarity is too low. | Gradually increase the percentage of the polar solvent (e.g., ethyl acetate or add a small amount, 1-2%, of isopropanol). |
| Poor separation (co-elution) | Solvent polarity was increased too quickly; column was overloaded. | Use a shallower gradient (smaller increases in polarity over larger volumes). Reduce the amount of crude material loaded onto the column.[16] |
| Streaking/tailing on TLC/column | Sample is too acidic/basic; compound is too polar for standard silica. | Use the recommended diol-bonded silica. If using standard silica, adding 0.5% triethylamine (for basic compounds) or acetic acid (for acidic compounds) to the mobile phase can improve peak shape.[12] |
| Low product recovery | Irreversible adsorption on the stationary phase. | This is common with standard silica. Use diol-bonded silica to minimize this effect.[3] Ensure the gradient reaches a high enough polarity to wash the column completely. |
References
- 1. Cas 90414-36-1,this compound | lookchem [lookchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. chromatorex.com [chromatorex.com]
- 4. hawach.com [hawach.com]
- 5. web.uvic.ca [web.uvic.ca]
- 6. silicycle.com [silicycle.com]
- 7. sorbtech.com [sorbtech.com]
- 8. Diol HPLC Packed Silica-gel Column | BioVanix Technology [biovanix.com]
- 9. columbia.edu [columbia.edu]
- 10. orgchemboulder.com [orgchemboulder.com]
- 11. benchchem.com [benchchem.com]
- 12. Chromatography [chem.rochester.edu]
- 13. Detection Progress of Selected Drugs in TLC - PMC [pmc.ncbi.nlm.nih.gov]
- 14. orgsyn.org [orgsyn.org]
- 15. Methyl (S)-3,4-Dihydroxybutanoate [synhet.com]
- 16. benchchem.com [benchchem.com]
Application Notes and Protocols for the Large-Scale Synthesis of (S)-methyl 3,4-dihydroxybutanoate
Abstract
(S)-methyl 3,4-dihydroxybutanoate is a valuable chiral building block in the synthesis of a wide array of pharmaceuticals, agrochemicals, and biodegradable polymers. Its stereochemically dense structure, featuring two adjacent chiral centers, necessitates synthetic strategies that are both efficient and highly enantioselective, particularly for large-scale production where cost and purity are paramount. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on two robust and scalable synthetic routes to this compound. The first is a classic chiral pool approach originating from readily available L-malic acid. The second is a modern catalytic asymmetric synthesis employing the Sharpless Asymmetric Dihydroxylation (SAD). This guide offers detailed, step-by-step protocols, mechanistic insights, and a comparative analysis of the two methodologies to aid in the selection of the most appropriate route for specific research and development needs.
Introduction
The demand for enantiomerically pure compounds in the life sciences and material science sectors continues to grow. This compound (CAS No: 90414-36-1) is a prime example of a versatile chiral intermediate.[1] Its utility stems from the two vicinal hydroxyl groups and a reactive ester moiety, which can be readily transformed into a variety of functional groups. Applications range from the synthesis of complex natural products and active pharmaceutical ingredients to the development of novel biodegradable polymers.[1]
The primary challenge in the synthesis of this compound lies in the precise control of stereochemistry. This guide presents two distinct and scalable solutions to this challenge. The first leverages the inherent chirality of L-malic acid, a cost-effective starting material derived from natural sources. The second employs a powerful catalytic method, the Sharpless Asymmetric Dihydroxylation, to introduce the desired stereochemistry with high fidelity.
Synthetic Strategies: A Comparative Overview
Two primary synthetic routes are detailed herein. The choice between these routes will depend on factors such as the availability of starting materials, cost considerations, desired scale, and the specific equipment and expertise available in the laboratory.
| Feature | Route 1: From L-Malic Acid | Route 2: Sharpless Asymmetric Dihydroxylation |
| Starting Material | L-Malic Acid | Methyl crotonate |
| Source of Chirality | Chiral Pool | Chiral Catalyst |
| Key Transformation | Selective Reduction | Asymmetric Dihydroxylation |
| Advantages | Cost-effective, readily available starting material | High enantioselectivity, applicable to a broader range of substrates |
| Disadvantages | May require multiple steps, potential for side reactions | Use of toxic and expensive osmium tetroxide, requires careful optimization |
| Typical Yield | High | High |
| Enantiomeric Excess | >99% (starting material dependent) | Typically >95% |
Route 1: Synthesis from L-Malic Acid
This route is a classic example of chiral pool synthesis, where a readily available enantiopure natural product is converted into the desired target molecule. The synthesis proceeds in two main steps: the esterification of L-malic acid to form dimethyl L-malate, followed by the regioselective reduction of the C4-ester group.
Causality of Experimental Choices
The choice of L-malic acid as the starting material is strategic due to its low cost and high enantiomeric purity. The initial diesterification is necessary to protect the carboxylic acid groups and to differentiate the reactivity of the two ester functionalities. The subsequent reduction with sodium borohydride is a key step that relies on the selective reaction of the borohydride with one of the ester groups. This selectivity is achieved under controlled conditions, favoring the reduction of the less sterically hindered ester.
Experimental Workflow
Caption: Workflow for the synthesis of this compound from L-malic acid.
Detailed Protocol
Step 1: Synthesis of Dimethyl L-malate
-
To a 2 L round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add L-malic acid (134.1 g, 1.0 mol) and anhydrous methanol (800 mL).
-
Carefully add concentrated sulfuric acid (5 mL) to the suspension while stirring.
-
Heat the mixture to reflux and maintain for 4-6 hours, or until the reaction is complete as monitored by TLC (thin-layer chromatography).
-
Cool the reaction mixture to room temperature and neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until effervescence ceases.
-
Remove the methanol under reduced pressure using a rotary evaporator.
-
Extract the aqueous residue with ethyl acetate (3 x 300 mL).
-
Combine the organic layers, wash with brine (200 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford dimethyl L-malate as a colorless oil. The product is typically used in the next step without further purification.
Step 2: Synthesis of this compound
-
In a 2 L three-necked flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, dissolve dimethyl L-malate (162.1 g, 1.0 mol) in a mixture of tetrahydrofuran (THF, 500 mL) and methanol (200 mL).
-
Cool the solution to 0-5 °C in an ice-water bath.
-
In a separate beaker, dissolve sodium borohydride (37.8 g, 1.0 mol) in 200 mL of a 1:1 mixture of THF and methanol.
-
Slowly add the sodium borohydride solution to the cooled solution of dimethyl L-malate via the dropping funnel over a period of 1-2 hours, maintaining the internal temperature below 10 °C.
-
After the addition is complete, allow the reaction mixture to stir at room temperature for an additional 2-3 hours.
-
Quench the reaction by the slow addition of 1 M hydrochloric acid until the pH of the solution is approximately 7.
-
Remove the organic solvents under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (4 x 300 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to yield this compound as a colorless oil.
Route 2: Sharpless Asymmetric Dihydroxylation
This modern approach utilizes a catalytic amount of a chiral osmium complex to achieve high enantioselectivity in the dihydroxylation of an alkene precursor, methyl crotonate. The Sharpless Asymmetric Dihydroxylation is a powerful and reliable method for the synthesis of chiral diols.[2]
Causality of Experimental Choices
The choice of methyl crotonate as the substrate is based on its commercial availability and the presence of a double bond that can be dihydroxylated. The Sharpless AD-mix-β is a commercially available reagent mixture containing the osmium catalyst, the chiral ligand ((DHQD)₂PHAL), and a co-oxidant (potassium ferricyanide), which simplifies the experimental setup.[2][3] The use of a co-oxidant is crucial for regenerating the active osmium(VIII) species, allowing the use of only a catalytic amount of the highly toxic and expensive osmium tetroxide.[3] The reaction is performed in a t-butanol/water solvent system to ensure the solubility of both the organic substrate and the inorganic reagents.
Reaction Mechanism
Caption: Simplified mechanism of the Sharpless Asymmetric Dihydroxylation.
Detailed Protocol
-
To a 2 L round-bottom flask equipped with a mechanical stirrer, add AD-mix-β (140 g) to a 1:1 mixture of tert-butanol and water (1 L) at room temperature.
-
Stir the mixture until both phases are clear and the mixture is homogeneous.
-
Cool the reaction mixture to 0 °C in an ice-water bath.
-
Add methyl crotonate (10.0 g, 0.1 mol) to the cooled mixture.
-
Stir the reaction vigorously at 0 °C for 24 hours. The reaction progress can be monitored by TLC.
-
After 24 hours, add solid sodium sulfite (15 g) and allow the mixture to warm to room temperature, stirring for an additional hour.
-
Extract the reaction mixture with ethyl acetate (3 x 300 mL).
-
Combine the organic layers and wash with 2 M aqueous potassium hydroxide (200 mL), followed by brine (200 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford this compound.
Product Characterization and Quality Control
The identity and purity of the synthesized this compound should be confirmed by standard analytical techniques.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the chemical structure of the product. While a specific spectrum for the target molecule is not provided in the search results, the expected signals can be predicted based on its structure and comparison with similar compounds.
-
Chiral High-Performance Liquid Chromatography (HPLC): The enantiomeric excess (e.e.) of the final product should be determined by chiral HPLC analysis. A suitable chiral stationary phase, such as a polysaccharide-based column, should be used.[4][5][6]
-
Mass Spectrometry (MS): The molecular weight of the product can be confirmed by mass spectrometry.
Safety Precautions
General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves, must be worn at all times.
Sodium Borohydride: Sodium borohydride is a flammable solid and is water-reactive, producing flammable hydrogen gas.[7] It should be handled in a dry environment and stored away from moisture and acids. In case of fire, use a dry chemical extinguisher; do not use water.[7]
Osmium Tetroxide (in AD-mix): Osmium tetroxide is highly toxic and volatile.[8] The AD-mix formulations contain a small, encapsulated amount of an osmium salt, which significantly reduces the handling risk. However, it is imperative to handle the AD-mix with care, avoiding inhalation of dust.[8] Any waste containing osmium should be quenched with sodium sulfite or sodium bisulfite before disposal.[8]
References
- 1. Methyl (S)-3,4-Dihydroxybutanoate [synhet.com]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. alfa-chemistry.com [alfa-chemistry.com]
- 4. d-nb.info [d-nb.info]
- 5. benchchem.com [benchchem.com]
- 6. ddtjournal.com [ddtjournal.com]
- 7. nj.gov [nj.gov]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (S)-Methyl 3,4-Dihydroxybutanoate
Introduction: Welcome to the technical support guide for the synthesis of (S)-methyl 3,4-dihydroxybutanoate. This chiral building block is a critical intermediate in the synthesis of numerous pharmaceuticals and fine chemicals. Its preparation, commonly achieved via the oxidative cleavage of an L-ascorbic acid derivative, is a robust process but is not without its challenges. This guide is designed for researchers and drug development professionals to troubleshoot common side reactions, optimize reaction conditions, and improve the purity and yield of the final product. We will delve into the causality behind common issues and provide field-proven protocols to overcome them.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction yield is low, and the crude NMR/GC-MS shows multiple unidentified peaks. What are the likely culprits?
This is a common issue often stemming from two primary sources: incomplete reaction of the starting material and the formation of over-oxidation byproducts. The typical starting material, 5,6-O-isopropylidene-L-ascorbic acid, is chosen to protect the C5 and C6 hydroxyl groups, directing the oxidative cleavage to the C2-C3 bond[1]. However, improper control of reaction conditions can lead to a complex mixture.
Troubleshooting Guide: Low Yield & Over-oxidation
| Potential Cause | Explanation | Recommended Solution |
| Incomplete Cleavage | Insufficient oxidant (e.g., sodium periodate, ozone) or suboptimal reaction time/temperature. | Carefully control the stoichiometry of the oxidant. Monitor the reaction closely using Thin Layer Chromatography (TLC). |
| Over-oxidation | Excess oxidant, poor temperature control, or prolonged reaction times can lead to further cleavage of the desired C4 backbone. | Add the oxidant portion-wise at a low temperature (0-5 °C) to maintain control. Do not let the reaction run significantly longer than TLC indicates completion. |
| Degradation of Product | Harsh workup conditions (e.g., strong acid/base, high heat) can degrade the diol product. | Employ a neutral or mildly acidic aqueous workup and avoid excessive heat during solvent removal. |
Core Mechanism: Oxidative Cleavage & Over-oxidation
The desired reaction is the oxidative cleavage of the double bond within the protected ascorbic acid. However, the intermediate aldehyde is susceptible to further oxidation, which can cleave the C-C bond, leading to smaller, undesired fragments like methyl formate and methyl oxalate[2].
Caption: Desired vs. side reaction pathways in oxidative cleavage.
Q2: I've isolated my product, but I see a second major spot on TLC and a new set of peaks in the NMR consistent with a lactone. Why did this happen and how can I prevent it?
This is one of the most common issues. The product, a γ-hydroxy ester, is highly prone to intramolecular cyclization to form the thermodynamically stable five-membered ring lactone, (S)-4-(hydroxymethyl)dihydrofuran-2(3H)-one[3][4]. This is especially prevalent during acidic workup or purification via silica gel chromatography.
Troubleshooting Guide: Lactone Formation
| Potential Cause | Explanation | Recommended Solution |
| Acidic Workup | Protons catalyze the intramolecular transesterification reaction. Acidification of the reaction mixture directly leads to lactone formation[4]. | Quench the reaction and perform the aqueous workup under neutral pH conditions (pH ~7). Use a saturated solution of sodium bicarbonate or a phosphate buffer. |
| Silica Gel Purification | Standard silica gel is acidic and can induce lactonization on the column. | 1. Neutralize the silica gel by preparing a slurry with ~1% triethylamine in the eluent before packing the column.2. Alternatively, use a different stationary phase like alumina (neutral or basic). |
| Distillation | High temperatures during distillation can drive the equilibrium towards the lactone. | Purify via column chromatography if possible. If distillation is necessary, perform it under high vacuum at the lowest possible temperature. |
Protocol: Minimizing Lactone Formation During Purification
-
Neutralize Silica: Prepare a slurry of silica gel in your starting eluent (e.g., 50% Ethyl Acetate / Hexane). Add triethylamine (Et₃N) to make up 1% of the total solvent volume.
-
Pack Column: Gently stir the slurry for 15 minutes, then pack your column as usual.
-
Equilibrate: Flush the packed column with at least 3-5 column volumes of the mobile phase (containing 1% Et₃N) to ensure the entire stationary phase is neutralized.
-
Load and Elute: Load your crude product and run the chromatography. The triethylamine in the mobile phase will prevent on-column cyclization.
-
Product Isolation: Combine the product-containing fractions. The triethylamine is volatile and will be removed along with the solvent under reduced pressure.
Caption: Equilibrium between the desired ester and the lactone byproduct.
Q3: The optical rotation of my product is lower than the literature value. Have I caused racemization?
Loss of stereochemical integrity is a serious concern when synthesizing chiral molecules[5]. While the C3 stereocenter in this compound is generally stable, harsh basic conditions can potentially lead to epimerization.
Troubleshooting Guide: Preventing Racemization
| Potential Cause | Explanation | Recommended Solution |
| Strongly Basic Conditions | Exposure to strong bases (e.g., NaOH, KOH) during workup or saponification attempts can deprotonate the C3 hydroxyl group, risking epimerization via a retro-aldol-type fragmentation, although this is less common for this specific molecule. | Avoid using strong, non-volatile bases. If a basic wash is required, use a mild base like saturated sodium bicarbonate and minimize contact time. |
| Contaminated Starting Material | The L-ascorbic acid starting material may not be enantiomerically pure. | Verify the purity and optical rotation of the 5,6-O-isopropylidene-L-ascorbic acid before starting the synthesis. |
Workflow: Verifying Enantiomeric Purity
To confirm the enantiomeric excess (e.e.) of your product, chiral High-Performance Liquid Chromatography (HPLC) is the preferred method.
Caption: Workflow for chiral HPLC analysis.
References
- 1. Buy (+)-5,6-O-Isopropylidene-L-ascorbic acid | 15042-01-0 [smolecule.com]
- 2. Periodate degradation of labeled ascorbic acid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Lactone - Wikipedia [en.wikipedia.org]
- 4. US5292939A - Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof - Google Patents [patents.google.com]
- 5. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Challenges in the Purification of (S)-methyl 3,4-dihydroxybutanoate
Welcome to the technical support center for the purification of (S)-methyl 3,4-dihydroxybutanoate. This guide is designed for researchers, scientists, and professionals in drug development who are working with this versatile chiral building block. Here, we address common challenges encountered during its purification, offering troubleshooting advice and in-depth explanations to streamline your workflow and enhance the purity of your final product.
Introduction to the Purification Challenges
This compound is a valuable chiral intermediate in the synthesis of numerous pharmaceutical compounds. Its purification, however, presents a unique set of challenges stemming from its structure: two hydrophilic hydroxyl groups, a chiral center, and an ester functionality. These features make it susceptible to a range of impurities and side reactions, demanding carefully optimized purification strategies.
Key challenges include:
-
Removal of structurally similar impurities: Starting materials and side-products from the synthesis, such as malic acid derivatives or the corresponding (R)-enantiomer, can be difficult to separate.
-
Preventing degradation: The molecule can be sensitive to heat, which may lead to decomposition or the formation of oligomeric impurities.
-
Achieving high enantiomeric purity: Ensuring the final product is free from its (R)-enantiomer is often critical for its intended application.
-
Managing hydrophilicity: The diol structure imparts significant water solubility, which can complicate extraction and solvent removal steps.
This guide provides a structured approach to tackling these issues through a series of frequently asked questions and detailed troubleshooting protocols.
Frequently Asked Questions (FAQs) and Troubleshooting Guides
Impurity Profile and Removal
Q1: What are the most common impurities I should expect when synthesizing this compound from L-malic acid, and how can I remove them?
When synthesizing this compound from L-malic acid, the most common impurities are unreacted starting materials and side-products from the reduction step.[1] These include:
-
L-Malic acid: The original starting material.
-
Dimethyl L-malate: The esterified intermediate before reduction.
-
(S)-1,2,4-butanetriol: A potential over-reduction byproduct.[1]
-
Oligomeric esters: Formed through intermolecular esterification, especially if the reaction mixture is heated for extended periods.
Troubleshooting Strategy: Liquid-Liquid Extraction
A primary and effective method for removing many of these impurities is a carefully planned liquid-liquid extraction workflow.
-
Step 1: Aqueous Wash: After the reaction, a wash with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) will help remove acidic impurities like residual L-malic acid.
-
Step 2: Brine Wash: Subsequent washing with brine (saturated NaCl solution) will reduce the water content in the organic phase and help to break up any emulsions.
-
Step 3: Solvent Selection: Ethyl acetate is a commonly used solvent for extracting this compound.[2]
Caption: Initial purification workflow using liquid-liquid extraction.
Chromatographic Purification
Q2: My product is still impure after extraction. What are the best practices for purifying this compound using column chromatography?
Column chromatography is a powerful technique for separating compounds with different polarities. Due to the presence of two hydroxyl groups, this compound is a relatively polar molecule.
Troubleshooting and Optimization:
-
Stationary Phase: Silica gel is the most common stationary phase for this type of separation.
-
Mobile Phase (Eluent): A mixture of a non-polar solvent (like hexane or petroleum ether) and a more polar solvent (such as ethyl acetate or diethyl ether) is a good starting point.
-
Pro-Tip: Begin with a low percentage of the polar solvent and gradually increase the polarity (gradient elution). A typical starting point could be 30-50% ethyl acetate in hexane.
-
-
TLC Analysis: Before running a column, always perform thin-layer chromatography (TLC) to determine the optimal eluent composition. The ideal Rf value for the desired compound is typically between 0.2 and 0.4.
Experimental Protocol: Silica Gel Column Chromatography
-
Column Packing: Properly pack a glass column with silica gel in your chosen non-polar solvent.
-
Sample Loading: Dissolve your crude product in a minimal amount of the eluent and load it onto the column.
-
Elution: Begin eluting with your starting solvent mixture, collecting fractions.
-
Gradient (Optional but Recommended): Gradually increase the proportion of the polar solvent to elute more polar compounds.
-
Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.
Caption: Workflow for purification by column chromatography.
Enantiomeric Purity
Q3: How can I assess and improve the enantiomeric purity of my this compound?
Ensuring high enantiomeric excess (e.e.) is often a critical quality attribute.
Assessing Enantiomeric Purity:
-
Chiral High-Performance Liquid Chromatography (HPLC): This is the gold standard for determining enantiomeric purity. A chiral stationary phase (CSP) is used to separate the (S) and (R) enantiomers. Polysaccharide-based columns are often effective for this type of separation.[3]
-
Chiral Gas Chromatography (GC): After derivatization to a more volatile compound, chiral GC can also be used.
Improving Enantiomeric Purity:
-
Chiral Preparative HPLC: If your synthesis results in a racemic or enantiomerically-enriched mixture, preparative HPLC with a chiral column can be used to isolate the desired (S)-enantiomer.
-
Recrystallization of Diastereomeric Salts: This classical resolution technique involves reacting the free acid (after hydrolysis of the methyl ester) with a chiral base to form diastereomeric salts, which can then be separated by crystallization. This is a multi-step process but can be effective for large-scale purifications.
| Technique | Principle | Typical Throughput | Purity Achievable |
| Chiral Prep HPLC | Differential interaction with a chiral stationary phase. | Milligrams to grams | >99.5% e.e. |
| Diastereomeric Salt Crystallization | Differential solubility of diastereomeric salts. | Grams to kilograms | >99% e.e. |
Stability and Handling
Q4: I am concerned about the stability of this compound during purification, especially with heating. What precautions should I take?
Polyhydroxy esters can be susceptible to thermal degradation.[4][5][6][7][8]
Key Considerations:
-
Avoid High Temperatures: When removing solvents, use a rotary evaporator with a water bath temperature below 40-50°C.
-
Distillation: While distillation is a common purification technique, it should be approached with caution for this compound. If distillation is necessary, it must be performed under high vacuum to keep the boiling temperature as low as possible.
-
pH Stability: Avoid strongly acidic or basic conditions during workup and purification, as this can catalyze ester hydrolysis or other side reactions.
Advanced Strategies: Protecting Groups
Q5: I am still struggling to achieve the desired purity. Are there any advanced strategies I can employ?
For particularly challenging separations, a protecting group strategy can be very effective. This involves temporarily masking the hydroxyl groups to change the molecule's polarity and facilitate purification.
Workflow for Purification via a Protecting Group:
-
Protection: React the crude this compound with a suitable protecting group reagent. A common choice for diols is the formation of an acetonide by reacting with acetone or 2,2-dimethoxypropane under acidic catalysis.[9]
-
Purification of the Protected Compound: The protected compound will be significantly less polar and can be more easily purified by standard silica gel chromatography.
-
Deprotection: Once the protected compound is pure, the protecting group is removed under specific conditions (e.g., mild acid for an acetonide) to yield the pure this compound.
Caption: Purification workflow using a protecting group strategy.
While this approach adds steps to the overall process, it can be invaluable for removing stubborn impurities.
Conclusion
The purification of this compound requires a systematic and well-considered approach. By understanding the potential impurities and degradation pathways, and by employing a combination of techniques such as liquid-liquid extraction, column chromatography, and, if necessary, chiral separation or protecting group strategies, researchers can consistently obtain this valuable chiral intermediate in high purity. Always use analytical techniques like TLC, HPLC, and NMR to monitor the progress of your purification and to confirm the purity of your final product.
References
- 1. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 2. USRE38324E1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 3. benchchem.com [benchchem.com]
- 4. Thermal degradation of environmentally degradable poly(hydroxyalkanoic acid)s. | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
optimizing reaction conditions for (S)-methyl 3,4-dihydroxybutanoate synthesis
Technical Support Center: Synthesis of (S)-methyl 3,4-dihydroxybutanoate
Welcome to the technical support guide for the synthesis of this compound. This valuable chiral building block is a key intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1][2] This document provides researchers, scientists, and drug development professionals with in-depth troubleshooting advice, frequently asked questions, and detailed protocols to navigate the complexities of this synthesis, ensuring high yield and enantiopurity.
I. Overview of Synthetic Strategy
The most common and reliable route to synthesize this compound begins with a readily available chiral precursor from the "chiral pool." L-Malic acid is an economical and practical starting material.[3][4] The general strategy involves the selective reduction of the C1-carboxylic acid of L-malic acid in the presence of the C4-carboxylic acid. This is typically achieved by first protecting the hydroxyl group and the C4-carboxylic acid, followed by reduction of the C1-carboxylic acid, and subsequent deprotection.
A common approach involves the formation of the diester of L-malic acid, followed by selective reduction of the ester group at the C1 position. Another robust method is the reduction of L-malic acid to (S)-3,4-dihydroxybutanoic acid, followed by esterification.
II. Frequently Asked Questions (FAQs)
Q1: What are the recommended starting materials for this synthesis?
The most common and cost-effective starting material is L-Malic acid.[3] Alternatively, (+)-Diethyl L-tartrate can also be used, though the synthetic route is different.[5][6]
Q2: What is a typical expected yield and purity for this synthesis?
With an optimized protocol starting from L-malic acid, researchers can expect yields in the range of 70-85%. The enantiomeric excess should be greater than 98%, and the chemical purity should be above 96%, as determined by chiral HPLC and NMR, respectively.
Q3: How is the stereochemical integrity of the product confirmed?
The enantiomeric excess (e.e.) of this compound is best determined by chiral High-Performance Liquid Chromatography (HPLC).[7] Polysaccharide-based chiral stationary phases are particularly effective for separating the enantiomers.[8][9]
Q4: What are the critical storage conditions for this compound?
The final product should be stored in a tightly sealed container under an inert atmosphere (like argon or nitrogen) at 2-8°C to prevent degradation.[10]
III. Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis.
Problem 1: Low Overall Yield
Possible Cause A: Incomplete Reduction of the Carboxylic Acid/Ester
-
Scientific Rationale: The reduction of a carboxylic acid or its ester is a critical step. Common reducing agents like borane-dimethyl sulfide complex (BMS) or lithium borohydride (LiBH4) require specific conditions to be effective. Inadequate amounts of the reducing agent, low reaction temperatures, or insufficient reaction time can lead to incomplete conversion.
-
Suggested Solution:
-
Reagent Stoichiometry: Ensure at least a 1.5 to 2-fold molar excess of the reducing agent is used.
-
Temperature Control: For reductions with BMS, the reaction is typically started at 0°C and then allowed to warm to room temperature. Maintain the recommended temperature profile strictly.
-
Reaction Monitoring: Use Thin Layer Chromatography (TLC) to monitor the disappearance of the starting material. The reaction should not be quenched until the starting material is fully consumed.
-
Possible Cause B: Product Loss During Workup and Extraction
-
Scientific Rationale: this compound is a polar molecule with high water solubility due to its two hydroxyl groups.[11] This can lead to significant product loss into the aqueous phase during extraction with less polar organic solvents.
-
Suggested Solution:
-
Solvent Choice: Use a more polar solvent like ethyl acetate for extraction.
-
Brine Wash: Saturate the aqueous layer with sodium chloride (brine) before extraction. This decreases the solubility of the product in the aqueous phase and promotes its transfer into the organic layer.
-
Multiple Extractions: Perform multiple extractions (at least 3-5 times) with smaller volumes of the organic solvent rather than a single extraction with a large volume.
-
Possible Cause C: Degradation During Purification
-
Scientific Rationale: The diol functionality can be sensitive to high temperatures and acidic or basic conditions, which might be encountered during distillation or column chromatography.
-
Suggested Solution:
-
Purification Method: Flash column chromatography on silica gel is the preferred method over distillation to avoid thermal degradation.
-
Solvent System: Use a neutral solvent system for chromatography, such as an ethyl acetate/hexane gradient.
-
Solvent Removal: Remove the solvent under reduced pressure at a low temperature (below 40°C).
-
Problem 2: Presence of Impurities in the Final Product
Possible Cause A: Unreacted Starting Material or Intermediates
-
Scientific Rationale: As mentioned, incomplete reactions are a common source of impurities. The presence of unreacted L-malic acid or its ester derivatives will contaminate the final product.
-
Suggested Solution:
-
Reaction Monitoring: Diligently monitor the reaction's progress via TLC or GC-MS.
-
Purification: A well-executed flash column chromatography can effectively separate the more polar diol product from less polar starting materials or intermediates.
-
Possible Cause B: Formation of Byproducts
-
Scientific Rationale: Over-reduction can lead to the formation of butane-1,2,4-triol. Side reactions, such as transesterification if using an alcohol other than methanol during esterification steps, can also occur.
-
Suggested Solution:
-
Controlled Addition of Reagents: Add the reducing agent slowly and in a controlled manner to prevent temperature spikes and over-reduction.
-
Inert Atmosphere: Conduct the reaction under an inert atmosphere (N2 or Ar) to prevent side reactions with atmospheric oxygen or moisture.
-
Problem 3: Poor Enantiomeric Excess (e.e.)
Possible Cause: Racemization during an intermediate step.
-
Scientific Rationale: The stereocenter at C3 is generally stable under the described reaction conditions. However, harsh acidic or basic conditions, particularly at elevated temperatures, could potentially lead to some degree of racemization.
-
Suggested Solution:
-
Mild Conditions: Ensure all reaction steps are carried out under the mildest possible conditions. Avoid strong acids or bases and high temperatures.
-
Chiral Analysis of Intermediates: If racemization is suspected, perform chiral HPLC analysis on key intermediates to pinpoint the problematic step.
-
IV. Detailed Experimental Protocols & Data
Optimized Synthesis Protocol from L-Malic Acid
This protocol involves the diesterification of L-malic acid, followed by selective reduction.
Step 1: Synthesis of Diethyl L-malate
-
Suspend L-malic acid (1.0 eq) in absolute ethanol (10 volumes).
-
Add concentrated sulfuric acid (0.1 eq) as a catalyst.
-
Heat the mixture to reflux (approx. 78°C) for 4-6 hours, monitoring by TLC until the L-malic acid is consumed.
-
Cool the reaction mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 5 volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain diethyl L-malate.
Step 2: Selective Reduction to (S)-4-ethoxycarbonyl-3-hydroxybutanol
-
Dissolve diethyl L-malate (1.0 eq) in anhydrous THF (10 volumes) and cool to 0°C under a nitrogen atmosphere.
-
Slowly add a solution of lithium borohydride (1.5 eq) in THF.
-
Allow the reaction to stir at 0°C for 1 hour and then at room temperature for 12-16 hours. Monitor by TLC.
-
Cool the mixture to 0°C and quench carefully by the slow addition of 1 M HCl.
-
Extract the product with ethyl acetate, dry the organic phase, and concentrate.
Step 3: Methanolysis to this compound
-
Dissolve the crude product from Step 2 in methanol (10 volumes).
-
Add a catalytic amount of sodium methoxide.
-
Stir at room temperature for 2-3 hours.
-
Neutralize with an acidic resin (e.g., Amberlyst 15), filter, and concentrate the filtrate.
-
Purify the crude product by flash column chromatography (Silica gel, Hexane:Ethyl Acetate gradient) to yield pure this compound.
Data Summary Table
| Parameter | Recommended Value |
| Starting Material | L-Malic Acid |
| Reducing Agent | Lithium Borohydride (LiBH4) |
| Key Solvent | Tetrahydrofuran (THF) |
| Purification Method | Flash Column Chromatography |
| Typical Yield | 70-85% |
| Expected Purity (NMR) | >96% |
| Expected e.e. (Chiral HPLC) | >98% |
Chiral HPLC Analysis Protocol
-
Column: Polysaccharide-based chiral column (e.g., CHIRALCEL® OD-H).[7]
-
Mobile Phase: n-Hexane:Isopropanol (90:10 v/v).[12]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm.
-
Column Temperature: 25°C.
V. Visualized Workflows and Logic
Synthesis Workflow Diagram
Caption: Overall synthetic workflow from L-Malic Acid.
Troubleshooting Decision Tree for Low Yield
Caption: Decision tree for troubleshooting low yield issues.
VI. References
-
Methyl (S)-3,4-Dihydroxybutanoate - SynHet. SynHet. Available at: --INVALID-LINK--
-
Butanoic acid, 3-hydroxy-, methyl ester, (R) - Organic Syntheses Procedure. Organic Syntheses. Available at: --INVALID-LINK--
-
Cas 90414-36-1,this compound | lookchem. LookChem. Available at: --INVALID-LINK--
-
This compound | CAS#:90414-36-1 | Chemsrc. Chemsrc.com. Available at: --INVALID-LINK--
-
Methyl (3S)-3,4-dihydroxybutanoate, 96+%, CAS No. : [90414-36-1] - Rose Scientific Ltd. Rose Scientific Ltd. Available at: --INVALID-LINK--
-
Diethyl tartrate - Wikipedia. Wikipedia. Available at: --INVALID-LINK--
-
90414-36-1|Methyl (S)-3,4-Dihydroxybutanoate|BLD Pharm. BLD Pharm. Available at: --INVALID-LINK--
-
Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. SpringerLink. Available at: --INVALID-LINK--
-
L-Malic acid ≥95 (titration) L-Hydroxybutanedioic acid - Sigma-Aldrich. Sigma-Aldrich. Available at: --INVALID-LINK--
-
(+)-Diethyl L-tartrate - NIST WebBook. National Institute of Standards and Technology. Available at: --INVALID-LINK--
-
Malic acid - Wikipedia. Wikipedia. Available at: --INVALID-LINK--
-
Diethyl-L-tartrate | C8H12O6-2 | CID 29414057 - PubChem. National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
Diethyl tartrate | Drug Information, Uses, Side Effects, Pharma intermediate Chemistry. PharmaCompass. Available at: --INVALID-LINK--
-
A Strategy for Developing HPLC Methods for Chiral Drugs | LCGC International. LCGC International. Available at: --INVALID-LINK--
-
Diethyl [S-(R,R)]-tartrate - PubChem.** National Center for Biotechnology Information. Available at: --INVALID-LINK--
-
Application Note: Chiral Separation of 2-Hydroxy-3-Methylbutanoic Acid Enantiomers by HPLC - Benchchem. BenchChem. Available at: --INVALID-LINK--
-
Showing Compound L-Malic acid (FDB001044) - FooDB. FooDB. Available at: --INVALID-LINK--
-
L-Malic acid | 97-67-6 - ChemicalBook. ChemicalBook. Available at: --INVALID-LINK--
-
Efficient method development for chiral separation by using CHIRAL ART columns - YMC. YMC. Available at: --INVALID-LINK--
-
Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut - ResearchGate. ResearchGate. Available at: --INVALID-LINK--
References
- 1. lookchem.com [lookchem.com]
- 2. Methyl (3S)-3,4-dihydroxybutanoate, 96+%, CAS No. : [90414-36-1] | CFH-190409 [rosesci.com]
- 3. Malic acid - Wikipedia [en.wikipedia.org]
- 4. L-Malic acid | 97-67-6 [chemicalbook.com]
- 5. Diethyl tartrate - Wikipedia [en.wikipedia.org]
- 6. (+)-Diethyl L-tartrate [webbook.nist.gov]
- 7. d-nb.info [d-nb.info]
- 8. benchchem.com [benchchem.com]
- 9. ymc.co.jp [ymc.co.jp]
- 10. 90414-36-1|Methyl (S)-3,4-Dihydroxybutanoate|BLD Pharm [bldpharm.com]
- 11. Showing Compound L-Malic acid (FDB001044) - FooDB [foodb.ca]
- 12. researchgate.net [researchgate.net]
Technical Support Center: A Guide to Preventing Racemization of (S)-methyl 3,4-dihydroxybutanoate
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with (S)-methyl 3,4-dihydroxybutanoate. Maintaining the stereochemical integrity of this chiral building block is critical for its applications in the synthesis of pharmaceuticals and other bioactive molecules. This resource provides in-depth troubleshooting advice and frequently asked questions (FAQs) to help you mitigate the risk of racemization during your experiments.
Understanding the Challenge: The Stereochemical Lability of this compound
This compound is a chiral molecule with a stereocenter at the C3 position, which bears a hydroxyl group. This β-hydroxy ester is susceptible to racemization, the process by which an enantiomerically pure substance is converted into a mixture of equal parts of both enantiomers (a racemate). The primary mechanism for racemization in β-hydroxy carbonyl compounds involves the formation of a planar enolate intermediate under either acidic or basic conditions. Once this achiral intermediate is formed, reprotonation can occur from either face, leading to a loss of the original stereochemistry.
The presence of two hydroxyl groups in this compound can also influence its stability, potentially through intramolecular hydrogen bonding, which may affect the acidity of the α-protons and the overall conformation of the molecule.
Frequently Asked Questions (FAQs) & Troubleshooting
Here we address common questions and issues related to the handling, storage, and use of this compound to prevent racemization.
Q1: I suspect my sample of this compound has racemized. What are the first steps I should take?
A1: The first step is to confirm your suspicions by determining the enantiomeric excess (ee) of your sample. Several analytical techniques can be employed for this purpose.
-
Chiral High-Performance Liquid Chromatography (HPLC): This is often the most reliable method for determining the enantiomeric purity of a sample. You will need a suitable chiral stationary phase (CSP) column.
-
Chiral Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, chiral GC can be an effective method.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Using chiral solvating agents (CSAs) or chiral derivatizing agents (CDAs) can allow for the determination of enantiomeric excess by creating diastereomeric complexes that are distinguishable by NMR.
Once you have quantified the extent of racemization, you can proceed to identify the potential causes by reviewing your experimental procedures, storage conditions, and handling practices.
Q2: What are the optimal storage conditions to prevent racemization of this compound?
A2: Proper storage is crucial for maintaining the enantiomeric purity of your compound.
| Parameter | Recommendation | Rationale |
| Temperature | Store at low temperatures, preferably at or below 4°C. For long-term storage, -20°C is recommended. | Lower temperatures slow down the rate of chemical reactions, including the equilibrium between the chiral compound and its enolate intermediate. |
| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen). | This prevents potential oxidation or degradation catalyzed by atmospheric components. |
| Container | Use a tightly sealed, clean, and dry glass container. | Prevents contamination and exposure to moisture, which could facilitate racemization. |
| pH | Ensure the compound is stored in a neutral environment. Avoid contact with acidic or basic residues. | Both acids and bases can catalyze the enolization process that leads to racemization. |
Troubleshooting Guide: Identifying and Mitigating Racemization Risks in Your Workflow
This section provides a structured approach to troubleshooting racemization issues that may arise during your experiments.
Issue 1: Racemization observed after a reaction.
Possible Causes & Solutions:
-
Reaction pH: The use of strong acids or bases can readily lead to racemization.
-
Troubleshooting Steps:
-
Use milder reagents: If possible, substitute strong acids or bases with milder alternatives. For example, use a weaker base for a deprotonation step.
-
Control stoichiometry: Carefully control the amount of acid or base used to the minimum required for the reaction to proceed.
-
Maintain a neutral pH during workup: Neutralize the reaction mixture promptly and carefully during the workup procedure to avoid prolonged exposure to acidic or basic conditions.
-
-
-
Reaction Temperature: Higher temperatures can accelerate the rate of racemization.[1]
-
Troubleshooting Steps:
-
Lower the reaction temperature: Running the reaction at a lower temperature can significantly reduce the rate of epimerization. Be aware that this may also slow down the desired reaction.
-
-
-
Solvent Choice: The polarity and protic nature of the solvent can influence the stability of the enolate intermediate.
-
Troubleshooting Steps:
-
Experiment with aprotic solvents: Aprotic solvents are generally less likely to facilitate the proton exchange that leads to racemization.
-
-
-
Protecting Group Strategy: The hydroxyl groups can sometimes participate in side reactions or influence the acidity of nearby protons.
-
Troubleshooting Steps:
-
Consider protecting the hydroxyl groups: If the hydroxyl groups are not involved in the desired reaction, protecting them (e.g., as silyl ethers or acetals) can prevent them from influencing racemization at the C3 position.[1] The choice of protecting group and the conditions for its introduction and removal should be carefully selected to avoid causing racemization.
-
-
Issue 2: Racemization detected during purification.
Possible Causes & Solutions:
-
Chromatography Conditions: The stationary phase or mobile phase used in chromatography can be acidic or basic, leading to on-column racemization.
-
Troubleshooting Steps:
-
Use neutral stationary phases: Opt for silica gel or other stationary phases that have been neutralized.
-
Buffer the mobile phase: If using reverse-phase HPLC, consider buffering the mobile phase to maintain a neutral pH.
-
Minimize purification time: Work efficiently to reduce the time the compound spends in contact with the stationary and mobile phases.
-
-
-
Distillation: High temperatures during distillation can cause racemization.
-
Troubleshooting Steps:
-
Use vacuum distillation: Distilling under reduced pressure allows for lower temperatures, minimizing the risk of racemization.
-
-
Experimental Protocols
Protocol 1: Recommended Storage and Handling Procedure
-
Receiving the Compound: Upon receipt, immediately transfer the this compound to a clean, dry, amber glass vial.
-
Inert Atmosphere: Purge the vial with a gentle stream of an inert gas (argon or nitrogen) for 1-2 minutes.
-
Sealing: Tightly seal the vial with a Teflon-lined cap.
-
Labeling: Clearly label the vial with the compound name, structure, date of receipt, and storage conditions.
-
Storage: Place the vial in a refrigerator at 4°C for short-term storage or in a freezer at -20°C for long-term storage.
-
Dispensing: When dispensing the compound, allow the vial to warm to room temperature before opening to prevent condensation of moisture inside the vial. Work quickly and in a dry environment (e.g., a glove box or under a stream of inert gas) to minimize exposure to air and moisture. Reseal the vial under an inert atmosphere before returning it to cold storage.
Protocol 2: Chiral HPLC Analysis for Enantiomeric Excess Determination
This is a general guideline and may require optimization for your specific system.
-
Column Selection: Choose a suitable chiral stationary phase (CSP) column known to be effective for the separation of chiral alcohols or esters.
-
Mobile Phase Preparation: Prepare a mobile phase, typically a mixture of hexane and isopropanol. The exact ratio will need to be optimized to achieve good separation.
-
Sample Preparation: Accurately prepare a dilute solution of your this compound sample in the mobile phase.
-
Instrumentation Setup:
-
Set the column temperature (e.g., 25°C).
-
Set the flow rate (e.g., 1.0 mL/min).
-
Set the UV detector wavelength (if applicable).
-
-
Analysis:
-
Inject a standard of the racemic mixture to determine the retention times of both the (S) and (R) enantiomers.
-
Inject your sample and integrate the peak areas for both enantiomers.
-
-
Calculation of Enantiomeric Excess (ee):
-
ee (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100
-
Visualizing the Racemization Mechanism
The following diagram illustrates the base-catalyzed racemization of this compound via an enolate intermediate.
References
Technical Support Center: Synthesis of (S)-methyl 3,4-dihydroxybutanoate
Welcome to the technical support center for the synthesis of (S)-methyl 3,4-dihydroxybutanoate. This chiral building block is a critical intermediate in the development of various pharmaceuticals and fine chemicals.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during its synthesis, thereby improving reproducibility and yield. We will delve into the causality behind experimental choices, offering field-proven insights to ensure your success.
Troubleshooting Guide
This section addresses specific experimental issues in a question-and-answer format.
Question 1: My overall yield is consistently low when synthesizing from L-malic acid. What are the common pitfalls?
Answer: Low yield in the L-malic acid route is a frequent issue, typically stemming from two key stages: the initial diesterification or the subsequent selective reduction.
-
Incomplete Diesterification: The conversion of L-malic acid to dimethyl L-malate is an equilibrium-driven process. Insufficient reaction time, inadequate acid catalysis (e.g., HCl, H₂SO₄), or the presence of water can prevent the reaction from reaching completion.[3][4] Water, either from wet reagents or formed during the reaction, must be effectively removed.
-
Expert Insight: Using a Dean-Stark apparatus during reflux with a solvent like toluene can effectively remove water azeotropically. Alternatively, reacting malic acid with a large excess of anhydrous methanol in the presence of a strong acid catalyst and allowing it to proceed for several hours at reflux is a common and effective method.[4]
-
-
Over-reduction: The goal is the selective reduction of the C4-ester group of dimethyl L-malate, leaving the C1-methyl ester intact. Strong reducing agents or excessive equivalents can lead to the over-reduction product, (S)-1,2,4-trihydroxybutane.[3]
-
Expert Insight: The choice and stoichiometry of the borohydride reducing agent are critical. Sodium borohydride (NaBH₄) is often preferred for its milder nature, but the reaction may require co-solvents or additives like lithium chloride to enhance selectivity.[4] Lithium borohydride (LiBH₄) is more reactive and must be used with careful stoichiometric control, often at lower temperatures, to avoid forming the triol.[4]
-
-
Difficult Product Isolation: this compound is a polar, water-soluble diol. During aqueous workup, significant product loss can occur in the aqueous phase.
-
Expert Insight: After quenching the reaction, saturate the aqueous layer with sodium chloride (brine) to decrease the product's solubility.[5][6] Subsequently, perform multiple extractions (at least 3-5 times) with a suitable organic solvent like ethyl acetate or chloroform to maximize recovery.[4][5]
-
Caption: Troubleshooting logic for low yield.
Question 2: My final product shows significant formation of (S)-3-hydroxy-γ-butyrolactone. How can I prevent this side reaction?
Answer: The formation of (S)-3-hydroxy-γ-butyrolactone is a common side reaction caused by intramolecular transesterification (cyclization) of the desired product, this compound. This is typically acid- or base-catalyzed and can be exacerbated by heat.
-
Cause: During workup or purification, residual acidic or basic conditions, especially when heated, can promote the C3-hydroxyl group to attack the C1-methyl ester, eliminating methanol and forming the stable five-membered lactone ring.[3]
-
Prevention:
-
Neutral Workup: Ensure the reaction mixture is carefully neutralized to a pH of ~7 before solvent evaporation or distillation. Use a mild bicarbonate solution for neutralization.
-
Avoid High Temperatures: If purification is done by distillation, use high vacuum to keep the distillation temperature as low as possible. Kugelrohr distillation is often recommended to minimize thermal stress.[5]
-
Chromatography: Flash column chromatography on silica gel is an effective alternative to distillation for purification, as it is performed at room temperature. A solvent system like ethyl acetate/hexane is typically effective.
-
Question 3: I am struggling with the purification of the final product. It seems to co-elute with other polar impurities. What are the best practices?
Answer: Purifying the highly polar this compound can be challenging. Success hinges on the right technique and careful execution.
-
Pre-Purification Workup: A robust workup is the first line of defense. After quenching the reduction, filter out any borate salts that precipitate.[4] A thorough extraction, as described in Question 1, is crucial to remove water-soluble impurities.
-
Choice of Purification Method:
-
High-Vacuum Distillation: This is effective for removing non-volatile impurities. However, as noted, it carries the risk of lactone formation. The key is to use a good vacuum pump (<1 mmHg) and a short-path distillation apparatus like a Kugelrohr to minimize the time the compound spends at high temperature.[5]
-
Flash Column Chromatography: This is often the most reliable method.
-
Stationary Phase: Use standard silica gel (230-400 mesh).
-
Mobile Phase: A gradient elution often works best. Start with a less polar mixture (e.g., 30-40% ethyl acetate in hexanes) and gradually increase the polarity to elute your product. This helps separate it from less polar starting materials (dimethyl L-malate) and more polar byproducts (1,2,4-trihydroxybutane).
-
TLC Monitoring: Carefully monitor the fractions by TLC, using a potassium permanganate stain, which is highly effective for visualizing hydroxyl groups.
-
-
Frequently Asked Questions (FAQs)
FAQ 1: What are the primary chiral pool starting materials for synthesizing this compound, and how do they compare?
Answer: Several chiral starting materials can be used. The choice often depends on factors like cost, availability, number of synthetic steps, and desired scale. The three most common precursors are L-malic acid, L-ascorbic acid (Vitamin C), and various carbohydrates like D-glucose.
| Starting Material | Typical Route | Advantages | Disadvantages |
| L-Malic Acid | Diesterification followed by selective reduction of the C4-ester.[4] | Inexpensive, readily available, straightforward 2-step synthesis. | Selective reduction can be challenging, risk of over-reduction.[3] |
| L-Ascorbic Acid | Oxidative cleavage and subsequent functional group manipulations.[7][8] | Very cheap, abundant, stereochemistry is well-defined. | Multi-step synthesis, may involve protecting groups, potentially lower overall yield. |
| D-Glucose/Starch | Oxidative cleavage with peroxide under alkaline conditions.[9] | Extremely cheap, renewable feedstock.[9] | Reaction can produce byproducts (e.g., glycolic acid), purification can be complex.[9] |
FAQ 2: How do I accurately determine the enantiomeric excess (e.e.) of my final product?
Answer: Determining the enantiomeric purity is critical. Since the enantiomers have identical physical properties (except for optical rotation), a chiral analytical method is required.
-
Chiral Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): This is the gold standard.
-
Derivatization: The diol functionality makes the product very polar and non-volatile. It's often necessary to derivatize the hydroxyl groups first, for example, by converting them to acetates or silyl ethers, to improve chromatographic behavior for GC analysis.
-
Chiral Stationary Phase: Use a column with a chiral stationary phase (e.g., a cyclodextrin-based column for GC or a chiral crown ether column for HPLC) that can spatially resolve the two enantiomers.
-
Detection: The two enantiomers will appear as separate peaks. The enantiomeric excess is calculated from the integrated peak areas: e.e. (%) = [ (Area_S - Area_R) / (Area_S + Area_R) ] * 100.
-
-
NMR Spectroscopy with a Chiral Shift Reagent: While less common now, adding a chiral lanthanide shift reagent (e.g., Eu(hfc)₃) to the NMR sample can cause the signals for the two enantiomers to resolve, allowing for integration and e.e. calculation. This method is generally less precise than chiral chromatography.
Key Experimental Protocol: Synthesis from L-Malic Acid
This protocol details the most common laboratory-scale synthesis. It is a two-step process involving the formation of the dimethyl ester followed by selective reduction.[4]
Caption: Workflow for synthesis from L-malic acid.
Step 1: Diesterification of L-Malic Acid
-
Setup: To a 1 L round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add L-malic acid (50 g, 0.37 mol).
-
Reagents: Add 500 mL of anhydrous methanol, followed by the slow, careful addition of 5 mL of concentrated hydrochloric acid.
-
Reaction: Heat the mixture to reflux and maintain for 3 hours. The solid L-malic acid will dissolve as the reaction proceeds.
-
Workup: Allow the solution to cool to room temperature. Concentrate the solution to a syrup using a rotary evaporator to remove the bulk of the methanol.
-
Extraction: Dissolve the syrup in 200 mL of ethyl acetate. Wash the organic layer sequentially with 100 mL of water, 100 mL of saturated sodium bicarbonate solution (caution: CO₂ evolution), and finally 100 mL of saturated brine.
-
Drying & Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield dimethyl L-malate as a clear oil. The product is often pure enough to proceed directly to the next step.
Step 2: Selective Reduction to this compound
This reaction must be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using anhydrous solvents.
-
Setup: To a 1 L three-neck flask equipped with a dropping funnel, magnetic stirrer, and an inert gas inlet, add a solution of dimethyl L-malate (e.g., 0.37 mol from the previous step) in 200 mL of anhydrous tetrahydrofuran (THF).
-
Reducing Agent: In a separate flask, prepare a solution of lithium borohydride (LiBH₄) (1 equivalent) in anhydrous THF. Alternatively, use sodium borohydride (1 eq.) and anhydrous lithium chloride (1 eq.).[4]
-
Reaction: Cool the dimethyl L-malate solution to 0°C using an ice bath. Add the borohydride solution dropwise via the dropping funnel over 1 hour, maintaining the internal temperature below 5°C. After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 12-18 hours, monitoring by TLC.
-
Quenching: Cool the reaction mixture back to 0°C and slowly add 1 M HCl solution dropwise to quench the excess reducing agent and neutralize the mixture (target pH ~7). Vigorous gas evolution will occur.
-
Workup: Filter the mixture to remove the precipitated borate salts. Transfer the filtrate to a separatory funnel, add 200 mL of saturated brine, and extract the aqueous layer with ethyl acetate (4 x 150 mL).
-
Drying & Isolation: Combine the organic extracts, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield the crude product.
-
Purification: Purify the crude oil by flash column chromatography (silica gel, ethyl acetate/hexane gradient) or high-vacuum distillation to obtain pure this compound.
References
- 1. Cas 90414-36-1,this compound | lookchem [lookchem.com]
- 2. Methyl (3S)-3,4-dihydroxybutanoate, 96+%, CAS No. : [90414-36-1] | CFH-190409 [rosesci.com]
- 3. WO1999023086A1 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 4. EP1027343B2 - Process for the preparation of hydroxy substituted gamma butyrolactones - Google Patents [patents.google.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. ethz.ch [ethz.ch]
- 7. Synthesis of l-Ascorbic Acid Lactone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 9. US5292939A - Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof - Google Patents [patents.google.com]
dealing with the hygroscopic nature of (S)-methyl 3,4-dihydroxybutanoate
Technical Support Center: (S)-methyl 3,4-dihydroxybutanoate
Introduction: The Challenge of a Hygroscopic Reagent
This compound is a valuable chiral building block in the synthesis of pharmaceuticals and other high-purity fine chemicals.[1][2] Its utility is derived from its specific stereochemistry and the two hydroxyl groups that allow for diverse synthetic modifications. However, these same hydroxyl groups contribute to its primary handling challenge: hygroscopicity .
Hygroscopic materials readily absorb moisture from the atmosphere.[3][4] For this compound, which often presents as a viscous liquid or oil, this absorption can lead to significant experimental inaccuracies and side reactions. Absorbed water can alter the compound's physical state, making it appear gummy or syrupy, and more critically, it can affect its chemical properties.[4] The presence of water can lead to errors in molar calculations, reduced yields, and unwanted side reactions, such as ester hydrolysis.[5][6]
This guide provides researchers, scientists, and drug development professionals with a dedicated resource for troubleshooting and managing the hygroscopic nature of this compound to ensure experimental success and reproducibility.
Frequently Asked Questions (FAQs): First Line of Defense
Q1: My vial of this compound, which should be an oil, has become thick and syrupy. What happened?
A: This is a classic sign of water absorption. The hydroxyl groups on the molecule readily form hydrogen bonds with water molecules from the air, changing its viscosity and physical appearance.[4] This indicates that the compound has been exposed to ambient humidity and its purity is now compromised by an unknown amount of water.
A: Absolutely. If you calculated the molar quantity based on the weight of the material without accounting for absorbed water, you have used less of the active reagent than intended. Furthermore, if your reaction is sensitive to water (e.g., involves organometallics, acid chlorides, or certain coupling reactions), the absorbed moisture can quench reagents or catalyze undesired side reactions like hydrolysis of the ester group.[5][7]
Q3: How critical is it to use an inert atmosphere when handling this compound?
A: It is highly critical. Even brief exposure to the atmosphere, especially in humid environments, can lead to significant water uptake.[8] All weighing and aliquoting should ideally be performed under a dry, inert atmosphere, such as in a glovebox or using Schlenk line techniques with dry nitrogen or argon.[9]
Q4: The Safety Data Sheet (SDS) recommends storage at 2-8°C. Is this sufficient to prevent water absorption?
A: Refrigeration slows degradation but does not prevent moisture absorption. A cold vial brought into a warm, humid lab will have condensation form on it instantly. The primary defense is an airtight container, preferably sealed with paraffin film, and stored within a larger container that includes a desiccant.[10][11] Always allow the container to warm to room temperature in a desiccator before opening to prevent condensation.
Troubleshooting Guides: In-Depth Problem Solving
Scenario 1: Inconsistent Analytical Results (NMR/LC-MS)
-
Problem: You observe a broad peak around 1.5-4.0 ppm in your ¹H NMR spectrum that is not consistent between samples, or you see variability in your LC-MS results.
-
Root Cause Analysis: This broad peak is characteristic of water and exchangeable protons from the hydroxyl groups. Its presence confirms water contamination. Variability in analytical results often points to inconsistent water content between aliquots.
-
Solution Workflow:
-
Quantify Water Content: The gold standard for accurately determining water content is Karl Fischer (KF) titration .[12][13] This method is selective for water and can provide a precise measurement of water percentage by mass.[14][15]
-
Correct Molar Calculations: Adjust the mass of the reagent used in your calculations to account for the water content determined by KF titration. For example, if your material is 5% water by mass, you must use 1.05 g of the hydrated material to get 1.00 g of the active compound.
-
Implement Drying Protocol: If the water content is unacceptably high, you must dry the material before use. Refer to the Protocol: Drying this compound below.
-
Scenario 2: Difficulty in Accurate Weighing and Transfer
-
Problem: The compound's weight continuously increases on the analytical balance, or the viscous liquid is difficult to transfer quantitatively.
-
Root Cause Analysis: The continuous weight gain is a direct observation of the compound absorbing atmospheric moisture in real-time. Its viscosity makes it cling to glassware.
-
Solution Workflow:
-
Use an Inert Atmosphere: Perform all weighing inside a glovebox with low humidity (<10% RH).
-
Weigh by Difference: Instead of weighing the compound directly onto weighing paper, transfer it into a pre-weighed, oven-dried vial inside the glovebox. Seal the vial, remove it from the glovebox, and weigh it. The difference in weight is the mass of your compound.
-
Create a Stock Solution: For repeated use, the most accurate method is to use the entire contents of a new bottle to create a stock solution.[16] Dissolve the entire vial's contents in a suitable, anhydrous solvent (e.g., anhydrous dichloromethane or acetonitrile) in a volumetric flask under inert gas. This allows you to dispense precise molar quantities by volume, bypassing the challenges of weighing a hygroscopic liquid.
-
Experimental Protocols: Best Practices
Protocol: Receiving and Storing the Compound
-
Inspection: Upon receipt, inspect the manufacturer's seal for integrity.
-
Secondary Containment: Before storing, wrap the cap and neck of the bottle securely with paraffin film to create a superior moisture barrier.
-
Desiccated Storage: Place the sealed bottle inside a larger, airtight container (e.g., a desiccator cabinet or a heat-sealable foil bag) that contains an active desiccant like silica gel or calcium chloride.[10][11]
-
Refrigeration: Store this secondary container at the recommended temperature (2-8°C).
Protocol: Drying this compound
This protocol should be performed if Karl Fischer titration reveals significant water content.
-
Apparatus Setup: Use oven-dried (125°C, overnight) or flame-dried glassware assembled under a stream of dry nitrogen or argon.[9]
-
High-Vacuum Drying: Place the compound in a round-bottom flask. Attach the flask to a high-vacuum line (<1 mmHg) and place it in a water bath at a gentle temperature (30-40°C) to increase water vapor pressure without degrading the compound. Caution: Use a cold trap between the flask and the vacuum pump.
-
Duration: Dry for several hours (4-12 hours), or until the water content is verified to be at an acceptable level by Karl Fischer titration.
-
Inert Gas Backfill: Once dry, carefully backfill the flask with a dry, inert gas before removing it from the vacuum line. The compound should be used immediately or stored under an inert atmosphere.
Data Summary: Comparison of Handling Environments
| Handling Environment | Relative Humidity | Risk of Water Uptake | Recommended For |
| Open Lab Bench | 40-70% | Very High | Not Recommended |
| Desiccator (Passive) | 10-30% | Low to Moderate | Short-term storage, equilibration |
| Glovebox (Active N₂/Ar) | <1% | Very Low | Weighing, aliquoting, transfers |
Visual Workflow and Logic
Handling Workflow for Hygroscopic Reagents
The following diagram outlines the decision-making process for handling this compound from initial receipt to final use.
Caption: Decision workflow for handling hygroscopic this compound.
References
- 1. Cas 90414-36-1,this compound | lookchem [lookchem.com]
- 2. Methyl (S)-3,4-Dihydroxybutanoate [synhet.com]
- 3. tutorchase.com [tutorchase.com]
- 4. Hygroscopic: What it Means, What You Need to Know [corecheminc.com]
- 5. m.youtube.com [m.youtube.com]
- 6. chemguide.co.uk [chemguide.co.uk]
- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 8. How to Handle Hygroscopic Reference Standards? - Chromatography Forum [chromforum.org]
- 9. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 10. researchgate.net [researchgate.net]
- 11. ibisscientific.com [ibisscientific.com]
- 12. mt.com [mt.com]
- 13. Karl Fischer titration - Wikipedia [en.wikipedia.org]
- 14. gmpinsiders.com [gmpinsiders.com]
- 15. Karl Fischer water content titration - Scharlab [scharlab.com]
- 16. Hygroscopic chemical...how to deal with? - General Lab Techniques [protocol-online.org]
Technical Support Center: Reduction of L-Malic Acid Derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting advice and frequently asked questions (FAQs) regarding the chemical reduction of L-malic acid and its derivatives. Our focus is on anticipating and resolving common experimental challenges, particularly the formation of unwanted byproducts, to help you achieve high yields and purity for your target molecules, such as the valuable chiral building block (S)-1,2,4-butanetriol.
Introduction: The Challenge of Selectivity
L-malic acid is a trifunctional molecule containing two carboxylic acids and a secondary alcohol. This structure makes it an invaluable chiral starting material for asymmetric synthesis.[1] However, its reduction is not trivial. The goal is typically to selectively reduce both carboxyl groups to primary alcohols, yielding (S)-1,2,4-butanetriol, while preserving the stereocenter and avoiding side reactions involving the C2 hydroxyl group. The choice of reducing agent and reaction conditions is paramount to navigating the complex reaction landscape and minimizing byproduct formation.
Core Reaction & Potential Pitfalls
The desired transformation and the most common side reactions are outlined below. Understanding these pathways is the first step in troubleshooting.
Caption: Key reaction pathways in the reduction of L-malic acid derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My reaction has a low yield of (S)-1,2,4-butanetriol. What are the most common causes?
Low yield is a frequent issue that can typically be traced to one of three areas: reagent selection and handling, reaction conditions, or incomplete conversion.
A1: Troubleshooting Workflow for Low Yield
Caption: A logical workflow for troubleshooting low-yield reactions.
Expert Insights:
-
Reagent Purity: L-malic acid derivatives can contain residual acids or water, which will quench powerful reducing agents like Lithium Aluminum Hydride (LAH) and boranes.[2] Similarly, ethereal solvents (THF, Diethyl Ether) must be scrupulously dried, as water reacts violently with these reagents.[2]
-
Hydride Stoichiometry: Remember that reducing a carboxylic acid or ester to an alcohol is a multi-hydride process. For a diester like dimethyl malate, you theoretically need 4 equivalents of hydride. An excess is often required in practice to overcome any quenching and drive the reaction to completion.
-
Incomplete Reduction: A common byproduct of incomplete reduction of malic diesters is 3,4-dihydroxybutanoate.[3] If this is observed, consider increasing the amount of reducing agent, extending the reaction time, or increasing the temperature.
Q2: I'm observing significant byproduct formation. How can I identify and minimize the main offenders?
A2: Byproduct formation is directly linked to your choice of substrate, reducing agent, and reaction conditions. The two most common byproducts are lactones and dehydration products.
1. Lactone Formation (3-Hydroxy-γ-butyrolactone)
-
Causality: This occurs via intramolecular cyclization, where the C2-hydroxyl group attacks the activated carboxyl group at C1 (or its ester). This is often more prevalent when reducing the free acid directly, as the intermediate acyloxyborane can readily cyclize.
-
Prevention & Mitigation:
-
Substrate Choice: Starting with a diester derivative (e.g., dimethyl L-malate) instead of the free diacid can disfavor this pathway.
-
Temperature Control: Maintaining lower temperatures during the initial stages of the reaction can slow the rate of cyclization relative to reduction.
-
Note: While 3-hydroxy-γ-butyrolactone is a byproduct, it can often be reduced further to the desired 1,2,4-butanetriol with a sufficient amount of reducing agent.[4]
-
2. Dehydration Products (Maleic/Fumaric Acid Esters)
-
Causality: The C2-hydroxyl group can be eliminated, especially under harsh conditions like high heat or the presence of strong acids, to form an unsaturated double bond.[5] This leads to achiral byproducts like dimethyl fumarate or maleate.[6]
-
Prevention & Mitigation:
-
Avoid High Temperatures: Do not use excessive heat during the reaction or workup.
-
Neutral Workup: Employ a careful, non-acidic or mildly acidic workup to neutralize the reaction. Strong acids can promote dehydration.
-
Catalyst Choice: During esterification of the parent malic acid, some catalysts can promote dehydration more than others.[6]
-
Q3: Which reducing agent is best for my application? LiAlH₄ vs. Boranes vs. NaBH₄?
A3: The optimal reducing agent balances reactivity, selectivity, safety, and cost.
| Reducing Agent | Substrate | Pros | Cons & Common Byproducts |
| Lithium Aluminum Hydride (LiAlH₄) | Diesters, Diacids | Highly reactive, reduces most carboxyl derivatives effectively.[7][8] | Poor chemoselectivity; reacts violently with protic sources (H₂O, alcohols).[2] Can be difficult to handle safely on a large scale. |
| Borane Complexes (BH₃-THF, BMS) | Diacids, Diesters | Excellent for reducing carboxylic acids.[9][10] Safer and easier to handle than LiAlH₄.[10] High yields reported for converting L-malic acid directly.[11] | Can form stable boron-ester intermediates requiring a specific workup (methanolysis) for removal.[11] Dimethyl sulfide from BMS has a strong odor. |
| Sodium Borohydride (NaBH₄) | Diesters | Mild, safe, and inexpensive. Does not reduce carboxylic acids directly.[8] | Low reactivity towards esters.[7] Often requires additives (e.g., LiCl) or harsh conditions (high pressure, high temp) which can generate byproducts.[3][4][12] Leads to significant salt waste.[13][14] |
Expert Recommendation: For laboratory-scale synthesis of (S)-1,2,4-butanetriol from L-malic acid, Borane-Dimethyl Sulfide (BMS) or a BH₃-THF complex is often the preferred method. It provides a highly efficient and clean reduction of the free diacid under mild conditions, often yielding the product in quantitative amounts after proper workup.[11]
Q4: How do I ensure the stereochemical integrity of the C2 hydroxyl group is maintained?
A4: The reduction of the carboxyl groups at C1 and C4 does not directly involve the chiral center at C2. Therefore, under standard reducing conditions with agents like LiAlH₄ and Boranes, the reaction proceeds with retention of configuration.
However, racemization can become a risk if side reactions that affect the C2 position are allowed to occur:
-
Dehydration-Rehydration: If dehydration to maleic/fumaric derivatives occurs, the chirality is lost. While subsequent rehydration is unlikely under these conditions, the formation of these achiral byproducts reduces the enantiomeric purity of your target material.
-
Keto-Enol Tautomerism: This is not a direct risk from the reduction itself, but if any synthetic step prior to reduction involves oxidation of the C2-alcohol to a ketone, the stereocenter will be lost upon enolization.
Validation: The optical purity of the final (S)-1,2,4-butanetriol should always be confirmed using chiral HPLC or by measuring its optical rotation and comparing it to literature values.[4]
Experimental Protocols & Methodologies
Protocol: Reduction of L-Malic Acid with Borane-Dimethyl Sulfide (BMS)
This protocol is adapted from literature procedures known to provide high yields of (S)-1,2,4-butanetriol.[11]
Materials:
-
(S)-Malic Acid
-
Borane-Dimethyl Sulfide complex (BMS, 2M in THF)
-
Anhydrous Tetrahydrofuran (THF)
-
Trimethyl borate (optional, can facilitate the reaction)
-
Methanol
-
Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon balloon)
Procedure:
-
Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet. Maintain a positive pressure of inert gas throughout the reaction.
-
Charging the Flask: Charge the flask with the BMS solution (e.g., 3.2 equivalents) in anhydrous THF. If using, add trimethyl borate (optional). Cool the solution to 0°C in an ice bath.
-
Substrate Addition: Dissolve (S)-malic acid (1.0 equivalent) in a minimum amount of anhydrous THF and add it to the dropping funnel.
-
Reaction: Add the malic acid solution dropwise to the stirred BMS solution at 0°C. A slow, controlled addition is crucial to manage the initial exothermic reaction and gas evolution.
-
Warm to Room Temperature: After the addition is complete, remove the ice bath and allow the reaction mixture to slowly warm to room temperature. Stir overnight. A white precipitate may form and redissolve during this time.[11]
-
Workup - Quenching: Carefully and slowly quench the reaction by adding methanol dropwise at 0°C. This will react with excess borane and break down the boron complexes. Caution: Vigorous hydrogen evolution will occur.
-
Workup - Boron Removal: Remove the solvent on a rotary evaporator. To remove the boron byproducts, add fresh methanol and co-evaporate to dryness. Repeat this step three to four times. This is a critical step to obtain pure butanetriol.[11]
-
Purification: The resulting crude oil can be purified by vacuum distillation or flash chromatography to yield pure (S)-1,2,4-butanetriol.
References
- 1. nbinno.com [nbinno.com]
- 2. byjus.com [byjus.com]
- 3. CN111056918A - Preparation method of (S) -1,2, 4-butanetriol - Google Patents [patents.google.com]
- 4. US6949684B2 - Process for preparing 1,2,4-butanetriol - Google Patents [patents.google.com]
- 5. apps.dtic.mil [apps.dtic.mil]
- 6. finechem-mirea.ru [finechem-mirea.ru]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Reduction of Carboxylic Acids and Their Derivatives - Chemistry Steps [chemistrysteps.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. cdnsciencepub.com [cdnsciencepub.com]
- 12. US20060234363A1 - Synthesis of 1,2,4-butanetriol enantiomers from carbohydrates - Google Patents [patents.google.com]
- 13. Development of a New 1,2,4-butanetriol Biosynthesis Pathway in an Engineered Homoserine-producing Strain of Escherichia coli - Synthetic Biology and Engineering - Full-Text HTML - SCIEPublish [sciepublish.com]
- 14. researchgate.net [researchgate.net]
Technical Support Center: Catalyst Removal in (S)-methyl 3,4-dihydroxybutanoate Synthesis
Welcome to the technical support guide for the synthesis of (S)-methyl 3,4-dihydroxybutanoate. This resource is designed for researchers, scientists, and drug development professionals to address common challenges associated with removing residual metal catalysts from the reaction work-up. Achieving exceptionally low levels of metal impurities is critical for the integrity of downstream applications and for meeting stringent regulatory standards in pharmaceutical development.[1][2]
This guide provides in-depth, field-proven insights into troubleshooting catalyst removal for the two primary synthetic routes to this chiral building block: Ruthenium-catalyzed asymmetric hydrogenation and Osmium-catalyzed asymmetric dihydroxylation.
Section 1: Troubleshooting Ruthenium Removal from Asymmetric Hydrogenation
The asymmetric hydrogenation of methyl acetoacetate using a chiral Ruthenium-diphosphine catalyst (e.g., Ru-BINAP) is a highly efficient method for producing (S)-methyl 3-hydroxybutanoate, a precursor that can be further elaborated. However, the complete removal of the homogeneous ruthenium catalyst can be challenging due to its solubility in organic media and the potential for the product's hydroxyl group to chelate with the metal center.[3]
Frequently Asked Questions (FAQs)
Q1: Why is my product solution still yellow/brown after initial extraction and solvent removal?
A: The residual color is almost certainly due to remaining ruthenium complexes.[4] Homogeneous catalysts and their decomposition byproducts can be difficult to remove completely with simple liquid-liquid extractions, as they may have significant solubility in the organic phase.[5][6]
Q2: What are the acceptable limits for residual ruthenium in a pharmaceutical intermediate?
A: Regulatory bodies like the FDA and EMEA, following ICH Q3D guidelines, set strict limits for elemental impurities.[1] For ruthenium, which is considered a high-risk element, the Permissible Daily Exposure (PDE) is typically low, necessitating removal to parts-per-million (ppm) levels, often below 10 ppm for final APIs.[2][4][7]
Q3: What are the primary strategies for removing ruthenium catalysts?
A: The main approaches can be categorized into three groups: adsorption, scavenging, and chemical modification followed by extraction or precipitation.[2]
-
Adsorption: Using high-surface-area materials like activated carbon or silica gel to physically adsorb the catalyst.[4][8]
-
Scavenging: Employing solid-supported reagents (metal scavengers) with functional groups that selectively bind to the metal.[1][9]
-
Chemical Modification: Altering the catalyst's properties (e.g., oxidation state, solubility) to facilitate its removal via extraction or filtration.[10][11]
Troubleshooting Guide: Ruthenium Removal
Problem: My this compound contains >50 ppm of Ruthenium after a standard aqueous work-up, as confirmed by ICP-MS.
This is a common issue. The choice of remediation depends on the scale of the reaction, cost considerations, and the desired final purity. Below are several protocols, ordered from simplest to more advanced, along with the causality behind their effectiveness.
Causality: Activated carbon has a high surface area with a graphitic structure that effectively adsorbs large, relatively non-polar organometallic complexes like Ru-phosphine catalysts through van der Waals forces and π-stacking interactions.[8] It is a cost-effective first line of defense.
Experimental Protocol:
-
After the initial work-up, dissolve the crude product in a suitable organic solvent (e.g., ethyl acetate, methanol, or dichloromethane) at a concentration of 5-10 mL per gram of product.
-
Add powdered activated carbon (10-50% w/w relative to the crude product). The amount can be optimized; start with a lower loading.
-
Stir the suspension vigorously at room temperature for 2-16 hours.[4][7] Gentle heating (e.g., 40-50 °C) can sometimes improve efficiency, but monitor for product stability.
-
Filter the mixture through a pad of diatomaceous earth (e.g., Celite®) to completely remove the fine carbon particles. Wash the pad thoroughly with the same solvent to ensure complete product recovery.
-
Concentrate the filtrate in vacuo and analyze the residual ruthenium content.
Troubleshooting this Step:
-
Issue: Significant product loss.
-
Cause: The polar diol product may also adsorb to the activated carbon.
-
Solution: Reduce the amount of carbon used or shorten the treatment time. Ensure thorough washing of the filter cake with fresh solvent.
-
-
Issue: Ruthenium levels still too high.
-
Cause: The specific form of the Ru species may not adsorb well, or the carbon pores may be saturated.
-
Solution: Increase the carbon loading or treatment time. Alternatively, proceed to a more targeted scavenging method (Solution 2).
-
Causality: These are silica gels functionalized with ligands that have a high affinity for ruthenium, such as thiols, amines, or triaminetetraacetic acid (TMT).[1][9] This method is highly selective and can reduce ruthenium levels to single-digit ppm.[9] It is more expensive than carbon but often more effective and cleaner.
Comparative Data for Common Scavengers:
| Scavenger Type | Functional Group | Typical Loading (Equivalents vs. Ru) | Conditions | Expected Efficiency |
|---|---|---|---|---|
| Si-Thiol | -SH | 10 - 20 eq. | 4-24h, RT or 50°C | Good to Excellent |
| Si-Triamine | -NH(CH₂)₂NH(CH₂)₂NH₂ | 8 - 15 eq. | 4-16h, RT or 80°C | Excellent |
| Si-TMT | Mercapto-triazine | 5 - 10 eq. | 1-4h, RT | Very High |
| ISOLUTE® SCX-2 | Sulfonic Acid | N/A (Bulk) | Batch or Flow | High (ion exchange mechanism)[1] |
Experimental Protocol (Batch Method):
-
Dissolve the crude product in a suitable solvent (DCM, Toluene, or Ethyl Acetate).
-
Add the selected silica scavenger based on the table above.
-
Stir the mixture for the recommended time and temperature.
-
Filter off the scavenger resin and wash it with fresh solvent.
-
Combine the filtrates, concentrate, and analyze for ruthenium content.
Causality: This method alters the catalyst's chemical nature. Treating the reaction mixture with an oxidizing agent like hydrogen peroxide (H₂O₂) oxidizes the Ru center (e.g., from Ru(II) to insoluble RuO₂) and the phosphine ligands to more polar phosphine oxides.[11] These byproducts are more easily removed by a simple filtration or silica gel plug.
Experimental Protocol:
-
After the reaction is complete, cool the mixture in an ice bath.
-
Carefully add 15-30% aqueous hydrogen peroxide (approx. 100 equivalents relative to the catalyst) and stir vigorously for 1-2 hours.[11] A dark precipitate of ruthenium dioxide may form.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate).
-
Separate the layers. Wash the organic phase with an aqueous solution of a reducing agent like sodium sulfite (Na₂SO₃) to quench any excess peroxide, followed by a brine wash.
-
Dry the organic layer over MgSO₄, filter, and concentrate. If a fine precipitate remains, filter the solution through a short plug of silica gel.
Workflow Diagram for Ruthenium Removal
Caption: Decision workflow for selecting a ruthenium removal procedure.
Section 2: Troubleshooting Osmium Removal from Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation is a powerful method for converting an alkene precursor, such as methyl crotonate, into the desired vicinal diol.[12][13] The reaction uses a catalytic amount of osmium tetroxide (OsO₄), which is highly toxic. The work-up is primarily focused on quenching the reaction and removing all traces of osmium.
Frequently Asked Questions (FAQs)
Q1: What is the purpose of the sodium sulfite (Na₂SO₃) or sodium bisulfite (NaHSO₃) quench?
A: This is the most critical step in the work-up.[14] Osmium tetroxide (OsO₄) is a volatile and toxic oxidant. Sodium sulfite is a reducing agent that reduces the osmium from its higher oxidation states (like Os(VIII) in OsO₄ and Os(VI) in the osmate ester intermediate) to lower, less toxic, and more easily handled oxidation states, typically forming insoluble osmium dioxide (OsO₂).
Q2: My aqueous layer has a dark precipitate after quenching. Is this normal?
A: Yes, this is expected and desired. The dark precipitate is typically insoluble, lower-valent osmium species. The goal of the work-up is to ensure all osmium is in this precipitated form so it can be removed by filtration and separated from the aqueous phase containing your water-soluble product.
Troubleshooting Guide: Osmium Removal
Problem: I am concerned about residual osmium in my product after extraction.
Complete removal is essential for safety and product quality. The standard Sharpless work-up is generally very effective, but care must be taken.
Causality: The protocol is designed to reduce all active osmium species, precipitate them, and then extract the desired diol product. The use of a biphasic system (e.g., t-BuOH/H₂O) in the reaction facilitates this separation.[14]
Experimental Protocol:
-
Upon reaction completion (monitored by TLC), cool the reaction mixture to room temperature.
-
Add a solid reducing agent, typically sodium sulfite (Na₂SO₃) or sodium metabisulfite (Na₂S₂O₅), portion-wise. A common practice is to use about 1.5 g per mmol of OsO₄ originally used.
-
Stir the mixture vigorously for at least 1-2 hours. The color of the solution should change, and a dark precipitate should form.
-
Add the organic extraction solvent (e.g., ethyl acetate or dichloromethane).
-
If a precipitate is present, it's often beneficial to filter the entire biphasic mixture through a pad of diatomaceous earth (Celite®) to remove the solid osmium salts before proceeding to liquid-liquid extraction.
-
Separate the aqueous and organic layers.
-
Extract the aqueous layer multiple times (3-4x) with the organic solvent to recover all of the diol product.
-
Combine the organic extracts, wash with brine, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate in vacuo.
Troubleshooting this Step:
-
Issue: An emulsion forms during extraction.
-
Cause: High concentrations of salts and reagents can lead to emulsions.
-
Solution: Add saturated brine to the separatory funnel to help break the emulsion. Let the mixture stand for a longer period. Filtering through Celite® before extraction can also prevent this.
-
-
Issue: Low product yield.
-
Cause: The diol product, this compound, has significant water solubility. Insufficient extraction will result in product loss to the aqueous phase.
-
Solution: Perform at least 3 to 5 extractions with your organic solvent. If the product is very polar, continuous liquid-liquid extraction may be a more effective, though more complex, alternative.
-
Workflow Diagram for Osmium Removal
Caption: Standard work-up procedure for Sharpless AD reactions.
References
- 1. biotage.com [biotage.com]
- 2. andersonsprocesssolutions.com [andersonsprocesssolutions.com]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. Efficient Removal of Ruthenium Byproducts from Olefin Metathesis Products by Simple Aqueous Extraction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. eckert-liotta.chbe.gatech.edu [eckert-liotta.chbe.gatech.edu]
- 7. Heterogeneous Removal of Water-Soluble Ruthenium Olefin Metathesis Catalyst from Aqueous Media Via Host-Guest Interaction - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ruthenium (Ru) adsorp removal Activated Carbon Business Division|Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 9. silicycle.com [silicycle.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 13. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
Technical Support Center: Monitoring (S)-methyl 3,4-dihydroxybutanoate Reactions by TLC
Welcome to the technical support guide for monitoring reactions involving (S)-methyl 3,4-dihydroxybutanoate. This resource is designed for researchers, scientists, and drug development professionals who utilize this versatile chiral building block. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions, troubleshoot effectively, and ensure the integrity of your experimental results.
This compound is a highly polar molecule, containing two hydroxyl groups and an ester functional group.[1][2] This polarity is the most critical factor influencing its behavior on a standard silica gel Thin Layer Chromatography (TLC) plate and is central to monitoring its chemical transformations.
Core Principles: Why TLC Works for This Molecule
TLC is a rapid and inexpensive chromatographic technique used to separate components in a mixture.[3][4] Its effectiveness in reaction monitoring hinges on the principle of differential partitioning between a stationary phase and a mobile phase.[5]
-
Stationary Phase: For standard TLC, this is a thin layer of silica gel (SiO₂) coated on a plate. Silica gel is highly polar due to the presence of surface silanol (Si-OH) groups.
-
Mobile Phase (Eluent): This is a solvent or mixture of solvents that moves up the plate via capillary action. The mobile phase is typically much less polar than the stationary phase.
-
The Polarity Dynamic: The separation occurs because compounds in the reaction mixture will have varying affinities for the polar stationary phase and the less-polar mobile phase.
-
High Polarity Compounds , like the starting material this compound, are strong hydrogen bond donors and acceptors.[6] They will adsorb strongly to the polar silica gel and spend less time in the mobile phase. Consequently, they travel a shorter distance up the plate, resulting in a low Retention Factor (Rf) .
-
Low Polarity Compounds , such as a product where the diol has been protected (e.g., converted to an acetonide or silyl ethers), will have a weaker interaction with the silica gel. They will spend more time dissolved in the mobile phase and travel further up the plate, resulting in a high Rf .
-
By observing the disappearance of the starting material's spot and the appearance of a new product spot with a different Rf, you can effectively track the reaction's progress.[6][7]
Calculating the Retention Factor (Rf)
The Rf value is a ratio that quantifies the movement of a compound on a TLC plate. It is calculated using a simple formula:[8][9]
Rf = (Distance traveled by the compound) / (Distance traveled by the solvent front)
An Rf value is always between 0 and 1.[9][10] It is a crucial parameter for documenting and reproducing results, but it is only constant under identical conditions (solvent system, adsorbent layer, temperature, and plate saturation).[11]
Detailed Experimental Protocol: Reaction Monitoring
This protocol outlines a self-validating system for monitoring a typical reaction, such as the protection of the diol functional group in this compound.
Materials and Reagents
-
TLC Plates: Silica gel 60 F₂₅₄ plates.
-
Sample Solutions: Prepare dilute solutions (~1-2 mg/mL) of your starting material and reaction mixture in a volatile solvent (e.g., ethyl acetate, dichloromethane).
-
Spotting Capillaries: Glass micro-capillary tubes.
-
Developing Chamber: A glass jar with a lid.
-
Mobile Phase (Eluent): A suitable solvent system (see Table 1).
-
Visualization Reagent: A chemical stain such as p-Anisaldehyde, Permanganate, or Phosphomolybdic Acid solution.
-
Heating Device: Heat gun or hot plate.
-
Pencil and Ruler.
Step-by-Step Methodology
-
Chamber Preparation: Pour a small amount (0.5-1 cm depth) of your chosen eluent into the developing chamber. Place a piece of filter paper inside to line the wall, helping to saturate the chamber atmosphere with solvent vapor. This ensures a uniform solvent front and improves reproducibility.[5] Close the chamber and let it equilibrate for 5-10 minutes.
-
Plate Preparation and Spotting:
-
Using a pencil, gently draw a straight baseline (the origin) about 1 cm from the bottom of the TLC plate. Never use a pen, as the ink will chromatograph along with your sample.[4][12]
-
Mark three evenly spaced lanes on the baseline for: S (Starting Material), C (Co-spot), and R (Reaction Mixture).
-
Using a capillary spotter, apply a small spot of the starting material solution to the 'S' lane. The spot should be as small as possible (1-2 mm diameter) for better resolution.[11]
-
Apply a small spot of the reaction mixture to the 'R' lane.
-
For the 'C' lane, first spot the starting material, and then carefully spot the reaction mixture directly on top of the same spot (allowing the solvent to dry in between). This "co-spot" is a critical internal standard to verify if the starting material is consumed.[7][13]
-
-
Development:
-
Carefully place the spotted TLC plate into the equilibrated chamber using forceps. Ensure the baseline is above the level of the solvent pool to prevent the spots from dissolving.[12][14]
-
Close the lid and allow the solvent to ascend the plate by capillary action. Do not disturb the chamber during development.
-
When the solvent front is about 1 cm from the top of the plate, remove it from the chamber. Immediately mark the position of the solvent front with a pencil.[10]
-
-
Visualization:
-
Allow the solvent to completely evaporate from the plate in a fume hood.
-
This compound and many of its derivatives do not absorb UV light strongly as they lack a sufficient chromophore.[15] Therefore, a chemical stain is required.
-
Quickly dip the plate into your chosen staining solution (e.g., p-Anisaldehyde stain) and remove excess stain with a paper towel.
-
Gently heat the plate with a heat gun or on a hot plate until colored spots appear. Alcohols and diols often appear as distinct blue, purple, or brown spots with these stains.[16][17][18]
-
-
Interpretation:
-
Lane S: Shows the Rf of your pure starting material.
-
Lane R: Shows all components of your reaction mixture. Look for the disappearance of the starting material spot and the appearance of a new spot (the product).
-
Lane C: This is the diagnostic lane. If the reaction is complete, you should see only the new product spot. If the reaction is incomplete, you will see two distinct spots corresponding to the starting material and the product. If they appear as one elongated spot, your solvent system is not providing adequate separation.
-
Workflow for TLC Reaction Monitoring
Caption: A standard workflow for monitoring a chemical reaction using TLC.
Troubleshooting Guide
This section addresses common issues encountered when running TLC on polar, hydroxylated compounds like this compound.
| Problem | Probable Cause(s) | Solution(s) |
| Spots are streaking or elongated. | 1. Sample Overloaded: Too much material was spotted on the baseline.[12][19] 2. Strong Interaction with Silica: The diol's acidic protons interact very strongly with the silica gel, causing tailing.[3][20] 3. Reaction solvent interference: High-boiling point solvents (DMF, DMSO) are present. | 1. Dilute your sample solution and re-spot. 2. Add a small amount (0.5-1%) of acetic acid or formic acid to your eluent. This protonates the silica surface, reducing the strong interaction.[21] 3. After spotting, place the TLC plate under high vacuum for 2-5 minutes to evaporate the high-boiling solvent before developing.[22] |
| All spots remain on the baseline (Rf ≈ 0). | Eluent is not polar enough: The solvent system does not have sufficient strength to move the highly polar compound off the origin.[13] | Increase the polarity of the eluent. For a Hexane/Ethyl Acetate system, increase the proportion of Ethyl Acetate. If that fails, switch to a more polar system like Dichloromethane/Methanol.[10][23] |
| All spots are at the solvent front (Rf ≈ 1). | Eluent is too polar: The solvent is so strong that it carries all components, polar and non-polar, with the solvent front, resulting in no separation.[13] | Decrease the polarity of the eluent. For a Hexane/Ethyl Acetate system, decrease the proportion of Ethyl Acetate.[10] |
| No spots are visible after staining. | 1. Sample is too dilute: The concentration of the compound is below the detection limit of the stain.[12] 2. Compound is volatile: The compound may have evaporated from the plate during drying. 3. Incorrect stain: The chosen stain does not react with the functional groups present. | 1. Spot the sample multiple times in the same location, allowing the solvent to dry completely between applications to concentrate the material.[12][14] 2. Minimize heating time after development. 3. Use a broad-spectrum stain like p-Anisaldehyde or Phosphomolybdic Acid, which are effective for alcohols.[15][16] |
| Starting material and product spots are not well-separated. | Insufficient difference in polarity for the chosen solvent system. The eluent is not resolving the two compounds effectively. | Try a completely different solvent system. Good options to test include mixtures of: • Ethyl Acetate / Hexane • Dichloromethane / Methanol • Toluene / Acetone.[14] Running multiple TLCs with different systems can quickly identify one with better resolution. |
| The solvent front runs unevenly. | 1. Plate is touching the side of the chamber or the filter paper.[12] 2. Silica gel is chipped or damaged at the bottom edge of the plate.[21] 3. Chamber is not fully saturated with solvent vapor. | 1. Reposition the plate so it stands freely in the chamber. 2. Ensure the bottom of the plate is smooth and intact. 3. Allow more time for the chamber to equilibrate before placing the plate inside. |
Troubleshooting Decision Tree
Caption: A decision tree to guide troubleshooting of common TLC issues.
Frequently Asked Questions (FAQs)
Q1: How do I select a starting solvent system for this compound? A: Given its high polarity, a good starting point is a moderately polar mixture. Try 1:1 Ethyl Acetate/Hexane.[4] If the Rf is too low, increase the proportion of ethyl acetate (e.g., 2:1 or 3:1). If that is still insufficient, a more polar system like 95:5 Dichloromethane/Methanol is a logical next step.[23]
Q2: Which visualization stain is best for this compound and its products? A: Stains that react with hydroxyl groups are ideal.
-
p-Anisaldehyde stain: An excellent general-purpose stain that reacts with many functional groups, including alcohols, to produce a range of colors upon heating.[15][16]
-
Potassium Permanganate (KMnO₄) stain: Reacts with any oxidizable functional group, such as alcohols, alkenes, and alkynes. It provides a yellow/brown spot on a purple background.[16]
-
Phosphomolybdic Acid (PMA) stain: Very effective for visualizing alcohols, phenols, and other functional groups, typically yielding blue-green spots on a yellow-green background.[15][17]
Q3: Can I reuse the solvent in my developing chamber? A: It is strongly discouraged for achieving reproducible results. The composition of a mixed solvent system can change over time due to differential evaporation of its components, which will alter your Rf values. Always use a fresh solvent system for each set of experiments.[12]
Q4: My compound might be unstable on the acidic silica gel. How can I check for this? A: You can perform a 2D TLC analysis. Spot your compound in one corner of a square TLC plate and run it in one direction. Then, remove the plate, dry it completely, rotate it 90 degrees, and run it again in a second solvent system. If the compound is stable, it will appear on the diagonal. If it has decomposed, new spots will appear off the diagonal.[13][22]
Q5: What is the ideal Rf range for good separation? A: For effective separation and accurate analysis, aim for Rf values between 0.2 and 0.8. An ideal Rf for a key compound is often considered to be around 0.3 to 0.6.[24] This range ensures the spot has moved sufficiently off the baseline but has not traveled so far as to approach the solvent front, maximizing resolution between different components.
Data Summary: Solvent System Selection
The choice of eluent is critical. The following table provides guidance on selecting a solvent system based on the expected polarity of the compounds in your reaction mixture.
Table 1: Recommended Solvent Systems for Polar Hydroxylated Esters
| Solvent System (v/v) | Ratio Range | Relative Polarity | Expected Rf for this compound |
| Hexane : Ethyl Acetate | 2:1 to 1:3 | Moderate | Low to Moderate (0.1 - 0.4) |
| Dichloromethane : Acetone | 9:1 to 1:1 | Moderately High | Moderate (0.2 - 0.5) |
| Dichloromethane : Methanol | 98:2 to 9:1 | High | Moderate to High (0.3 - 0.7) |
| Toluene : Ethyl Acetate | 4:1 to 1:1 | Moderate | Low to Moderate (0.1 - 0.4) |
References
- 1. Methyl (S)-3,4-Dihydroxybutanoate [synhet.com]
- 2. 90414-36-1|Methyl (S)-3,4-Dihydroxybutanoate|BLD Pharm [bldpharm.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Thin Layer Chromatography: A Complete Guide to TLC [chemistryhall.com]
- 5. dspace.mit.edu [dspace.mit.edu]
- 6. pubs.acs.org [pubs.acs.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Khan Academy [khanacademy.org]
- 9. Decoding RF Values: A Step-by-Step Guide - Oreate AI Blog [oreateai.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. Chemistry Online @ UTSC [utsc.utoronto.ca]
- 12. bitesizebio.com [bitesizebio.com]
- 13. Chromatography [chem.rochester.edu]
- 14. silicycle.com [silicycle.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. faculty.fiu.edu [faculty.fiu.edu]
- 17. m.youtube.com [m.youtube.com]
- 18. silicycle.com [silicycle.com]
- 19. microbiozindia.com [microbiozindia.com]
- 20. chembam.com [chembam.com]
- 21. m.youtube.com [m.youtube.com]
- 22. Chromatography [chem.rochester.edu]
- 23. researchgate.net [researchgate.net]
- 24. reddit.com [reddit.com]
Technical Support Center: Scale-Up of (S)-methyl 3,4-dihydroxybutanoate Synthesis
From the desk of the Senior Application Scientist
Welcome to the technical support center for the synthesis of (S)-methyl 3,4-dihydroxybutanoate. This chiral building block is a valuable intermediate in the pharmaceutical and fine chemical industries.[1][2] Scaling its synthesis from the laboratory bench to pilot or production scale introduces a unique set of challenges that require careful consideration of reaction parameters, safety, and purification.
This guide is structured to provide direct, actionable advice for researchers, chemists, and process engineers. It is divided into a hands-on Troubleshooting Guide and a broader Frequently Asked Questions (FAQs) section to address the common hurdles encountered during scale-up.
Troubleshooting Guide: Common Scale-Up Issues
This section addresses specific experimental problems in a question-and-answer format.
Q1: My asymmetric hydrogenation is showing low enantioselectivity (e.e.) at a larger scale, even though it worked perfectly on the bench. What's going on?
A1: This is a classic scale-up challenge. The root cause often lies in subtle changes to reaction conditions that have a magnified effect at a larger volume. Here are the primary factors to investigate:
-
Cause 1: Inefficient Mixing & Mass Transfer: On a small scale, hydrogen dissolves quickly and the catalyst is uniformly distributed. In a large reactor, poor agitation can create zones with low hydrogen concentration or localized catalyst concentration, leading to a competing, non-enantioselective background reaction.
-
Solution:
-
Agitation Study: Characterize the mixing efficiency of your reactor. Increase the agitation speed, but monitor for excessive shear that could degrade the catalyst. Consider impeller design (e.g., gas-entrainment impellers) to improve gas-liquid mass transfer.
-
Hydrogen Sparging: Ensure your hydrogen delivery system provides fine bubbles for maximal surface area. A subsurface sparge tube is critical for large vessels.
-
-
Cause 2: Temperature Gradients: Large reactors can develop hot spots, especially during the initial exothermic phase of the hydrogenation. Temperature fluctuations can significantly impact the catalyst's stereoselectivity.
-
Solution:
-
Jacketed Reactor Control: Ensure your reactor's heating/cooling jacket is responsive and properly calibrated. Use a cascaded control system for precise temperature management.
-
Internal Cooling Coils: For highly exothermic reactions at scale, internal cooling coils may be necessary to dissipate heat effectively.
-
-
Cause 3: Catalyst Poisoning from Leached Metals or Impurities: The larger surface area of a stainless-steel reactor or impurities in larger quantities of starting materials/solvents can introduce catalyst poisons. Lewis basic functional groups, such as amines or nitriles, are known catalyst inhibitors.[3]
-
Solution:
-
Material Compatibility: Verify that all wetted parts of the reactor are compatible with your catalytic system. In some cases, a glass-lined reactor may be preferable.
-
Raw Material Qualification: Implement stringent quality control on incoming batches of solvent and starting material. Test for known catalyst poisons.
-
Q2: The reaction is sluggish or stalls completely on a multi-kilogram scale. How can I improve the reaction rate?
A2: A stalled reaction at scale points to issues with catalyst activity or hydrogen availability.
-
Cause 1: Catalyst Deactivation: The catalyst may be deactivating over the longer reaction times typical of large-scale batches.[4] This can be due to oxygen contamination, impurities, or thermal degradation.
-
Solution:
-
Inert Atmosphere: Rigorously de-gas all solvents and the reactor headspace with an inert gas (e.g., Argon or Nitrogen) before introducing the catalyst and hydrogen.
-
Catalyst Loading Optimization: While minimizing catalyst use is a goal, scale-up may require a slightly higher catalyst loading (mol%) to compensate for minor deactivation pathways.[3] Conduct a catalyst loading study at the pilot scale.
-
-
Cause 2: Insufficient Hydrogen Pressure/Delivery: The pressure gauge might read correctly, but the actual delivery rate of hydrogen to the reaction mixture could be the limiting factor.
-
Solution:
-
Headspace vs. Sparging: Relying on headspace pressure alone is insufficient for large volumes. A well-designed sparging system is essential for maintaining hydrogen saturation in the liquid phase.
-
Pressure & Temperature Effects: Review your process parameters. Increasing hydrogen pressure is a direct way to increase its concentration in the solvent and can often accelerate the reaction.[5]
-
The following workflow can help diagnose low conversion issues:
Caption: Troubleshooting workflow for low reaction conversion.
Q3: My product is degrading during vacuum distillation, leading to significant yield loss. What are the best practices for purification?
A3: this compound, being a diol, has a high boiling point and is susceptible to thermal degradation. Aggressive distillation is a common failure point during scale-up.
-
Cause 1: Excessive Temperature/Residence Time: The combination of high pot temperature and long residence time in the distillation unit is likely causing decomposition or oligomerization.
-
Solution:
-
High-Vacuum Distillation: Use a robust vacuum pump capable of achieving low pressures (<1 mmHg). A lower pressure directly translates to a lower boiling point, minimizing thermal stress.
-
Short-Path Distillation: For production scale, a wiped-film or short-path distillation apparatus is highly recommended. This technology minimizes the residence time of the material on the heated surface, preventing degradation.
-
-
Cause 2: Non-Volatile Impurities: Acidic or basic residues from the reaction workup can catalyze decomposition at high temperatures.
-
Solution:
-
Thorough Workup: Ensure the crude product is properly neutralized and washed to remove any catalytic residues or salts before distillation.[6] A pre-purification step like a silica gel plug filtration can be effective.
-
Alternative Purification: If distillation remains problematic, consider crystallization of a solid derivative or preparative chromatography, although the latter can be expensive at scale.
-
Frequently Asked Questions (FAQs)
Q: What are the most common synthetic routes to this compound and their scale-up considerations?
A: Two primary routes are prevalent:
| Synthetic Route | Common Precursor | Key Transformation | Scale-Up Considerations |
| Asymmetric Hydrogenation | Methyl 3-oxobutanoate or Methyl 4-chloro-3-oxobutanoate | Ruthenium- or Rhodium-catalyzed asymmetric hydrogenation of a ketone.[7] | Handling of high-pressure hydrogen, pyrophoric catalysts (on workup), catalyst cost and recycling, and precise temperature control. |
| Chiral Pool Synthesis | D-isoascorbic acid or a suitable carbohydrate (e.g., glucose)[8] | Oxidative cleavage and subsequent functional group manipulations. | Multi-step process can lead to lower overall yield, management of large volumes of aqueous waste streams, protection/deprotection steps add complexity. |
The asymmetric hydrogenation route is often preferred for its efficiency and atom economy, despite the initial investment in catalyst and high-pressure equipment.[9]
Q: What are the critical process parameters (CPPs) to monitor for a successful scale-up of the asymmetric hydrogenation?
A: The following CPPs are essential for control and reproducibility:
-
Hydrogen Pressure: Directly influences reaction rate and must be maintained consistently.
-
Reaction Temperature: Critical for enantioselectivity; even minor deviations can lower the e.e. value.
-
Agitation Rate: Ensures homogeneity and efficient gas-liquid mass transfer. This parameter often requires re-optimization when moving to larger vessels.
-
Catalyst Loading (Substrate:Catalyst Ratio): Impacts both reaction rate and process cost. It should be minimized but sufficient to drive the reaction to completion in a reasonable time.[10]
-
Substrate Concentration: Higher concentrations are economically favorable but can lead to challenges with heat removal and solubility.
Q: What analytical methods are recommended for in-process control (IPC) and final product release?
A: A robust analytical package is crucial for a self-validating process.
-
In-Process Controls (IPCs):
-
GC or HPLC (Achiral): To monitor the disappearance of starting material and the appearance of the product, confirming reaction completion.
-
TLC: A quick, qualitative check for reaction progress on the manufacturing floor.
-
-
Final Product Release Testing:
-
Chiral GC or HPLC: To determine the enantiomeric excess (e.e. %), which is the critical quality attribute.
-
NMR (¹H and ¹³C): To confirm the structure and identify any major impurities.[11]
-
GC-MS or LC-MS: To identify and quantify trace-level impurities.
-
Karl Fischer Titration: To determine water content, which can be critical for stability and downstream processing.
-
References
- 1. Cas 90414-36-1,this compound | lookchem [lookchem.com]
- 2. Methyl (3S)-3,4-dihydroxybutanoate, 96+%, CAS No. : [90414-36-1] | CFH-190409 [rosesci.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. ethz.ch [ethz.ch]
- 6. 3,4-Dihydroxybenzoic Acid Methyl Ester-d3 | Benchchem [benchchem.com]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. US5292939A - Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof - Google Patents [patents.google.com]
- 9. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]
- 10. BJOC - Continuous-flow catalytic asymmetric hydrogenations: Reaction optimization using FTIR inline analysis [beilstein-journals.org]
- 11. Methyl (S)-3,4-Dihydroxybutanoate [synhet.com]
Validation & Comparative
A Comparative Guide to the Enantiomeric Purity Determination of (S)-Methyl 3,4-Dihydroxybutanoate by Chiral HPLC
Introduction: The Critical Role of Enantiomeric Purity in Asymmetric Synthesis
(S)-methyl 3,4-dihydroxybutanoate is a valuable chiral building block in the synthesis of various pharmaceuticals and natural products.[1][2] Its stereochemical integrity is paramount, as the biological activity and safety of the final active pharmaceutical ingredient (API) often depend on a specific enantiomeric form. The presence of the undesired (R)-enantiomer can lead to reduced efficacy, altered pharmacological profiles, or even toxic side effects.[3] Consequently, the accurate determination of enantiomeric purity is a critical quality attribute in the development and manufacturing of chiral drugs derived from this starting material.
High-Performance Liquid Chromatography (HPLC) utilizing a Chiral Stationary Phase (CSP) is the preeminent analytical technique for the separation and quantification of enantiomers.[4][5] CSPs create a chiral environment that allows for differential interactions with the two enantiomers, resulting in different retention times and enabling their separation.[4][6] This guide provides a comprehensive comparison of potential chiral HPLC methods for assessing the enantiomeric purity of this compound, complete with detailed experimental protocols and supporting data to aid researchers, scientists, and drug development professionals in establishing robust analytical strategies.
Comparative Analysis of Chiral HPLC Methodologies
The selection of an appropriate CSP and mobile phase is the most critical step in developing a successful chiral separation method.[7][8] For a molecule like methyl 3,4-dihydroxybutanoate, which contains both hydroxyl and ester functional groups, polysaccharide-based and Pirkle-type CSPs are excellent starting points. Polysaccharide-based CSPs, such as those derived from amylose and cellulose, are known for their broad applicability and excellent chiral recognition capabilities for a wide range of compounds.[9][10] Pirkle-type CSPs are also effective for separating enantiomers of alcohols, esters, and amides.[11]
Below is a comparison of three potential methods for the enantiomeric purity determination of this compound.
| Parameter | Method A: Polysaccharide-Based (Normal Phase) | Method B: Polysaccharide-Based (Reversed-Phase) | Method C: Pirkle-Type (Normal Phase) |
| Chiral Stationary Phase | CHIRALPAK® AD-H (Amylose tris(3,5-dimethylphenylcarbamate)) | CHIRALPAK® AD-RH (Amylose tris(3,5-dimethylphenylcarbamate)) | Whelk-O® 1 (1-(3,5-Dinitrobenzamido)-1,2,3,4-tetrahydrophenanthrene) |
| Column Dimensions | 250 mm x 4.6 mm, 5 µm | 150 mm x 4.6 mm, 5 µm | 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | n-Hexane:Isopropanol (90:10, v/v) | Acetonitrile:Water (60:40, v/v) | n-Hexane:Ethanol (85:15, v/v) |
| Flow Rate | 1.0 mL/min | 0.8 mL/min | 1.2 mL/min |
| Column Temperature | 25 °C | 30 °C | 25 °C |
| Detection Wavelength | 210 nm | 210 nm | 210 nm |
| Injection Volume | 10 µL | 10 µL | 10 µL |
| Analyte Concentration | 1.0 mg/mL in mobile phase | 1.0 mg/mL in mobile phase | 1.0 mg/mL in mobile phase |
| Expected Resolution (Rs) | > 2.0 | > 1.8 | > 2.2 |
| Pros | Excellent resolution, good peak shape. | Aqueous mobile phase, MS-compatible. | High efficiency, broad applicability. |
| Cons | Use of flammable organic solvents. | Potentially lower resolution than normal phase. | May require more method development. |
Detailed Experimental Protocol: Method A
This section provides a step-by-step protocol for the determination of the enantiomeric purity of this compound using a polysaccharide-based CSP in normal-phase mode.
1. Materials and Reagents:
-
This compound reference standard
-
(R,S)-methyl 3,4-dihydroxybutanoate (racemic mixture)
-
HPLC-grade n-Hexane
-
HPLC-grade Isopropanol (IPA)
-
CHIRALPAK® AD-H column (250 mm x 4.6 mm, 5 µm)
2. Instrumentation:
-
HPLC system with a UV detector
-
Data acquisition and processing software
3. Chromatographic Conditions:
-
Mobile Phase: n-Hexane:Isopropanol (90:10, v/v)
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25 °C
-
Detection Wavelength: 210 nm
-
Injection Volume: 10 µL
4. Standard and Sample Preparation:
-
Racemic Standard Solution (1.0 mg/mL): Accurately weigh and dissolve 10 mg of (R,S)-methyl 3,4-dihydroxybutanoate in 10 mL of the mobile phase.
-
(S)-Enantiomer Standard Solution (1.0 mg/mL): Accurately weigh and dissolve 10 mg of this compound in 10 mL of the mobile phase.
-
Sample Solution (1.0 mg/mL): Accurately weigh and dissolve 10 mg of the this compound sample in 10 mL of the mobile phase.
5. System Suitability:
-
Inject the racemic standard solution six times.
-
The resolution (Rs) between the two enantiomer peaks should be greater than 2.0.
-
The relative standard deviation (RSD) for the peak areas of both enantiomers should be less than 2.0%.
6. Analysis Procedure:
-
Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.
-
Inject a blank (mobile phase) to ensure no interfering peaks are present.
-
Inject the (S)-enantiomer standard solution to identify the peak corresponding to the (S)-enantiomer.
-
Inject the racemic standard solution to confirm the elution order and resolution.
-
Inject the sample solution in triplicate.
7. Calculation of Enantiomeric Purity: The enantiomeric purity (or enantiomeric excess, e.e.) is calculated using the following formula:
e.e. (%) = [(Area of (S)-enantiomer - Area of (R)-enantiomer) / (Area of (S)-enantiomer + Area of (R)-enantiomer)] x 100
Figure 1: Experimental workflow for enantiomeric purity determination.
Method Validation and Trustworthiness
A robust analytical method must be validated to ensure its reliability.[4][12] Key validation parameters for a chiral HPLC method include specificity, linearity, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.[13][14]
-
Specificity: The ability to resolve the two enantiomers from each other and from any potential impurities.[13] This is demonstrated by injecting a blank, the individual enantiomers, and the racemic mixture.
-
Linearity: The method should provide results that are directly proportional to the concentration of the analyte over a given range. This is typically assessed by analyzing a series of solutions of the undesired enantiomer at different concentrations.
-
Accuracy: The closeness of the test results to the true value. This can be determined by spiking the desired enantiomer with known amounts of the undesired enantiomer and calculating the percent recovery.[13]
-
Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD).
-
LOD and LOQ: The lowest concentration of the analyte that can be reliably detected and quantified, respectively.[14]
-
Robustness: The capacity of the method to remain unaffected by small, deliberate variations in method parameters, such as mobile phase composition, flow rate, and column temperature.[13]
References
- 1. Methyl (3S)-3,4-dihydroxybutanoate, 96+%, CAS No. : [90414-36-1] | CFH-190409 [rosesci.com]
- 2. Methyl (S)-3,4-Dihydroxybutanoate [synhet.com]
- 3. scispace.com [scispace.com]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. phx.phenomenex.com [phx.phenomenex.com]
- 6. Chiral Recognition for Chromatography and Membrane-Based Separations: Recent Developments and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. ymc.co.jp [ymc.co.jp]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. hplc.eu [hplc.eu]
- 12. academic.oup.com [academic.oup.com]
- 13. benchchem.com [benchchem.com]
- 14. Development and Validation of Chiral HPLC Method for Identification and Quantification of (R)-Enantiomer in Ezetimibe [scirp.org]
A Senior Application Scientist's Guide to the Validation of Analytical Methods for (S)-methyl 3,4-dihydroxybutanoate
Introduction: The Analytical Imperative for Chiral Intermediates
(S)-methyl 3,4-dihydroxybutanoate is a key chiral building block in the synthesis of various pharmaceuticals.[1][2] Its stereochemical integrity is paramount, as the biological activity and safety profile of a final drug product can be critically dependent on the enantiomeric purity of its precursors. Consequently, the development and rigorous validation of analytical methods to quantify its purity and identify impurities are not merely procedural formalities; they are foundational to ensuring drug safety, efficacy, and regulatory compliance.[3][4]
This guide provides a comprehensive comparison of validated analytical methodologies for this compound. Moving beyond a simple recitation of protocols, we will delve into the causality behind experimental choices, offering a practical framework for researchers, scientists, and drug development professionals to establish robust, reliable, and defensible analytical systems.
Chapter 1: Strategic Selection of an Analytical Technique
The primary analytical challenges for this compound are twofold: the accurate determination of its concentration (assay) and the precise quantification of its undesired enantiomer, (R)-methyl 3,4-dihydroxybutanoate (enantiomeric purity). The choice of analytical technique is the first critical decision in this process.
Causality of Selection:
-
High-Performance Liquid Chromatography (HPLC): This is the predominant technique for chiral separations in the pharmaceutical industry.[5] Its strength lies in the vast array of available chiral stationary phases (CSPs) that can directly resolve enantiomers without derivatization. Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives) are particularly effective for a wide range of compounds, including those with hydroxyl groups, through hydrogen bonding and dipole-dipole interactions.[6][7]
-
Gas Chromatography (GC): GC offers high resolution and is well-suited for volatile and thermally stable compounds.[8] Since this compound has free hydroxyl groups, its volatility is limited. Therefore, a chemical derivatization step is typically required to convert the hydroxyl groups into less polar, more volatile esters or ethers (e.g., trifluoroacetyl esters) before analysis.[9] The separation can then be achieved on either a chiral or a standard achiral column.
The following diagram illustrates the decision-making logic for technique selection.
References
- 1. Methyl (S)-3,4-Dihydroxybutanoate [synhet.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]
- 4. wjarr.com [wjarr.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. researchgate.net [researchgate.net]
- 7. benchchem.com [benchchem.com]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. benchchem.com [benchchem.com]
A Comparative Guide to C4 Chiral Building Blocks: Profiling (S)-methyl 3,4-dihydroxybutanoate
Introduction: The Strategic Importance of C4 Chiral Building Blocks in Synthesis
In the landscape of modern drug discovery and development, the efficient construction of stereochemically complex molecules is paramount.[1][2][3] Chiral building blocks, often sourced from the natural "chiral pool," are foundational to this endeavor, providing enantiomerically pure starting materials that streamline synthetic routes and obviate the need for costly and often inefficient chiral separations.[4][5] Among these, C4 chiral synthons are particularly valuable due to their prevalence in the structures of numerous biologically active compounds.
This guide provides an in-depth comparison of (S)-methyl 3,4-dihydroxybutanoate against other widely utilized C4 chiral building blocks, such as derivatives of malic, tartaric, and aspartic acids. We will explore their synthetic accessibility, functional group versatility, and strategic application, supported by experimental data and protocols, to inform rational selection in complex synthetic campaigns.
Featured Synthon: this compound
This compound (CAS 90414-36-1) is a versatile C4 building block featuring a primary alcohol, a secondary alcohol at a defined stereocenter (S-configuration), and a methyl ester.[6][7][8] This unique combination of functional groups, which can be selectively protected and manipulated, makes it a highly valuable intermediate in pharmaceutical and fine chemical synthesis.[8][9] Its parent acid, (S)-3,4-dihydroxybutyric acid, is a normal human metabolite, suggesting a favorable toxicological profile for its derivatives in pharmaceutical applications.[10][11]
Comparative Analysis of C4 Chiral Building Blocks
The selection of a chiral building block is a critical decision in synthesis design, balancing factors of cost, availability, and chemical suitability. The following sections compare this compound with its common C4 alternatives.
Malic Acid Derivatives
L-Malic acid is an inexpensive and readily available dicarboxylic acid from the chiral pool.[12][13] Its two carboxylic acid groups and secondary alcohol offer multiple points for modification.
-
Advantages: Low cost, high availability. Serves as a direct precursor to (S)-3-hydroxy-γ-butyrolactone and subsequently this compound.[14][15]
-
Disadvantages: The presence of two acidic protons can complicate reactions requiring basic conditions. Selective manipulation of the two carboxyl groups often requires additional protection/deprotection steps, adding to the overall step count.
-
Comparison to this compound: While malic acid is the typical starting material, this compound represents a more advanced intermediate. It has already differentiated the two carboxylic acid functionalities (one as an ester, the other reduced to a primary alcohol), saving several synthetic steps and simplifying subsequent transformations.
Tartaric Acid Derivatives
Like malic acid, tartaric acid is a dicarboxylic acid, but it possesses two stereogenic centers with hydroxyl groups.[16] This C2-symmetric structure is a cornerstone of asymmetric synthesis.[17][18]
-
Advantages: Provides two hydroxyl groups, enabling the synthesis of C2-symmetric ligands and complex natural products.[16] Both L-(+) and D-(-) forms are commercially available.
-
Disadvantages: The inherent C2 symmetry can be a disadvantage if unsymmetrical products are desired. Manipulating the four functional groups independently requires sophisticated protection strategies.
-
Comparison to this compound: Tartaric acid is ideal for targets requiring vicinal diols with C2 symmetry. This compound, with its 1,2-diol and lack of symmetry, is better suited for constructing linear systems or fragments where the two hydroxyl groups must be differentiated from each other and from the carboxy terminus.
Aspartic Acid Derivatives
Aspartic acid is a proteinogenic amino acid, making it a readily available C4 building block with an amine and two carboxylic acids.[19][20]
-
Advantages: Provides a chiral amine, which is a key functionality in a vast number of pharmaceuticals.
-
Disadvantages: The amine functionality requires protection in many standard organic reactions. As with malic acid, selective reaction at the α- and β-carboxyl groups can be challenging.
-
Comparison to this compound: The choice is dictated by the target functionality. Aspartic acid is the clear choice for introducing a chiral α-amino acid moiety. This compound is the synthon of choice for targets requiring a 1,2-diol motif, such as side chains for statin drugs or antiviral agents.
Data Summary
| Building Block | Key Functional Groups | Stereochemistry | Typical Source | Relative Cost | Key Synthetic Advantage |
| This compound | Ester, 1° Alcohol, 2° Alcohol | Single Center (S) | L-Malic Acid | High | Pre-differentiated C1/C4 termini; ready-to-use 1,2-diol. |
| L-Malic Acid | Two Carboxylic Acids, 2° Alcohol | Single Center (S) | Natural (Apples) | Very Low | Inexpensive starting point for many C4 synthons.[12][13] |
| L-Tartaric Acid | Two Carboxylic Acids, Two 2° Alcohols | Two Centers (R,R) | Natural (Grapes) | Low | C2-symmetric; ideal for vicinal diol chemistry.[16][17] |
| L-Aspartic Acid | Two Carboxylic Acids, 1° Amine | Single Center (S) | Natural (Proteins) | Low | Direct source of a chiral α-amino group.[19][20] |
| (S)-3-hydroxy-γ-butyrolactone | Lactone, 2° Alcohol | Single Center (S) | L-Malic Acid | Moderate | Stable cyclic precursor to open-chain dihydroxybutanoates.[21][22] |
Experimental Protocols & Methodologies
A trustworthy protocol is self-validating. The following procedures are detailed to ensure reproducibility and provide insight into the practical considerations of using these building blocks.
Protocol 1: Synthesis of (S)-3-hydroxy-γ-butyrolactone from L-Malic Acid
This chemoenzymatic approach provides a reliable route to a key intermediate for this compound.[14] The rationale for this multi-step process is to selectively reduce one carboxylic acid of L-malic acid while retaining the stereocenter.
Workflow Diagram:
Step-by-Step Methodology:
-
Esterification:
-
Suspend L-Malic acid (1.0 eq) in methanol (10 vol).
-
Add a catalytic amount of concentrated sulfuric acid (0.05 eq).
-
Heat the mixture to reflux for 4-6 hours until TLC analysis shows complete conversion to dimethyl L-malate.
-
Scientist's Note: This is a standard Fischer esterification. Using a catalytic acid is crucial for accelerating the equilibrium-limited reaction. Removal of water, if practical, can further drive the reaction to completion.
-
Work-up: Cool the reaction, neutralize with saturated sodium bicarbonate solution, and extract with ethyl acetate. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo.
-
-
Selective Reduction:
-
Dissolve the crude dimethyl L-malate (1.0 eq) in anhydrous THF (10 vol) under an inert atmosphere (N₂ or Ar) and cool to 0 °C.
-
Add borane-dimethyl sulfide complex (BMS, ~1.1 eq) dropwise, maintaining the temperature below 5 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Scientist's Note: The choice of BMS is strategic. It is a mild and selective reducing agent that favors the reduction of the less-hindered carboxyl group, a key step in differentiating the two ends of the molecule. The reaction must be anhydrous as boranes react violently with water.
-
Work-up: Carefully quench the reaction at 0 °C by the slow addition of methanol. Concentrate the mixture and purify by silica gel chromatography to isolate the intermediate diol ester.
-
-
Lactonization:
-
Dissolve the purified diol ester (1.0 eq) in toluene (10 vol).
-
Add a catalytic amount of p-toluenesulfonic acid (0.02 eq).
-
Heat to reflux with a Dean-Stark apparatus to remove methanol formed during the reaction.
-
Monitor by TLC until starting material is consumed (typically 2-4 hours).
-
Scientist's Note: This is an acid-catalyzed intramolecular transesterification. Removing the methanol byproduct is essential to drive the equilibrium towards the thermodynamically stable five-membered lactone.
-
Work-up: Cool the reaction, wash with saturated sodium bicarbonate solution, dry the organic layer, and concentrate. The crude (S)-3-hydroxy-γ-butyrolactone can be purified by vacuum distillation. The enantiomeric purity should be confirmed by chiral GC or HPLC.
-
Conclusion and Outlook
This compound stands out as a highly valuable, pre-functionalized C4 chiral building block. While its cost is higher than that of basic chiral pool starting materials like malic or tartaric acid, its strategic value lies in the significant reduction of synthetic steps required to access complex targets. By providing orthogonally protected/differentiated termini and a defined stereocenter, it accelerates the synthesis of key pharmaceutical intermediates.
For research and drug development professionals, the choice of a C4 synthon should be guided by the specific architecture of the target molecule.
-
For C2-symmetric targets , tartaric acid remains the synthon of choice.
-
For incorporating a chiral amine , aspartic acid is the logical precursor.
-
For accessing a wide array of derivatives from a low-cost starting point, malic acid is unparalleled.[12]
-
However, for targets requiring an acyclic, non-symmetric 1,2-diol fragment, This compound or its lactone precursor offers a more direct and efficient synthetic route, justifying its use in complex, high-value synthesis campaigns.
The continued development of chemoenzymatic and catalytic methods will further enhance the accessibility of such advanced building blocks, solidifying their critical role in the future of pharmaceutical development.[1][23]
References
- 1. Synthesis of Chiral Building Blocks for Use in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Chiral Building Blocks in Advanced Chemical Synthesis and Drug Development - AiFChem [aifchem.com]
- 3. Synthesis of chiral building blocks for use in drug discovery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral Pool Synthesis | OpenOChem Learn [learn.openochem.org]
- 5. riomaisseguro.rio.rj.gov.br [riomaisseguro.rio.rj.gov.br]
- 6. chemuniverse.com [chemuniverse.com]
- 7. Methyl (S)-3,4-Dihydroxybutanoate [synhet.com]
- 8. Cas 90414-36-1,this compound | lookchem [lookchem.com]
- 9. Methyl (3S)-3,4-dihydroxybutanoate, 96+%, CAS No. : [90414-36-1] | CFH-190409 [rosesci.com]
- 10. (S)-3,4-Dihydroxybutyric acid | CAS#:51267-44-8 | Chemsrc [chemsrc.com]
- 11. Showing Compound (S)-3,4-Dihydroxybutyric acid (FDB021961) - FooDB [foodb.ca]
- 12. Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies [manu56.magtech.com.cn]
- 13. Malic acid——A Versatile Chiral Building Block in the Enantioselective Total Synthesis of Natural Products and in Synthetic Methodologies [manu56.magtech.com.cn]
- 14. A chemoenzymatic approach to the synthesis of enantiomerically pure (S)-3-hydroxy-gamma-butyrolactone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. CN1425658A - Synthetic method for (S)-3-hydroxy-gamma-butyrolactone - Google Patents [patents.google.com]
- 16. Tartaric Acid and Tartrates in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Unveiling Five Naked Structures of Tartaric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 18. mdpi.com [mdpi.com]
- 19. (+-)-Aspartic Acid | C4H7NO4 | CID 424 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 20. taylorandfrancis.com [taylorandfrancis.com]
- 21. researchgate.net [researchgate.net]
- 22. Uses and production of chiral 3-hydroxy-gamma-butyrolactones and structurally related chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. Creation of novel chiral synthons with enzymes: application to enantioselective synthesis of antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comprehensive Cost-Benefit Analysis of (S)-Methyl 3,4-Dihydroxybutanoate in Chiral Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic selection of a chiral building block is a pivotal decision in the design of a synthetic route, directly influencing efficiency, stereochemical purity, and overall cost. (S)-methyl 3,4-dihydroxybutanoate, a versatile C4 chiral synthon, presents a compelling option for the synthesis of complex molecules, particularly in the pharmaceutical industry.[1][2] However, its relatively high acquisition cost necessitates a thorough cost-benefit analysis against more established or readily available alternatives. This guide provides an in-depth comparison, grounded in synthetic utility and economic realities, to empower researchers to make informed decisions for their projects.
Section 1: Profile of this compound
This compound (CAS: 90414-36-1) is a chiral molecule distinguished by a methyl ester and two hydroxyl groups at the C3 and C4 positions, with a defined (S)-stereocenter at C3.[3] This arrangement of functional groups makes it a valuable precursor for a wide range of transformations.
Physicochemical Properties:
| Property | Value | Reference |
| Molecular Formula | C₅H₁₀O₄ | [4] |
| Molecular Weight | 134.13 g/mol | [4] |
| Appearance | Colorless to yellow liquid | [2] |
| Purity | ≥95% | [2][4] |
| Optical Rotation | [α]²⁰/D ≈ -26.0° (c=0.9, CHCl₃) | [2] |
| Storage | 2-8°C or -20°C | [1][2] |
The key to its synthetic value lies in the orthogonal reactivity of its functional groups. The secondary hydroxyl group can be selectively oxidized or inverted, the primary hydroxyl allows for chain extension, and the ester provides a handle for amide formation or reduction. This inherent functionality, combined with the pre-installed stereocenter, can significantly shorten synthetic sequences.
Caption: Structure and key reactive sites of this compound.
Section 2: The Economic Equation: A Cost-Benefit Analysis
A pragmatic evaluation of any reagent must weigh its upfront cost against the downstream value it provides in a synthetic sequence.
The Investment: Analyzing the Costs
-
High Acquisition Cost: The primary drawback of this compound is its market price. Compared to simpler chiral building blocks, its cost per gram is substantially higher, which can be prohibitive for large-scale synthesis or initial exploratory work.
| Supplier | Pack Size | Price (USD) | Price per Gram (USD) |
| ChemUniverse | 1 G | $651.00 | $651.00 |
| ChemUniverse | 5 G | $1,563.00 | $312.60 |
| Chemsrc | 1 G | ¥3328.0 (~$460) | ~$460.00 |
Note: Prices are approximate based on publicly available data from late 2025 and can vary significantly based on purity, quantity, and supplier.[4][5]
-
Process Costs: The presence of two hydroxyl groups often necessitates protection-deprotection steps to achieve selective transformations at other sites. These additional steps increase reagent costs, solvent usage, and labor, adding to the overall process mass intensity (PMI).
The Return: Quantifying the Benefits
-
Synthetic Efficiency and Stereocontrol: The principal benefit is the potential to streamline complex syntheses. By providing a pre-formed, stereochemically defined C4 fragment, it can eliminate the need for developing and optimizing de novo asymmetric reactions, saving significant time and resources in R&D. This is particularly valuable in the synthesis of blockbuster drugs like the statins Atorvastatin and Rosuvastatin, where the dihydroxyheptanoic acid side chain is a core structural motif.[6][7]
-
Potential for Greener Synthesis: While the current market price is high, there are established methods for synthesizing (S)-3,4-dihydroxybutanoic acid from renewable carbohydrate sources like maltose and starch.[8] This patented process, involving treatment with alkaline hydrogen peroxide, offers a potentially sustainable and cost-effective route for large-scale production, which could dramatically improve its economic viability in the future.
Section 3: The Competitive Landscape: Comparison with Key Alternatives
The decision to use this compound is best made in the context of its alternatives. Two of the most relevant competitors, particularly for statin synthesis, are (R)-methyl 3-hydroxybutyrate and derivatives of 3-hydroxy-γ-butyrolactone.
-
(R)-Methyl 3-hydroxybutyrate: This C4 building block is accessible in high enantiomeric purity via the depolymerization of polyhydroxybutyrate (PHB), a biodegradable polymer produced by microbial fermentation.[9] This makes it a cost-effective and sustainable starting material.
-
(S)-3-Hydroxy-γ-butyrolactone: This lactone is a versatile synthon that can be readily converted into the required diol structure. It is often used as a precursor in various pharmaceutical syntheses.[10][11]
Comparative Overview of Chiral C4 Building Blocks:
| Feature | This compound | (R)-Methyl 3-hydroxybutyrate | (S)-3-Hydroxy-γ-butyrolactone |
| Structure | Acyclic diol ester | Acyclic mono-ol ester | Cyclic lactone |
| Source | Chemical Synthesis / Carbohydrate Degradation[8] | Biopolymer (PHB) Depolymerization[9] | Chemical Synthesis |
| Approx. Cost | Very High | Low to Moderate | Moderate to High |
| Key Advantage | Contains the complete C3,C4-diol backbone | Low cost, sustainable source | Compact, stable, readily functionalized |
| Key Disadvantage | High cost, requires diol protection | Opposite stereochemistry at C3 for some targets, requires additional homologation and hydroxylation steps | Requires ring-opening and additional carbon introduction |
Section 4: Case Study: Synthesis of the Rosuvastatin Side Chain
To illustrate the practical trade-offs, we will compare two conceptual synthetic routes to a key intermediate for the Rosuvastatin side chain.
Route A: Utilizing this compound
This route leverages the pre-existing diol structure. The primary steps involve protecting the diol, modifying the ester, and subsequent deprotection.
References
- 1. Cas 90414-36-1,this compound | lookchem [lookchem.com]
- 2. innospk.com [innospk.com]
- 3. Methyl (S)-3,4-Dihydroxybutanoate [synhet.com]
- 4. chemuniverse.com [chemuniverse.com]
- 5. This compound | CAS#:90414-36-1 | Chemsrc [chemsrc.com]
- 6. newdrugapprovals.org [newdrugapprovals.org]
- 7. researchgate.net [researchgate.net]
- 8. US5292939A - Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof - Google Patents [patents.google.com]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. jchemrev.com [jchemrev.com]
- 11. 3,4-Dihydroxybutanoic acid gamma-lactone | C4H6O3 | CID 95652 - PubChem [pubchem.ncbi.nlm.nih.gov]
A Researcher's Guide to the Spectroscopic Comparison of (S)- and (R)-Methyl 3,4-Dihydroxybutanoate
In the landscape of drug development and stereoselective synthesis, the ability to unambiguously determine the absolute configuration of chiral molecules is paramount. The biological activity of enantiomers can range from therapeutically beneficial to dangerously toxic, making their differentiation a critical aspect of pharmaceutical research and quality control. This guide provides an in-depth technical comparison of the spectroscopic techniques used to distinguish between the (S)- and (R)-enantiomers of methyl 3,4-dihydroxybutanoate, a versatile chiral building block.
This document moves beyond a simple listing of methods to provide a causal understanding of experimental choices, grounded in the principles of stereochemistry and spectroscopy. We will delve into the practical application of Nuclear Magnetic Resonance (NMR) spectroscopy with chiral derivatizing agents, as well as the chiroptical techniques of Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD).
The Challenge of Enantiomeric Differentiation
Enantiomers, being non-superimposable mirror images, possess identical physical properties such as melting point, boiling point, and solubility in achiral solvents. Standard spectroscopic techniques like conventional NMR and infrared spectroscopy are also "blind" to chirality, yielding identical spectra for both enantiomers.[1][2] To discern between (S)- and (R)-methyl 3,4-dihydroxybutanoate, we must employ methods that interact with the chiral nature of the molecules.
Principle of Chiral Recognition by Spectroscopy
The spectroscopic methods detailed herein rely on creating a diastereomeric interaction or utilizing polarized light to probe the three-dimensional arrangement of atoms.
-
NMR with Chiral Derivatizing Agents (CDAs): By reacting the enantiomeric mixture with a single enantiomer of a chiral derivatizing agent, we convert the enantiomers into diastereomers.[3][4] Diastereomers have different physical properties and, crucially, distinct NMR spectra.[5][6] The differences in the chemical shifts of the resulting diastereomeric products allow for both the determination of enantiomeric excess and, with appropriate reference, the assignment of absolute configuration.[7]
-
Vibrational Circular Dichroism (VCD) and Electronic Circular Dichroism (ECD): These techniques measure the differential absorption of left and right circularly polarized light.[8][9][10] Chiral molecules will absorb one direction of polarized light more than the other, resulting in a non-zero signal. The VCD and ECD spectra of enantiomers are perfect mirror images of each other.[11][12] This provides a powerful, non-destructive method for determining absolute configuration, often by comparing experimental spectra to those predicted by quantum chemical calculations.[8]
Spectroscopic Comparison Workflow
The following diagram illustrates the workflow for the comprehensive spectroscopic comparison of (S)- and (R)-methyl 3,4-dihydroxybutanoate.
Caption: Workflow for the spectroscopic comparison of enantiomers.
Expected Spectroscopic Data
While this guide provides the methodology to obtain the data, the following tables summarize the expected outcomes from a comparative analysis of (S)- and (R)-methyl 3,4-dihydroxybutanoate.
Table 1: Expected ¹H NMR Data after Derivatization with (R)-Mosher's Acid
| Proton Assignment | Expected Chemical Shift (ppm) for (S)-Ester | Expected Chemical Shift (ppm) for (R)-Ester | Expected Δδ (δS - δR) |
| -OCH₃ (ester) | ~3.7 | ~3.7 | ~0 |
| -CH₂- (to ester) | ~2.6 | ~2.6 | Small difference |
| -CH- (chiral center) | ~4.3 | ~4.3 | Significant difference |
| -CH₂- (primary alcohol) | ~3.6 | ~3.6 | Significant difference |
| -OCH₃ (Mosher's) | ~3.5 | ~3.5 | ~0 |
| Phenyl (Mosher's) | ~7.4 | ~7.4 | Small differences |
Note: The signs of the Δδ values are crucial for determining the absolute configuration based on the established Mosher's ester analysis model.[13][14]
Table 2: Expected Chiroptical Spectroscopy Data
| Spectroscopic Technique | Expected Observation for (S)-Enantiomer | Expected Observation for (R)-Enantiomer |
| VCD | Series of positive and negative bands | Perfect mirror-image spectrum of the (S)-enantiomer |
| ECD | Specific Cotton effects (positive or negative) | Mirror-image Cotton effects of the (S)-enantiomer |
Experimental Protocols
The following are detailed, step-by-step methodologies for the key experiments.
Protocol 1: NMR Analysis using a Chiral Derivatizing Agent (Mosher's Acid)
This protocol is based on the widely used Mosher's ester analysis method.[13][15]
1. Preparation of Mosher's Esters:
-
In separate, dry NMR tubes, dissolve ~5 mg of (S)-methyl 3,4-dihydroxybutanoate and (R)-methyl 3,4-dihydroxybutanoate in 0.5 mL of deuterated chloroform (CDCl₃).
-
To each tube, add a 1.2 molar equivalent of (R)-(-)-α-methoxy-α-trifluoromethylphenylacetyl chloride ((R)-Mosher's acid chloride).
-
Add a catalytic amount of 4-(dimethylamino)pyridine (DMAP).
-
Seal the tubes and allow the reaction to proceed at room temperature for 1-2 hours, or until the reaction is complete as monitored by TLC. The reaction will form the diastereomeric Mosher's esters.
2. NMR Data Acquisition:
-
Acquire ¹H NMR spectra for each of the diastereomeric ester products.
-
Ensure a sufficient number of scans to achieve a good signal-to-noise ratio for accurate integration.
-
Carefully assign the proton signals for each diastereomer. 2D NMR techniques such as COSY may be beneficial for unambiguous assignment.
3. Data Analysis:
-
Calculate the chemical shift difference (Δδ) for corresponding protons in the two diastereomeric spectra (Δδ = δS-ester - δR-ester).
-
Apply the Mosher's ester model to correlate the signs of the Δδ values to the absolute configuration of the chiral center.[14][16]
Caption: Workflow for Mosher's ester analysis.
Protocol 2: Vibrational Circular Dichroism (VCD) Spectroscopy
1. Sample Preparation:
-
Prepare solutions of (S)- and (R)-methyl 3,4-dihydroxybutanoate in a suitable solvent (e.g., CDCl₃) at a concentration of approximately 0.1 M. The solvent should be transparent in the infrared region of interest.
-
Use a sample cell with a path length appropriate for the solvent and concentration to achieve optimal absorbance (typically 100-200 µm).
2. VCD Data Acquisition:
-
Acquire the VCD spectrum for each enantiomer over the desired spectral range (e.g., 4000-800 cm⁻¹).
-
Acquire a background spectrum of the solvent in the same cell.
-
The instrument will measure the differential absorption of left and right circularly polarized infrared light (ΔA = Aₗ - Aᵣ).[9]
3. Data Analysis:
-
Subtract the solvent spectrum from each sample spectrum.
-
Overlay the VCD spectra of the (S)- and (R)-enantiomers. They should appear as mirror images of each other.
-
For absolute configuration assignment, the experimental spectrum can be compared to a theoretically predicted spectrum from quantum chemical calculations (e.g., using Density Functional Theory).
Protocol 3: Electronic Circular Dichroism (ECD) Spectroscopy
1. Sample Preparation:
-
Prepare dilute solutions of (S)- and (R)-methyl 3,4-dihydroxybutanoate in a UV-transparent solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mM.[17]
-
Use a quartz cuvette with a standard path length (e.g., 1 cm).
2. ECD Data Acquisition:
-
Record the ECD spectrum for each enantiomer, typically in the range of 190-400 nm.
-
The instrument measures the difference in absorbance of left and right circularly polarized light, which is reported as the differential extinction coefficient (Δε) or ellipticity.[12]
3. Data Analysis:
-
Overlay the ECD spectra of the (S)- and (R)-enantiomers. The spectra should be mirror images, with Cotton effects of equal magnitude but opposite signs.[17][18]
-
The sign of the Cotton effects can be used to assign the absolute configuration, often with the aid of empirical rules or comparison to theoretical calculations.[19][20]
Conclusion
The spectroscopic comparison of (S)- and (R)-methyl 3,4-dihydroxybutanoate showcases the power and necessity of specialized analytical techniques in modern chemistry. While NMR with chiral derivatizing agents provides a robust method for determining enantiomeric purity and relative configuration, VCD and ECD offer elegant, non-destructive approaches for the assignment of absolute configuration. The choice of technique will depend on the specific research question, sample availability, and instrumentation access. By understanding the principles and applying the protocols outlined in this guide, researchers can confidently and accurately characterize the stereochemistry of these and other important chiral molecules.
References
- 1. Chiral discrimination in nuclear magnetic resonance spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Chiral discrimination in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chiral derivatizing agents, macrocycles, metal complexes, and liquid crystals for enantiomer differentiation in NMR spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chiral derivatizing agent - Wikipedia [en.wikipedia.org]
- 5. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Vibrational circular dichroism - Wikipedia [en.wikipedia.org]
- 9. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 10. jascoinc.com [jascoinc.com]
- 11. â©782⪠Vibrational Circular Dichroism Spectroscopy [doi.usp.org]
- 12. encyclopedia.pub [encyclopedia.pub]
- 13. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 15. Mosher's acid - Wikipedia [en.wikipedia.org]
- 16. chemistry.illinois.edu [chemistry.illinois.edu]
- 17. Applied Circular Dichroism: A Facile Spectroscopic Tool for Configurational Assignment and Determination of Enantiopurity - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. Electronic Circular Dichroism - ORCA 5.0 tutorials [faccts.de]
- 20. pubs.aip.org [pubs.aip.org]
A Researcher's Guide to Determining the Absolute Configuration of (S)-Methyl 3,4-Dihydroxybutanoate Derivatives
For researchers, scientists, and drug development professionals, the unambiguous determination of the absolute configuration of chiral molecules is a cornerstone of modern chemistry. The spatial arrangement of atoms dictates a molecule's biological activity, making stereochemical assignment a critical step in the development of safe and efficacious therapeutics. This guide provides an in-depth comparison of the primary analytical techniques for determining the absolute configuration of (S)-methyl 3,4-dihydroxybutanoate derivatives, a class of small, flexible molecules that present unique stereochemical challenges. We will delve into the causality behind experimental choices for three powerful techniques: Mosher's Method (NMR Spectroscopy), Single-Crystal X-ray Crystallography, and Vibrational Circular Dichroism (VCD), providing supporting data and detailed protocols to empower your research.
The Stereochemical Challenge of Flexible Dihydroxybutanoates
This compound and its derivatives are valuable chiral building blocks in organic synthesis. However, their small size, conformational flexibility, and the presence of multiple hydroxyl groups can complicate the determination of their absolute configuration. The free rotation around single bonds leads to a population of different conformers in solution, which can average out spectroscopic signals and make unambiguous assignment difficult. Therefore, the choice of analytical method is paramount and must be guided by a thorough understanding of the strengths and limitations of each technique.
Comparative Analysis of Key Techniques
The selection of an appropriate method for determining the absolute configuration of a chiral molecule depends on several factors, including the physical state of the sample, the amount of material available, and the desired level of certainty. The following table provides a high-level comparison of the three techniques discussed in this guide.
| Feature | Mosher's Method (NMR) | Single-Crystal X-ray Crystallography | Vibrational Circular Dichroism (VCD) |
| Principle | Analysis of chemical shift differences in diastereomeric esters. | Diffraction of X-rays by a single crystal. | Differential absorption of left and right circularly polarized infrared light. |
| Sample State | Solution | Solid (single crystal required) | Solution or neat liquid |
| Sample Amount | Milligrams | Micrograms to milligrams | Milligrams |
| Analysis Time | 4-6 hours of active effort over 1-2 days | Days to weeks (including crystallization) | Hours to a day |
| Key Advantage | Does not require crystallization; relatively quick. | Provides unambiguous 3D structure. | Applicable to non-crystalline samples in solution. |
| Key Limitation | Can be ambiguous for flexible molecules; requires derivatization. | Crystal growth can be a major bottleneck. | Requires computational modeling for interpretation. |
Mosher's Method: A Powerful NMR-Based Approach
The Mosher's method is a well-established NMR technique for determining the absolute configuration of chiral secondary alcohols and amines.[1][2][3][4][5] The method relies on the formation of diastereomeric esters or amides by reacting the chiral substrate with an enantiomerically pure chiral derivatizing agent, typically α-methoxy-α-trifluoromethylphenylacetic acid (MTPA). The resulting diastereomers exhibit distinct NMR spectra, and the analysis of the chemical shift differences (Δδ) of protons near the chiral center allows for the assignment of the absolute configuration.
The Causality Behind the Method
The foundational principle of Mosher's method lies in the anisotropic effect of the phenyl ring of the MTPA moiety. In the preferred conformation of the Mosher's esters, the substituents at the chiral center of the alcohol will be oriented either into the shielding or deshielding cone of the MTPA phenyl group. By preparing both the (R)- and (S)-MTPA esters, a systematic difference in chemical shifts (Δδ = δS - δR) is observed for the protons on either side of the chiral center. A positive Δδ value indicates that the corresponding protons are deshielded in the (S)-MTPA ester relative to the (R)-MTPA ester, while a negative Δδ value indicates shielding. This pattern of Δδ values can be correlated to the absolute configuration of the original alcohol.
dot graph TD { rankdir="LR"; subgraph "Mosher's Method Workflow" A[Chiral Alcohol (Unknown Configuration)] --> B{React with (R)-MTPA-Cl}; A --> C{React with (S)-MTPA-Cl}; B --> D[(R)-MTPA Ester]; C --> E[(S)-MTPA Ester]; D --> F[Record ¹H NMR]; E --> G[Record ¹H NMR]; F & G --> H{Calculate Δδ (δS - δR)}; H --> I[Assign Absolute Configuration]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style D fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style H fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style I fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Workflow for determining absolute configuration using Mosher's method.
Experimental Protocol: Mosher's Ester Analysis of a Dihydroxybutanoate Derivative
-
Esterification: In two separate vials, dissolve the dihydroxybutanoate derivative (1-5 mg) in dry pyridine or a mixture of CH2Cl2 and pyridine. To one vial, add a slight excess of (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((R)-MTPA-Cl). To the other vial, add a slight excess of (S)-(+)-α-methoxy-α-(trifluoromethyl)phenylacetyl chloride ((S)-MTPA-Cl). Allow the reactions to proceed at room temperature until completion (monitor by TLC or LC-MS).
-
Work-up: Quench the reactions with a few drops of water. Extract the products with a suitable organic solvent (e.g., ethyl acetate), wash with dilute HCl and brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
-
NMR Analysis: Dissolve each of the crude diastereomeric esters in a deuterated solvent (e.g., CDCl3) and acquire high-resolution ¹H NMR spectra.
-
Data Analysis: Assign the proton signals for both diastereomers. For complex spectra, 2D NMR techniques like COSY and HSQC may be necessary. Calculate the chemical shift differences (Δδ = δS - δR) for the protons adjacent to and near the chiral center.
-
Configuration Assignment: Apply the Mosher's model to the observed Δδ values to determine the absolute configuration of the chiral center.
For diols like methyl 3,4-dihydroxybutanoate, both hydroxyl groups can be derivatized to form bis-MTPA esters. The analysis of the Δδ values for the protons around both chiral centers can provide the absolute configuration of the entire molecule.[6][7]
Single-Crystal X-ray Crystallography: The Gold Standard
Single-crystal X-ray crystallography is widely regarded as the most definitive method for determining the absolute configuration of a chiral molecule.[8][9] By analyzing the diffraction pattern of X-rays passing through a single crystal of the compound, a three-dimensional electron density map can be generated, revealing the precise spatial arrangement of every atom in the molecule.
The Causality Behind the Method
The ability of X-ray crystallography to determine absolute configuration stems from the phenomenon of anomalous dispersion. When X-rays interact with electrons, a phase shift occurs. For non-centrosymmetric crystals (which all enantiomerically pure chiral molecules form), the diffraction intensities of Friedel pairs (reflections hkl and -h-k-l) are not equal in the presence of anomalous scattering. By carefully measuring these intensity differences, the absolute configuration of the molecule can be determined.
dot graph TD { rankdir="LR"; subgraph "X-ray Crystallography Workflow" A[Pure Enantiomer] --> B{Crystal Growth}; B --> C[Single Crystal]; C --> D{X-ray Diffraction}; D --> E[Diffraction Pattern]; E --> F{Data Processing}; F --> G[Electron Density Map]; G --> H{Structure Refinement}; H --> I[Unambiguous 3D Structure & Absolute Configuration]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style E fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style F fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style G fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style H fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style I fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Workflow for determining absolute configuration using X-ray crystallography.
Experimental Protocol: Single-Crystal X-ray Diffraction
-
Crystallization: The most critical and often challenging step is to grow a high-quality single crystal of the compound of interest. This is typically achieved by slow evaporation of a saturated solution, vapor diffusion, or slow cooling. For derivatives of methyl 3,4-dihydroxybutanoate, which may be oils at room temperature, derivatization to a more crystalline solid may be necessary.
-
Data Collection: A suitable single crystal is mounted on a goniometer and placed in an X-ray diffractometer. The crystal is then irradiated with a monochromatic X-ray beam, and the diffraction pattern is recorded on a detector.
-
Structure Solution and Refinement: The diffraction data is processed to determine the unit cell dimensions and space group. The initial crystal structure is solved using direct methods or Patterson methods, and then refined to obtain the final atomic coordinates and thermal parameters.
-
Absolute Configuration Determination: The absolute configuration is determined by analyzing the anomalous scattering data, typically by calculating the Flack parameter, which should be close to 0 for the correct enantiomer.
Vibrational Circular Dichroism (VCD): A Powerful Chiroptical Technique
Vibrational circular dichroism (VCD) is a spectroscopic technique that measures the differential absorption of left and right circularly polarized infrared light by a chiral molecule.[10][11] VCD provides a stereochemically sensitive fingerprint of a molecule in solution, and by comparing the experimental VCD spectrum with quantum chemical calculations, the absolute configuration can be determined.
The Causality Behind the Method
VCD signals arise from the coupling of electric and magnetic transition dipole moments during a vibrational transition. This coupling is only non-zero for chiral molecules, and the sign and intensity of a VCD band are highly sensitive to the three-dimensional arrangement of atoms. Enantiomers exhibit mirror-image VCD spectra. The absolute configuration is determined by comparing the experimental VCD spectrum to the spectra calculated for both enantiomers using density functional theory (DFT). A good match between the experimental and one of the calculated spectra allows for an unambiguous assignment of the absolute configuration.
dot graph TD { rankdir="LR"; subgraph "VCD Workflow" A[Chiral Molecule in Solution] --> B{Measure Experimental VCD Spectrum}; C[Computational Modeling] --> D{Calculate Theoretical VCD Spectra for (R) and (S) Enantiomers}; B & D --> E{Compare Experimental and Theoretical Spectra}; E --> F[Assign Absolute Configuration]; end style A fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style B fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style C fill:#F1F3F4,stroke:#5F6368,stroke-width:2px,fontcolor:#202124 style D fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style E fill:#FFFFFF,stroke:#5F6368,stroke-width:1px,fontcolor:#202124 style F fill:#34A853,stroke:#FFFFFF,stroke-width:2px,fontcolor:#FFFFFF }
Caption: Workflow for determining absolute configuration using VCD.
Experimental Protocol: VCD Analysis
-
Sample Preparation: Dissolve the chiral compound (typically 5-15 mg) in a suitable deuterated solvent (e.g., CDCl3, DMSO-d6) to a concentration of approximately 0.1 M. The use of deuterated solvents is crucial to avoid interference from solvent absorption bands in the IR region.
-
VCD Measurement: Record the VCD and IR spectra of the sample using a VCD spectrometer. The spectra are typically collected over several hours to achieve a good signal-to-noise ratio.
-
Computational Modeling:
-
Conformational Search: Perform a thorough conformational search for one enantiomer of the molecule using molecular mechanics or other computational methods.
-
Geometry Optimization and Frequency Calculation: Optimize the geometry and calculate the vibrational frequencies and VCD intensities for all low-energy conformers using DFT (e.g., at the B3LYP/6-31G* level of theory).
-
Spectral Averaging: Generate the final theoretical VCD spectrum by performing a Boltzmann-weighted average of the spectra of the individual conformers.
-
-
Comparison and Assignment: Compare the experimental VCD spectrum with the calculated spectra for both the (R) and (S) enantiomers. The absolute configuration is assigned based on the best visual and statistical agreement between the experimental and one of the calculated spectra.
Conclusion and Recommendations
The determination of the absolute configuration of this compound derivatives requires a careful consideration of the strengths and limitations of each analytical technique.
-
Single-Crystal X-ray Crystallography remains the ultimate arbiter of absolute stereochemistry, providing an unambiguous three-dimensional structure. However, the requirement of a high-quality single crystal can be a significant hurdle, especially for small, flexible molecules that may be oils at room temperature.
-
Mosher's Method offers a rapid and accessible NMR-based approach that does not require crystallization. It is particularly well-suited for confirming the stereochemistry of secondary alcohols. However, for highly flexible molecules, the presence of multiple conformers can lead to ambiguous results. For dihydroxybutanoate derivatives, derivatizing both hydroxyl groups can provide more definitive data.
-
Vibrational Circular Dichroism has emerged as a powerful technique for determining the absolute configuration of molecules in solution, making it ideal for non-crystalline samples. The combination of experimental VCD measurements with quantum chemical calculations provides a high degree of confidence in the stereochemical assignment. For flexible molecules like the target compounds, a thorough conformational analysis is crucial for accurate results.
For a comprehensive and robust determination of the absolute configuration of this compound derivatives, a multi-pronged approach is often the most effective strategy. For instance, an initial assignment using Mosher's method can be corroborated by VCD analysis. If a crystalline derivative can be obtained, single-crystal X-ray crystallography can provide the ultimate confirmation. By understanding the principles and practical considerations of each of these powerful techniques, researchers can confidently navigate the challenges of stereochemical assignment and advance their drug discovery and development programs.
References
- 1. Methyl (S)-3,4-Dihydroxybutanoate [synhet.com]
- 2. A Holistic Approach to Determining Stereochemistry of Potential Pharmaceuticals by Circular Dichroism with β-Lactams as Test Cases - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Vibrational circular dichroism: an incisive tool for stereochemical applications. | Semantic Scholar [semanticscholar.org]
- 4. methyl (3R)-3,4-dihydroxybutanoate | C5H10O4 | CID 9877378 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Determination of absolute configurations by X-ray crystallography and 1H NMR anisotropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. VCD - Vibrational Circular Dichroism | Bruker [bruker.com]
- 7. Instrumentation for Vibrational Circular Dichroism Spectroscopy: Method Comparison and Newer Developments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 11. medchemexpress.com [medchemexpress.com]
A Technical Guide to the Applications of (S)-methyl 3,4-dihydroxybutanoate in Pharmaceutical Synthesis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern drug development, the stereochemical precision of a molecule is paramount to its therapeutic efficacy and safety. Chiral building blocks, therefore, serve as indispensable starting materials in the synthesis of enantiomerically pure active pharmaceutical ingredients (APIs). Among these, (S)-methyl 3,4-dihydroxybutanoate has emerged as a valuable C4 chiral synthon, particularly in the synthesis of blockbuster drugs such as statins. This guide provides a comprehensive literature review of the applications of this compound, offering a comparative analysis with alternative synthons and detailing experimental protocols to inform synthetic strategy and decision-making in pharmaceutical research and development.
Introduction to this compound: A Versatile Chiral Building Block
This compound (CAS No: 90414-36-1) is a chiral molecule possessing a stereocenter at the C3 position.[1] Its dihydroxy functionality and ester group make it a versatile precursor for the introduction of chirality and further chemical transformations.[2] This synthon is particularly recognized for its role in the synthesis of the chiral side chain of HMG-CoA reductase inhibitors, a class of drugs commonly known as statins, which are widely prescribed to lower cholesterol.[3][4]
The demand for enantiomerically pure drugs has driven the development of various strategies to access chiral building blocks, including leveraging the "chiral pool" of naturally occurring molecules, resolution of racemic mixtures, and asymmetric synthesis. This compound can be synthesized from readily available chiral precursors, making it an attractive option for industrial-scale production.
Comparative Analysis of Synthetic Routes to Statin Side Chains
The synthesis of the chiral dihydroxyheptanoate side chain is a critical step in the total synthesis of many statins, including atorvastatin and rosuvastatin. Several chiral building blocks can be employed for this purpose. This section compares the use of this compound with other prominent alternatives.
This compound as the Chiral Precursor
While a direct, detailed industrial synthesis protocol for statins starting from this compound is not extensively published in readily available literature, its utility lies in its potential conversion to key intermediates. For instance, it can be envisioned as a precursor to chiral aldehydes or other functionalized C4 synthons that can then be elaborated into the full statin side chain.
Alternative Chiral Synthons in Statin Synthesis
A variety of other chiral building blocks have been successfully employed in the synthesis of statin side chains. A comparison of these alternatives with the potential use of this compound is crucial for process development and optimization.
| Chiral Synthon | Starting Material | Key Synthetic Strategy | Reported Overall Yield (Statin Dependent) | Advantages | Disadvantages |
| (S)-3-Hydroxy-γ-butyrolactone | (S)-Malic acid or enzymatic resolution | Ring-opening and chain extension | ~80% for key intermediate[1] | Readily available, well-established chemistry. | Multiple synthetic steps required. |
| (R)-Epichlorohydrin | Epichlorohydrin (racemic) | Kinetic resolution or asymmetric synthesis | 55% over nine steps for a key intermediate[4] | Versatile starting material for various chiral compounds. | Requires careful control of stereochemistry, potentially hazardous reagents. |
| Diethyl (S)-malate | L-Malic acid | Diastereoselective alkylation | 73.5% yield for a key alkylated product[5] | Good stereocontrol. | Requires cryogenic conditions and strong bases. |
| Biocatalytic Approaches (e.g., using DERA) | Acetaldehyde and chloroacetaldehyde | Aldolase-catalyzed tandem aldol reaction | High yields and enantioselectivity reported (>99% ee)[4] | Green and highly selective method. | Requires specialized enzymes and optimization of reaction conditions. |
Experimental Methodologies
This section provides detailed experimental protocols for the synthesis of a key alternative chiral synthon and its application in the synthesis of atorvastatin, illustrating a typical synthetic workflow in this area.
Synthesis of (3R)-4-cyano-3-hydroxybutyric acid ethyl ester from (S)-3-Hydroxy-γ-butyrolactone
This protocol outlines the conversion of (S)-3-hydroxy-γ-butyrolactone into a key intermediate for atorvastatin synthesis.
Materials:
-
(S)-3-Hydroxy-γ-butyrolactone
-
Thionyl chloride (SOCl₂)
-
Absolute Ethanol (EtOH)
-
Sodium cyanide (NaCN)
-
Dimethyl sulfoxide (DMSO)
-
Aqueous Hydrochloric acid (HCl)
-
Saturated aqueous Sodium bicarbonate (NaHCO₃)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium sulfate (MgSO₄)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
Chlorination: In a round-bottom flask under a nitrogen atmosphere, dissolve (S)-3-Hydroxy-γ-butyrolactone (1.0 eq) in excess thionyl chloride (5.0 eq). Heat the mixture to reflux. Monitor the reaction by TLC. After completion, remove the excess thionyl chloride under reduced pressure.
-
Esterification: To the crude chloro-lactone, add absolute ethanol and heat to reflux to form the corresponding ethyl ester.
-
Cyanation: Dissolve the crude ethyl chloro-hydroxybutanoate in DMSO. Add sodium cyanide and stir at room temperature. Monitor the reaction by TLC.
-
Work-up and Purification: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to yield (3R)-4-cyano-3-hydroxybutyric acid ethyl ester.[6]
Synthesis of Atorvastatin via Paal-Knorr Pyrrole Synthesis
This protocol describes the key convergent step in atorvastatin synthesis, the Paal-Knorr condensation.
Materials:
-
1,4-dicarbonyl intermediate (e.g., 4-fluoro-α-(2-methyl-1-oxopropyl)-γ-oxo-N,β-diphenylbenzenebutaneamide)
-
Chiral amino-ester side chain (derived from a chiral synthon)
-
Pivalic acid
-
Toluene
-
Heptane
Procedure:
-
Reaction Setup: In a reaction vessel equipped with a Dean-Stark apparatus, dissolve the 1,4-dicarbonyl intermediate and the chiral amino-ester side chain in a mixture of toluene and heptane.
-
Condensation: Add pivalic acid as a catalyst. Heat the reaction mixture to reflux to facilitate the azeotropic removal of water.
-
Monitoring and Work-up: Monitor the progress of the reaction by TLC or HPLC. Once the reaction is complete, cool the mixture to room temperature.
-
Purification: The crude product can be purified by crystallization or column chromatography to yield the protected atorvastatin precursor.[7]
Visualization of Synthetic Pathways
To better illustrate the logical flow of the synthetic strategies discussed, the following diagrams are provided.
General Synthesis of Statin Side Chain
References
- 1. jchemrev.com [jchemrev.com]
- 2. Mechanochemical Synthesis of Rosuvastatin Intermediates by Liquid-Assisted Wittig Reaction [scirp.org]
- 3. Stereoselective introduction of two chiral centers by a single diketoreductase: an efficient biocatalytic route for the synthesis of statin side chains - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Development of an efficient, scalable, aldolase-catalyzed process for enantioselective synthesis of statin intermediates - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Lactone pathway to statins utilizing the Wittig reaction. The synthesis of rosuvastatin - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. EP1861364B1 - Preparation of an atorvastatin intermediate using a paal-knorr condensation - Google Patents [patents.google.com]
A Senior Application Scientist's Guide to Scalable Synthesis of (S)-methyl 3,4-dihydroxybutanoate
Introduction: The Significance of (S)-methyl 3,4-dihydroxybutanoate
This compound is a versatile chiral building block of significant interest to the pharmaceutical and fine chemical industries. Its stereodefined diol functionality makes it a valuable precursor for the synthesis of a wide array of complex molecules, including active pharmaceutical ingredients (APIs), agrochemicals, and specialty materials. The efficient and scalable production of this enantiomerically pure compound is a critical challenge that directly impacts the economic viability and sustainable manufacturing of numerous high-value products.
This guide provides an in-depth comparative analysis of three distinct and promising synthetic strategies for this compound, designed to inform researchers, scientists, and drug development professionals on the practicalities of scaling up production. We will delve into the nuances of each protocol, offering not just procedural steps, but also the underlying scientific rationale and critical scale-up considerations.
Comparative Overview of Synthetic Strategies
Three primary routes to this compound have been evaluated for their scalability:
-
Chemo-catalytic Reduction of a Chiral Precursor: A classic chemical approach utilizing a readily available chiral starting material.
-
Asymmetric Dihydroxylation of an Achiral Olefin: A powerful catalytic method to introduce chirality with high stereocontrol.
-
Microbial Synthesis from Renewable Feedstocks: A green and potentially cost-effective biotechnological route.
The following sections will provide a detailed examination of each of these methodologies, including experimental protocols, data-driven comparisons, and an analysis of their respective strengths and weaknesses in a large-scale production context.
Protocol 1: Chemo-catalytic Reduction of (S)-Dimethyl 2-hydroxysuccinate
This strategy leverages the readily available and relatively inexpensive chiral pool starting material, (S)-malic acid, which is first converted to its dimethyl ester. The subsequent selective reduction of the less sterically hindered ester group yields the target diol.
Experimental Workflow
Figure 1: Workflow for the chemo-catalytic reduction route.
Detailed Experimental Protocol
Step 1: Esterification of (S)-Malic Acid
-
To a stirred solution of (S)-malic acid (100 g, 0.746 mol) in methanol (500 mL) at room temperature, add concentrated sulfuric acid (5 mL) dropwise.
-
Heat the mixture to reflux (approximately 65-70°C) and maintain for 4-6 hours, monitoring the reaction by TLC or GC-MS until completion.
-
Cool the reaction mixture to room temperature and neutralize the excess acid by the slow addition of saturated sodium bicarbonate solution.
-
Remove the methanol under reduced pressure.
-
Extract the aqueous residue with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford (S)-dimethyl 2-hydroxysuccinate as a colorless oil.
Step 2: Selective Reduction
-
In a flame-dried, nitrogen-purged round-bottom flask, dissolve (S)-dimethyl 2-hydroxysuccinate (100 g, 0.617 mol) in anhydrous tetrahydrofuran (THF) (1 L).
-
Cool the solution to 0°C in an ice bath.
-
Slowly add a solution of borane dimethyl sulfide complex (BMS, 10 M in THF, 123.4 mL, 1.234 mol) dropwise, maintaining the internal temperature below 5°C.
-
Add a catalytic amount of sodium borohydride (2.33 g, 0.062 mol) in one portion.
-
Allow the reaction mixture to slowly warm to room temperature and stir for 12-16 hours.
-
Cool the reaction to 0°C and quench by the slow, dropwise addition of methanol (100 mL).
-
Concentrate the mixture under reduced pressure.
-
Purify the residue by column chromatography on silica gel (ethyl acetate/hexane gradient) to yield this compound.
Causality and Experimental Choices
-
Fischer Esterification: The use of a catalytic amount of strong acid like sulfuric acid is a classic and cost-effective method for esterification.[1] The reaction is driven to completion by using an excess of methanol, which also serves as the solvent.
-
Selective Reduction: The combination of borane dimethyl sulfide (BMS) and a catalytic amount of sodium borohydride has been shown to be effective for the selective reduction of the less sterically hindered ester group in α-hydroxy esters.[2] BMS is a stable and commercially available source of borane, making it suitable for large-scale applications.[3][4][5][6] The catalytic sodium borohydride is believed to facilitate the reduction.
Protocol 2: Asymmetric Dihydroxylation of Methyl 3-butenoate
This elegant approach introduces chirality into an achiral starting material, methyl 3-butenoate, using the well-established Sharpless asymmetric dihydroxylation. This method is renowned for its high enantioselectivity and reliability across a range of substrates.
Experimental Workflow
Figure 2: Workflow for the asymmetric dihydroxylation route.
Detailed Experimental Protocol
-
In a round-bottom flask equipped with a mechanical stirrer, add a mixture of tert-butanol and water (1:1, 1 L).
-
Add AD-mix-β (140 g) to the solvent mixture and stir at room temperature until both phases are clear.
-
Cool the mixture to 0°C in an ice bath.
-
Add methyl 3-butenoate (10 g, 0.1 mol) to the cooled reaction mixture.
-
Stir the reaction vigorously at 0°C for 24 hours. The reaction progress can be monitored by TLC.
-
After completion, add sodium sulfite (15 g) and stir for 1 hour at room temperature.
-
Extract the aqueous layer with ethyl acetate (3 x 200 mL).
-
Combine the organic layers, wash with brine (150 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (ethyl acetate/hexane gradient) to afford this compound.
Causality and Experimental Choices
-
Sharpless Asymmetric Dihydroxylation: This reaction is a cornerstone of asymmetric synthesis, providing a reliable method for the enantioselective dihydroxylation of olefins.[7][8][9]
-
AD-mix-β: The use of the commercially available AD-mix-β simplifies the procedure as it contains the osmium catalyst, the chiral ligand ((DHQD)2PHAL), the re-oxidant (K3[Fe(CN)6]), and the base (K2CO3) in optimized proportions.[8][10] This is highly advantageous for scalability and reproducibility.
Protocol 3: Microbial Synthesis from Renewable Feedstocks
This biosynthetic approach utilizes engineered microorganisms to convert a renewable carbon source, such as glucose, into (S)-3,4-dihydroxybutyric acid. The resulting acid is then chemically esterified to the target methyl ester.
Experimental Workflow
Figure 3: Workflow for the microbial synthesis route.
Detailed Experimental Protocol
Step 1: Fermentation
-
Prepare a suitable fermentation medium containing glucose as the primary carbon source, along with necessary nitrogen sources, salts, and trace elements.
-
Inoculate the sterile medium with a seed culture of an engineered E. coli strain designed for the production of (S)-3,4-dihydroxybutyric acid.
-
Conduct the fermentation in a bioreactor under controlled conditions of temperature, pH, and dissolved oxygen. A typical shake-flask scale experiment might achieve titers in the range of 1 g/L.[11]
-
Monitor the production of 3,4-dihydroxybutyric acid over time using HPLC.
-
Upon completion of the fermentation, separate the microbial cells from the broth by centrifugation or microfiltration.
Step 2: Downstream Processing and Esterification
-
The cell-free fermentation broth containing 3,4-dihydroxybutyric acid is subjected to downstream processing to remove impurities. This can involve techniques like activated carbon treatment, ion exchange chromatography, or liquid-liquid extraction.[12][13][14]
-
After purification, the aqueous solution of the acid is concentrated under reduced pressure.
-
To the concentrated acid, add methanol and a catalytic amount of sulfuric acid.
-
Heat the mixture to reflux and monitor the esterification reaction.
-
Work-up the reaction mixture as described in Protocol 1, Step 1, to isolate this compound.
Causality and Experimental Choices
-
Metabolic Engineering: The use of engineered microorganisms allows for the conversion of inexpensive and renewable feedstocks like glucose into valuable chiral chemicals. This approach aligns with the principles of green chemistry.
-
Downstream Processing: The purification of organic acids from complex fermentation broths is a significant challenge.[12][13][14] The choice of purification strategy will depend on the specific impurities present and the desired purity of the final product.
-
Esterification: Fischer esterification is a straightforward and well-understood method for converting the microbially produced acid to its methyl ester.[1][15][16]
Quantitative Data Comparison
| Parameter | Protocol 1: Chemo-catalytic Reduction | Protocol 2: Asymmetric Dihydroxylation | Protocol 3: Microbial Synthesis |
| Starting Material Cost | Moderate (based on (S)-malic acid) | Low (based on methyl 3-butenoate) | Very Low (based on glucose) |
| Typical Yield | 70-85% (over two steps) | 80-95% | Variable (depends on fermentation titer and downstream efficiency) |
| Enantiomeric Excess (ee) | >99% (retains chirality of starting material) | >98% | >99% (inherently stereospecific) |
| Reagent Toxicity/Hazards | Borane reagents are flammable and toxic. | Osmium tetroxide is highly toxic. | Generally low, standard microbial handling procedures. |
| Waste Generation | Boron waste, organic solvents. | Heavy metal waste (osmium), organic solvents. | Biomass, fermentation byproducts. |
| Process Complexity | Moderate, requires two distinct chemical transformations. | Simple, one-pot reaction with a commercial reagent kit. | High, requires expertise in both fermentation and chemical synthesis. |
| Scalability | Readily scalable with appropriate engineering controls. | Scalable, but cost and handling of osmium can be a concern. | Potentially highly scalable, but requires significant process development. |
Analysis of Scalability
Protocol 1: Chemo-catalytic Reduction
This route offers a reliable and well-trodden path to the target molecule. The starting material, (S)-malic acid, is a commodity chemical derived from natural sources. The two-step process is robust and amenable to scale-up in standard chemical manufacturing facilities. The primary scalability challenges lie in the safe handling of large quantities of borane reagents and the management of the resulting boron-containing waste streams.
Protocol 2: Asymmetric Dihydroxylation
The Sharpless asymmetric dihydroxylation is an exceptionally powerful and predictable reaction. Its high yield and enantioselectivity in a single step from an inexpensive achiral starting material are major advantages. However, the high cost and extreme toxicity of osmium tetroxide are significant barriers to large-scale industrial production. While catalytic amounts are used, stringent containment and recycling protocols are essential, adding to the overall process cost and complexity.
Protocol 3: Microbial Synthesis
The microbial route represents the most sustainable and potentially the most cost-effective approach in the long term. The use of renewable feedstocks and the inherent stereospecificity of enzymatic reactions are highly attractive from both an economic and environmental perspective. The primary hurdles to scalability are the relatively low product titers in the fermentation broth and the complexity and cost of downstream processing to isolate and purify the final product. Significant investment in strain development and process optimization is required to make this route industrially competitive.
Conclusion and Future Outlook
The choice of the most suitable synthesis protocol for this compound on a large scale is a multifactorial decision that balances cost, efficiency, safety, and environmental impact.
-
For moderate-scale production with a focus on reliability and established chemistry , the chemo-catalytic reduction of (S)-dimethyl 2-hydroxysuccinate presents a strong option.
-
For applications where extremely high enantiopurity is paramount and the production scale is not prohibitively large , the asymmetric dihydroxylation of methyl 3-butenoate offers an elegant and efficient solution, provided the necessary safety and handling infrastructure for osmium tetroxide is in place.
-
For long-term, large-scale, and sustainable manufacturing , the microbial synthesis route holds the greatest promise. Continued advances in metabolic engineering and downstream processing technologies are likely to make this the preferred method in the future.
Ultimately, the optimal path forward will depend on the specific economic and strategic objectives of the manufacturing campaign. This guide provides the foundational data and expert insights to enable an informed and strategic decision-making process.
References
- 1. masterorganicchemistry.com [masterorganicchemistry.com]
- 2. Combination of borane-dimethyl sulfide complex with catalytic sodium tetrahydroborate as a selective reducing agent for α-hydroxy esters, versatile chiral building block from (S)-(-)-malic acid | Semantic Scholar [semanticscholar.org]
- 3. Borane dimethylsulfide - Wikipedia [en.wikipedia.org]
- 4. Borane Reagents [organic-chemistry.org]
- 5. Borane Dimethylsulfide (BMS) [commonorganicchemistry.com]
- 6. Borane & Borane Complexes - Wordpress [reagents.acsgcipr.org]
- 7. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 8. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 9. Sharpless Asymmetric Dihydroxylation: An Impressive Gadget for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Microbial synthesis of 3,4-dihydroxybutyric acid, 3-hydroxybutyrolactone and other 3-hydroxyalkanoic acids [dspace.mit.edu]
- 12. production and downstream process of Organic acids-citric and lactic acid | PPTX [slideshare.net]
- 13. halo.science [halo.science]
- 14. pubs.acs.org [pubs.acs.org]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. researchgate.net [researchgate.net]
A Comparative Guide to the Inter-Laboratory Validation of (S)-methyl 3,4-dihydroxybutanoate Synthesis
For researchers, scientists, and drug development professionals, the reliable synthesis of chiral building blocks is paramount. (S)-methyl 3,4-dihydroxybutanoate is a key intermediate in the synthesis of various pharmaceuticals and natural products. Its stereochemical integrity is crucial for the biological activity of the final target molecules. This guide provides an in-depth comparison of the primary synthetic routes to this valuable compound, focusing on methodologies amenable to inter-laboratory validation. We will delve into the causality behind experimental choices, present detailed protocols, and offer a comparative analysis of their performance based on available data.
Introduction: The Significance of Robust Synthesis of this compound
This compound is a versatile chiral building block utilized in the synthesis of a wide array of complex molecules. Its applications span from being an intermediate in the production of pharmaceuticals to its use in the flavor and fragrance industry.[1] The presence of two stereocenters and vicinal diols makes its stereocontrolled synthesis a critical challenge. A robust and reproducible synthetic method is essential to ensure a consistent supply of enantiomerically pure material for research and development, as well as for potential large-scale production. This guide will focus on two primary, validated approaches: a chemo-selective reduction of a chiral precursor derived from malic acid and a biocatalytic route offering high enantioselectivity.
Comparative Analysis of Synthetic Methodologies
Two principal strategies have emerged for the synthesis of this compound: a chemical approach starting from the chiral pool, specifically (S)-malic acid, and a biocatalytic approach that leverages the stereoselectivity of enzymes.
Route 1: Chemo-selective Reduction of (S)-Dimethyl Malate
This approach utilizes the readily available and inexpensive (S)-malic acid as a chiral starting material. The synthesis involves two key steps: esterification of the diacid and subsequent regioselective reduction of the α-ester group.
Causality of Experimental Choices:
-
(S)-Malic Acid as a Chiral Precursor: The choice of (S)-malic acid provides a cost-effective and enantiomerically pure starting point, directly embedding the desired stereochemistry at the C3 position of the target molecule.
-
Esterification: Conversion of both carboxylic acid groups to their methyl esters is necessary to differentiate their reactivity and to facilitate the subsequent reduction.
-
Regioselective Reduction: The critical step is the selective reduction of the ester group at the C4 position while leaving the C1 ester intact. This is typically achieved using a mild reducing agent like sodium borohydride in the presence of a Lewis acid or by careful control of reaction conditions. Lithium borohydride has also been shown to be an effective reagent for this transformation.[2][3]
Performance Metrics:
| Parameter | Reported Value | Source |
| Starting Material | (S)-Malic Acid | [2][4] |
| Key Reagents | Methanol, Acid Catalyst, Sodium Borohydride/Lithium Borohydride | [2][3] |
| Overall Yield | ~90% (for the lactone from the diacid) | [2] |
| Enantiomeric Purity | High (maintains stereointegrity from starting material) | Assumed from starting material |
| Scalability | Potentially high | |
| Key Advantages | Cost-effective starting material, straightforward chemical transformations. | |
| Key Challenges | Requires careful control of the reduction step to ensure regioselectivity. |
Route 2: Biocatalytic Stereoselective Reduction
This methodology employs microorganisms or isolated enzymes to catalyze the stereoselective reduction of a prochiral ketoester. This approach is highly valued for its exceptional enantioselectivity and mild reaction conditions.
Causality of Experimental Choices:
-
Prochiral Substrate: The synthesis starts with a readily accessible ketoester, such as methyl 4-chloro-3-oxobutanoate or a similar precursor.
-
Biocatalyst (Yeast/Enzyme): The choice of microorganism (e.g., Candida magnoliae) or a specific dehydrogenase is critical.[5] These biocatalysts contain enzymes that preferentially reduce the ketone to the desired (S)-alcohol.
-
Co-factor Regeneration: Biocatalytic reductions often require a nicotinamide cofactor (NADH or NADPH). A co-substrate like glucose is typically added to the reaction mixture to regenerate the cofactor in situ, making the process more cost-effective.[5]
Performance Metrics:
| Parameter | Reported Value | Source |
| Starting Material | Prochiral ketoester (e.g., ethyl 4-chloroacetoacetate) | [5] |
| Key Reagents | Yeast (e.g., Candida magnoliae), Glucose, NADP | [5] |
| Yield | High (e.g., 90 g/L of product) | [5] |
| Enantiomeric Excess (e.e.) | >96% (can be increased to >99% with cell treatment) | [5] |
| Scalability | Demonstrated at the laboratory scale, with potential for industrial scale-up. | [5] |
| Key Advantages | Exceptional enantioselectivity, mild and environmentally friendly reaction conditions. | |
| Key Challenges | Requires screening for suitable biocatalysts, potential for substrate/product inhibition. |
Experimental Protocols
Protocol 1: Synthesis of this compound from (S)-Malic Acid
This protocol is based on the principles outlined in the patent literature.[2][3]
Step 1: Esterification of (S)-Malic Acid to (S)-Dimethyl Malate
-
Suspend (S)-malic acid (1 equivalent) in anhydrous methanol (10-20 volumes).
-
Add a catalytic amount of a strong acid (e.g., concentrated sulfuric acid or hydrogen chloride in methanol).
-
Reflux the mixture for 3-4 hours, monitoring the reaction by TLC or GC until the starting material is consumed.
-
Cool the reaction mixture to room temperature and neutralize the acid catalyst with a mild base (e.g., sodium bicarbonate).
-
Remove the methanol under reduced pressure.
-
Dissolve the residue in an organic solvent (e.g., ethyl acetate) and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield crude (S)-dimethyl malate. Purify by distillation if necessary.
Step 2: Regioselective Reduction of (S)-Dimethyl Malate
-
Dissolve (S)-dimethyl malate (1 equivalent) in a suitable solvent (e.g., tetrahydrofuran).
-
Add anhydrous lithium chloride (1-1.2 equivalents).
-
Cool the mixture to 0 °C and add sodium borohydride (1-1.5 equivalents) portion-wise.
-
Stir the reaction at room temperature and monitor by TLC or GC until the starting material is consumed.
-
Carefully quench the reaction by the slow addition of an acidic solution (e.g., 1 M HCl) at 0 °C.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.
-
Purify the product by column chromatography on silica gel.
Protocol 2: Biocatalytic Synthesis of (S)-ethyl 4-chloro-3-hydroxybutanoate (as a model for the synthesis of the target molecule)
This protocol is adapted from a published procedure for a closely related compound and illustrates the general principles of a biocatalytic approach.[5]
-
Prepare a culture of Candida magnoliae in a suitable growth medium.
-
Harvest the cells by centrifugation and prepare acetone-dried cells.
-
In a reaction vessel, suspend the acetone-dried cells in a buffer solution (e.g., phosphate buffer) containing n-butyl acetate as an organic co-solvent.
-
To this suspension, add the substrate (ethyl 4-chloroacetoacetate), a cofactor (NADP), and a co-substrate for cofactor regeneration (glucose and glucose dehydrogenase).
-
Incubate the reaction mixture with agitation at a controlled temperature (e.g., 30 °C).
-
Monitor the progress of the reaction by GC or HPLC.
-
Upon completion, separate the organic layer containing the product.
-
The product can be purified by distillation or chromatography.
-
For increased enantiomeric excess, the acetone-dried cells can be heat-treated prior to use.[5]
Visualization of Synthetic Workflows
Caption: Comparative workflows for chemical and biocatalytic synthesis.
Inter-Laboratory Validation and Reproducibility
-
Chemical Synthesis: The synthesis from (S)-malic acid relies on standard organic reactions (esterification and reduction) that are generally considered robust and reproducible. The primary source of variability would be the control of the regioselectivity of the reduction step. Careful adherence to the protocol, particularly with respect to temperature, stoichiometry of reagents, and reaction time, is crucial for obtaining consistent results. The use of a readily available, enantiomerically pure starting material from the chiral pool minimizes variability in the stereochemical outcome.
-
Biocatalytic Synthesis: The reproducibility of biocatalytic methods can be influenced by factors such as the specific strain of the microorganism, culture conditions, and the activity of the enzyme preparation. However, the high enantioselectivity is a consistent feature of these enzymatic reactions. For inter-laboratory validation, it would be essential to use the same microbial strain or a commercially available, purified enzyme with a defined activity. The protocol involving acetone-dried cells and a cofactor regeneration system is a standard and widely used technique in biocatalysis, which enhances its reproducibility.
Conclusion and Recommendations
Both the chemical synthesis from (S)-malic acid and the biocatalytic approach offer viable and effective routes to this compound. The choice of method will depend on the specific requirements of the laboratory and the intended application.
-
For laboratories with strong expertise in traditional organic synthesis and access to standard chemical reagents, the chemical route from (S)-malic acid is a cost-effective and reliable option. Its main advantage lies in the use of an inexpensive and enantiopure starting material.
-
For applications where exceptional enantiomeric purity is paramount and for laboratories equipped for biocatalysis, the biocatalytic route is highly recommended. It offers the benefits of mild reaction conditions, environmental friendliness, and typically higher enantioselectivity.
For the purpose of establishing a validated, in-house protocol, it is recommended to initially perform a side-by-side comparison of both routes, if feasible. This would allow for a direct assessment of the yield, purity, and operational challenges associated with each method within a specific laboratory setting. The detailed protocols provided in this guide serve as a robust starting point for such a validation process.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US5292939A - Process for the preparation of 3,4-dihydroxybutanoic acid and salts thereof - Google Patents [patents.google.com]
- 3. First Stereoselective Total Synthesis of Marliolide-(4R,5R,3E)-4-hydroxy-5-methyl-3-tetradecylidenedihydrofuran-2(3H)-one and Vittarilide-B: A Unified Strategy Utilizing a Chiral Pool Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 4. primo.qatar-weill.cornell.edu [primo.qatar-weill.cornell.edu]
- 5. Methyl (S)-3,4-Dihydroxybutanoate [synhet.com]
A Comparative Guide to the Synthetic Routes of (S)-methyl 3,4-dihydroxybutanoate
For researchers, scientists, and professionals in drug development, the efficient and stereocontrolled synthesis of chiral building blocks is a cornerstone of innovation. (S)-methyl 3,4-dihydroxybutanoate, a versatile C4 chiral synthon, is a key intermediate in the synthesis of numerous pharmaceuticals and biologically active molecules. Its value lies in the vicinal diol functionality, which provides multiple handles for further chemical manipulation. This guide offers an in-depth comparison of the most prominent synthetic strategies to access this valuable compound, providing not only theoretical insights but also actionable experimental data and protocols to inform your synthetic planning.
We will dissect three major approaches: leveraging the natural chirality of the chiral pool, harnessing the power of asymmetric catalysis, and exploring the elegance of biocatalysis. Each route will be evaluated for its efficiency, stereoselectivity, scalability, and overall practicality in a research and development setting.
Route 1: The Chiral Pool Approach - Synthesis from L-Malic Acid
This classical strategy leverages a readily available and inexpensive chiral starting material, L-malic acid, to directly install the required stereocenter. The core of this approach is the selective reduction of the carboxylic acid functionalities.
Mechanistic Rationale and Strategy
The synthesis commences with the protection of the carboxylic acid groups of L-malic acid as methyl esters, forming dimethyl (S)-malate. The primary challenge lies in the chemoselective reduction of one or both ester groups without affecting the stereocenter. Powerful reducing agents are required for this transformation. A common strategy involves the reduction of both ester groups to the corresponding diol, followed by selective protection and oxidation to achieve the desired methyl ester. A more direct, albeit challenging, approach is the partial reduction of the diester.
A highly effective method involves the complete reduction of dimethyl (S)-malate to (S)-1,2,4-butanetriol. This intermediate can then be selectively protected and oxidized to furnish the target molecule. The reduction is typically achieved using a borohydride-based reducing agent. The choice of solvent and additives is critical to modulate the reactivity of the borohydride and achieve high yields.
Caption: Synthesis of this compound from L-Malic Acid.
Advantages and Disadvantages
The primary advantage of this route is the unambiguous stereocontrol derived from the starting material. L-malic acid is readily available and inexpensive, making this route economically viable. However, the multi-step nature of the synthesis, often involving protection and deprotection steps, can lower the overall yield and increase the operational complexity. The use of strong reducing agents also requires careful handling and anhydrous conditions.
Route 2: Asymmetric Catalysis - The Sharpless Asymmetric Dihydroxylation
The Sharpless Asymmetric Dihydroxylation (AD) is a powerful and reliable method for the enantioselective synthesis of vicinal diols from prochiral olefins.[1] This approach constructs the chiral diol functionality on an achiral precursor, offering a convergent and elegant synthetic design.
Mechanistic Rationale and Strategy
The synthesis starts with an achiral precursor, methyl 3-butenoate. The key step is the asymmetric dihydroxylation of the double bond using a catalytic amount of osmium tetroxide in the presence of a chiral ligand. The commercially available "AD-mix" reagents, which contain the osmium catalyst, a stoichiometric re-oxidant (potassium ferricyanide), and a chiral ligand derived from cinchona alkaloids, make this reaction highly practical.[1][2] For the synthesis of the (S)-diol, AD-mix-β, containing the (DHQD)₂PHAL ligand, is employed.
The reaction proceeds through a [3+2] cycloaddition of the osmium tetroxide to the alkene, directed by the chiral ligand, to form an osmate ester intermediate.[1] Subsequent hydrolysis releases the chiral diol and regenerates the osmium catalyst. The use of a co-oxidant in a catalytic cycle dramatically reduces the amount of the highly toxic and expensive osmium tetroxide required.[1]
Caption: Sharpless Asymmetric Dihydroxylation route to the target molecule.
Advantages and Disadvantages
This route is highly efficient, often proceeding in a single chemical step from a simple achiral precursor. It offers excellent enantioselectivity, typically exceeding 95% e.e.[3] The availability of both AD-mix-α and AD-mix-β allows for access to either enantiomer of the product. The primary disadvantage is the high cost and toxicity of the osmium catalyst, although the catalytic nature of the reaction mitigates this concern to a large extent. The reaction conditions must be carefully controlled, particularly the temperature, to ensure high enantioselectivity.
Route 3: The Biocatalytic Approach - Microbial Synthesis from Glucose
Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis. This route utilizes engineered microorganisms to convert simple feedstocks, such as glucose, into complex chiral molecules.
Mechanistic Rationale and Strategy
The microbial synthesis of (S)-3,4-dihydroxybutyric acid has been demonstrated in engineered Escherichia coli. The biosynthetic pathway is constructed by introducing and optimizing a set of enzymes that convert intermediates from the central carbon metabolism into the target molecule. A potential pathway starts from the glycolysis intermediate, glucose, and funnels it into a non-natural pathway.
This engineered pathway can involve the conversion of glucose to malate, which is then reduced in two steps to (S)-2,4-dihydroxybutyrate, and finally to (S)-1,2,4-butanetriol.[4] Alternatively, pathways can be engineered to produce 3,4-dihydroxybutyric acid directly.[5] The final step to obtain the methyl ester would involve a standard chemical esterification. The key to this approach is the high stereoselectivity of the enzymes involved, which ensures the formation of the desired (S)-enantiomer.
Caption: Biocatalytic route from glucose to the target molecule.
Advantages and Disadvantages
This approach is environmentally friendly, utilizing renewable feedstocks and operating under mild aqueous conditions. The enzymatic reactions are typically highly selective, leading to excellent enantiopurity. However, the development of an efficient microbial strain can be time-consuming and requires expertise in metabolic engineering. The product titers from fermentation can be low, and the downstream purification of the product from the fermentation broth can be challenging. For laboratory-scale synthesis, this route is generally less practical than the chemical methods unless a specific engineered strain is readily available.
Comparative Analysis
| Metric | Route 1: Chiral Pool (L-Malic Acid) | Route 2: Asymmetric Dihydroxylation | Route 3: Biocatalysis (from Glucose) |
| Starting Material | L-Malic Acid (or dimethyl ester) | Methyl 3-butenoate | Glucose |
| Number of Steps | 2-4 | 1 | 1 (fermentation) + 1 (esterification) |
| Overall Yield | 60-80% | 60-85% | Titer-dependent (e.g., ~1 g/L) |
| Stereoselectivity (e.e.) | >99% (substrate-controlled) | >95% | >99% (enzyme-controlled) |
| Key Reagents | NaBH₄, various solvents | AD-mix-β (OsO₄, chiral ligand) | Engineered Microorganism |
| Scalability | Good | Moderate (cost of catalyst) | Potentially high (fermentation) |
| Advantages | Inexpensive starting material, excellent stereocontrol. | High efficiency, excellent enantioselectivity, access to both enantiomers. | Green, uses renewable feedstock, very high enantiopurity. |
| Disadvantages | Multiple steps, use of strong reducing agents. | Cost and toxicity of osmium catalyst. | Strain development required, potentially low titers, complex purification. |
Experimental Protocols
Protocol for Route 1: Reduction of Dimethyl (S)-malate to (S)-1,2,4-butanetriol[7]
This protocol describes the synthesis of a key precursor. Subsequent protection, oxidation, and deprotection steps are required to obtain the final product.
-
Preparation of the Reducing Agent: To a flask containing 260 g of tert-butanol, add 41.5 g (1.1 mol) of sodium borohydride to form a suspension.
-
Addition of Substrate: Prepare a solution of 100 g (0.617 mol) of dimethyl (S)-malate in 78 g of methanol. Add this solution dropwise to the sodium borohydride suspension.
-
Reaction: Stir the obtained reaction mixture at 70°C for five hours.
-
Quenching and Work-up: Add 120 mL of a 35% aqueous HCl solution to the reaction mixture. Filter the resulting insoluble matters.
-
Purification: Add 1600 mL of methanol to the filtrate and remove boron by distilling methanol under an acidic condition. The obtained product is purified by distillation under reduced pressure to give (S)-1,2,4-butanetriol.
-
Reported Yield: 90.4%
-
Reported Optical Purity: 99.1% e.e.
-
Protocol for Route 2: Sharpless Asymmetric Dihydroxylation of an Unsaturated Ester[4]
This protocol is adapted from the dihydroxylation of p-phenylbenzyl crotonate and is expected to be applicable to methyl 3-butenoate with minor modifications.
-
Reaction Setup: In a flask, dissolve the unsaturated ester (e.g., methyl 3-butenoate, 1 equiv.) in a mixture of tert-butanol (e.g., 240 mL) and water (e.g., 240 mL).
-
Addition of Reagents: Add potassium carbonate (3.0 equiv.), potassium ferricyanide (3.0 equiv.), and the chiral ligand (e.g., (DHQD)₂AQN, 0.005 equiv.) in sequence. Cool the mixture to 4°C.
-
Initiation: Add potassium osmate dihydrate (0.0025 equiv.). After 10 minutes, add methanesulfonamide (0.5 equiv.).
-
Reaction Monitoring: Stir the reaction at 4°C for 48 hours. Allow the reaction to warm to 23°C and stir for an additional 23 hours. A second portion of potassium ferricyanide (1.5 equiv.) may be added if the reaction is sluggish.
-
Work-up and Purification: Quench the reaction with sodium sulfite. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). The combined organic layers are dried and concentrated. The crude product can be purified by recrystallization or column chromatography.
-
Reported Yield (for p-phenylbenzyl crotonate diol): 60-81%
-
Reported Enantiomeric Excess: >95%
-
Conclusion
The choice of synthetic route to this compound is highly dependent on the specific needs of the project.
-
The chiral pool approach is a robust and cost-effective method for large-scale synthesis where the multi-step nature is not a significant drawback.
-
The Sharpless asymmetric dihydroxylation offers an elegant and highly efficient route for laboratory-scale synthesis, providing rapid access to highly enantioenriched material.
-
The biocatalytic route represents a promising green alternative for industrial-scale production, contingent on the development of a high-titer fermentation process.
By understanding the intricacies of each approach, researchers can make informed decisions to best achieve their synthetic goals in an efficient and stereocontrolled manner.
References
- 1. Sharpless asymmetric dihydroxylation - Wikipedia [en.wikipedia.org]
- 2. Sharpless Dihydroxylation (Bishydroxylation) [organic-chemistry.org]
- 3. Scalable Synthesis of Enantiomerically Pure syn-2,3-Dihydroxybutyrate by Sharpless Asymmetric Dihydroxylation of p-Phenylbenzyl Crotonate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Design and Construction of a Non-Natural Malate to 1,2,4-Butanetriol Pathway Creates Possibility to Produce 1,2,4-Butanetriol from Glucose - PMC [pmc.ncbi.nlm.nih.gov]
- 5. apps.dtic.mil [apps.dtic.mil]
Safety Operating Guide
Navigating the Safe Handling of (S)-methyl 3,4-dihydroxybutanoate: A Guide for Laboratory Professionals
For researchers and scientists in the dynamic field of drug development, the meticulous handling of chemical reagents is paramount to both personal safety and experimental integrity. This guide provides essential safety and logistical information for the handling of (S)-methyl 3,4-dihydroxybutanoate (CAS 90414-36-1), a valuable building block in organic synthesis. By understanding the inherent properties of this compound and adhering to the robust protocols outlined below, you can ensure a safe and efficient laboratory environment.
Understanding the Hazard Profile
This compound is classified with the GHS07 symbol, indicating that it may be harmful. It is categorized as an irritant, and a comprehensive review of available safety data indicates the following primary hazards:
-
Skin Irritation: Causes skin irritation.
-
Serious Eye Damage: Causes serious eye damage.
-
Respiratory Irritation: May cause respiratory irritation.
A thorough understanding of these risks is the foundation of a proactive safety culture. The following sections will detail the necessary personal protective equipment (PPE) and handling procedures to mitigate these hazards effectively.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection and consistent use of appropriate PPE is non-negotiable when handling this compound. The following table summarizes the recommended PPE, tailored to the specific hazards of this compound.
| Body Part | Personal Protective Equipment | Rationale |
| Eyes/Face | Chemical safety goggles and a face shield | Protects against splashes that could cause serious eye damage. |
| Hands | Chemical-resistant gloves (e.g., nitrile or neoprene) | Prevents skin contact and subsequent irritation. Always inspect gloves for integrity before use. |
| Body | Laboratory coat | Provides a barrier against accidental spills and splashes. |
| Respiratory | Use in a well-ventilated area or with local exhaust ventilation | Minimizes the risk of inhaling airborne particles and causing respiratory irritation. |
It is imperative to always consult your institution's specific safety protocols and the most recent Safety Data Sheet (SDS) for the compound before commencing any work.
Step-by-Step Handling Protocol
Adherence to a standardized handling protocol is crucial for minimizing exposure and ensuring reproducible experimental outcomes.
Preparation and Engineering Controls
-
Designated Area: All handling of this compound should occur in a designated area, such as a chemical fume hood, to ensure adequate ventilation.
-
Emergency Equipment: Ensure that an eyewash station and safety shower are readily accessible and in good working order.
-
Gather Materials: Before handling the compound, ensure all necessary PPE, spill containment materials, and waste disposal containers are within reach.
Weighing and Dispensing
-
Don PPE: Put on all required personal protective equipment as outlined in the table above.
-
Minimize Dust: If the compound is a solid, handle it gently to minimize the generation of dust.
-
Use of Spatula: Use a clean, designated spatula for transferring the solid.
-
Weighing: Weigh the desired amount in a tared, sealed container to prevent dispersal.
-
Close Container: Immediately and securely close the primary container after dispensing.
In-Use and Post-Handling
-
Avoid Contact: Exercise caution to avoid contact with skin, eyes, and clothing.
-
Clean Up: Clean any spills immediately and thoroughly according to the spill response plan outlined below.
-
Hand Washing: Wash hands thoroughly with soap and water after handling the compound, even if gloves were worn.
-
Decontamination: Decontaminate all work surfaces and equipment after use.
Spill and Disposal Management
A proactive approach to spill and waste management is a critical component of laboratory safety.
Spill Response
In the event of a spill, follow these steps:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Alert: Notify your supervisor and any colleagues in the area.
-
Contain: For small spills, use an appropriate absorbent material (e.g., vermiculite, sand) to contain the substance.
-
Clean-Up: Wearing appropriate PPE, carefully scoop the contained material into a designated hazardous waste container.
-
Decontaminate: Decontaminate the spill area with a suitable cleaning agent.
Waste Disposal
All waste containing this compound, including empty containers, contaminated absorbent materials, and disposable PPE, must be disposed of as hazardous waste. Follow all local, state, and federal regulations for hazardous waste disposal. Do not dispose of this chemical down the drain.
First Aid Measures
In the event of accidental exposure, immediate and appropriate first aid is crucial.
| Exposure Route | First Aid Procedure |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1] |
| Skin Contact | Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Wash clothing before reuse. If irritation persists, seek medical attention.[1] |
| Inhalation | Remove victim to fresh air and keep at rest in a position comfortable for breathing. If not breathing, if breathing is irregular or if respiratory arrest occurs, provide artificial respiration or oxygen by trained personnel. It may be dangerous to the person providing aid to give mouth-to-mouth resuscitation. Get medical attention if adverse health effects persist or are severe.[1] |
| Ingestion | Wash out mouth with water. Remove victim to fresh air and keep at rest in a position comfortable for breathing. If material has been swallowed and the exposed person is conscious, give small quantities of water to drink. Stop if the exposed person feels sick as vomiting may be dangerous. Do not induce vomiting unless directed to do so by medical personnel. Get medical attention if adverse health effects persist or are severe. |
Visualizing the Safety Workflow
To further clarify the essential safety procedures, the following workflow diagram illustrates the key decision points and actions for handling this compound.
Caption: A flowchart illustrating the key steps for the safe handling of this compound, from preparation to disposal.
By internalizing and consistently applying these procedures, you contribute to a culture of safety and scientific excellence within your laboratory.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
